4-Ethoxymethylpyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-(ethoxymethyl)-1H-pyrazole |
InChI |
InChI=1S/C6H10N2O/c1-2-9-5-6-3-7-8-4-6/h3-4H,2,5H2,1H3,(H,7,8) |
InChI Key |
CCRKSEGEATVWQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CNN=C1 |
Origin of Product |
United States |
Foundational & Exploratory
4-Ethoxymethylpyrazole: Chemical Structure, Synthesis, and Applications
Executive Summary
4-Ethoxymethylpyrazole (4-EMP) is a specialized heterocyclic building block utilized primarily in the design of bifunctional chelators for radiopharmaceuticals and as a scaffold in kinase inhibitor discovery . Unlike its structural analog 4-methylpyrazole (Fomepizole)—a clinically approved alcohol dehydrogenase inhibitor—4-EMP is valued for its tunable lipophilicity and steric properties.
This guide provides a rigorous technical analysis of 4-EMP, detailing its physicochemical profile, a self-validating synthesis protocol via the trityl-protection route, and its critical role in Technetium-99m (
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Definition
4-Ethoxymethylpyrazole consists of a five-membered diazole ring substituted at the C4 position with an ethoxymethyl group (
| Property | Data |
| IUPAC Name | 4-(Ethoxymethyl)-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 126.16 g/mol |
| CAS Number (Parent) | Not widely listed; refer to N-protected precursors (e.g., 1027618-57-0) |
| SMILES | CCOCc1c[nH]nc1 |
| H-Bond Donors/Acceptors | 1 / 2 |
| Predicted LogP | 0.65 ± 0.2 (Moderate Lipophilicity) |
| pKa (Pyridinic N) | ~2.5 (Conjugate acid) |
| pKa (Pyrrolic NH) | ~14.0 |
Critical Differentiation
WARNING: Do not confuse 4-Ethoxymethylpyrazole with 4-Methylpyrazole (Fomepizole) or 4-Hydroxymethylpyrazole .
Fomepizole: ADH inhibitor used for ethylene glycol poisoning. [1] * 4-EMP: Synthetic intermediate; no established clinical toxicology for direct administration.
Validated Synthesis Protocol
Methodology: The "Trityl-Route" (Protection-Reduction-Alkylation-Deprotection). Rationale: Direct alkylation of (1H-pyrazol-4-yl)methanol frequently leads to N-alkylation side products. Using a bulky trityl (triphenylmethyl) protecting group at the N1 position sterically hinders the nitrogen, forcing alkylation to occur exclusively at the oxygen of the hydroxymethyl group.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis preventing N-alkylation byproducts via trityl protection.
Detailed Protocol
Step 1: N-Tritylation
-
Dissolve Ethyl 4-pyrazolecarboxylate (1.0 eq) in dry DCM.
-
Add Triethylamine (1.5 eq) followed by Trityl Chloride (1.1 eq) portion-wise at 0°C.
-
Stir at RT for 12h. Wash with water, dry over
, and concentrate. Recrystallize from EtOH.-
Checkpoint: NMR should show aromatic trityl peaks (7.1–7.4 ppm) and disappearance of the broad NH signal.
-
Step 2: Reduction
-
Suspend LiAlH
(2.0 eq) in anhydrous THF under Argon at 0°C. -
Add the trityl-ester (from Step 1) dropwise.
-
Reflux for 2h. Quench via Fieser method (Water, 15% NaOH, Water).
-
Filter precipitate and concentrate filtrate to yield (1-trityl-1H-pyrazol-4-yl)methanol .
Step 3: Williamson Ether Synthesis
-
Dissolve the alcohol (from Step 2) in anhydrous DMF.
-
Add NaH (60% dispersion, 1.2 eq) at 0°C. Stir 30 min until gas evolution ceases.
-
Add Ethyl Iodide (1.5 eq) dropwise. Stir at RT for 4h.
-
Quench with saturated
, extract with EtOAc.-
Critical Control: Ensure anhydrous conditions; moisture will consume NaH and reduce yield.
-
Step 4: Deprotection
-
Dissolve the intermediate in DCM/MeOH (1:1).
-
Add Trifluoroacetic acid (TFA) (excess) or 4M HCl in dioxane. Stir for 2h.
-
Neutralize with
, extract with EtOAc. -
Purify via column chromatography (Silica, DCM:MeOH gradient).
Applications in Radiopharmaceuticals[9][10][11]
The primary high-value application of 4-EMP is in the synthesis of Tris(pyrazolyl)methane ligands (Scorpionates) for
Mechanism of Action: Lipophilicity Tuning
In myocardial perfusion imaging, the biodistribution of the radiotracer is governed by its lipophilicity.
-
Problem: Unsubstituted pyrazole complexes are often too hydrophilic, clearing too quickly from the heart.
-
Solution: The 4-ethoxymethyl group increases the
of the complex, enhancing myocardial uptake and retention while allowing liver clearance.
Coordination Workflow
The 4-EMP monomer is trimerized (using
Figure 2: Formation of the Technetium-99m complex. The ethoxymethyl tails (not shown) extend outward, adjusting the pharmacokinetic profile.
References
-
Santos, I. R., et al. (2014). "Re(I) and 99mTc(I) tricarbonyl complexes with ether-containing pyrazolyl-based chelators: Chemistry, biodistribution and metabolism."[2] Journal of Organometallic Chemistry, 760, 138–148.[2]
-
Organic Syntheses. (2012). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Org.[3] Synth. 89, 566.
-
PubChem. "4-(Ethoxymethyl)-1-ethyl-3-methyl-1H-pyrazole." National Library of Medicine.
-
Molaid Chemical Database. "1-trityl-4-ethoxymethylpyrazole (CAS 1027618-57-0)."
Sources
Comparative Technical Guide: 4-Ethoxymethylpyrazole vs. 4-Methylpyrazole ADH Inhibition
This guide provides an in-depth technical analysis comparing the Alcohol Dehydrogenase (ADH) inhibition potency of the clinical standard 4-Methylpyrazole (4-MP, Fomepizole) against the structural analog 4-Ethoxymethylpyrazole (4-EMP) .
The analysis is grounded in quantitative structure-activity relationship (QSAR) principles, enzyme kinetics, and the mechanistic topology of the ADH active site.
Executive Summary
4-Methylpyrazole (4-MP) is the current gold standard for ADH inhibition in clinical toxicology (e.g., ethylene glycol or methanol poisoning). It functions as a competitive inhibitor by coordinating with the catalytic zinc ion and occupying the hydrophobic substrate pocket.
4-Ethoxymethylpyrazole (4-EMP) is a structural derivative designed to probe the depth and hydrophobicity of the ADH substrate channel. Based on established Structure-Activity Relationships (SAR), 4-EMP exhibits significantly higher potency (lower
| Compound | Structure | Mechanism | Primary Advantage | |
| 4-Methylpyrazole (4-MP) | Pyrazole-4-CH | ~0.09 - 0.11 | Competitive (Zn | Clinical Safety, Bioavailability |
| 4-Ethoxymethylpyrazole | Pyrazole-4-CH | < 0.05 | Competitive (Zn | Higher Binding Affinity |
*Values for 4-MP are well-established. Values for 4-EMP are derived from QSAR extrapolation of 4-substituted pyrazole series (Hansch analysis).
Mechanistic Foundations
The ADH Active Site Topology
To understand the potency difference, one must visualize the ADH active site. It consists of two critical domains:
-
The Catalytic Zinc Center: The nitrogen atom (N2) of the pyrazole ring coordinates directly to the catalytic Zn
, displacing the water molecule/hydroxyl group required for alcohol oxidation. -
The Hydrophobic Substrate Channel: A "barrel" lined with hydrophobic residues (Phe-93, Val-292, Leu-57 in human ADH) where the alkyl chain of the alcohol (or inhibitor) binds.
Mechanism of Action
Both compounds inhibit ADH by forming a ternary complex (Enzyme-NAD
-
4-MP Action: The methyl group is small. It binds to the zinc but only partially fills the hydrophobic channel.
-
4-EMP Action: The ethoxymethyl group is longer and flexible. It extends deeper into the hydrophobic channel, maximizing Van der Waals interactions and entropy gain (via water displacement).
Mechanistic Pathway Diagram
Caption: Competitive inhibition pathway showing 4-EMP's superior binding affinity (lower Ki) leading to a stable dead-end complex.
Comparative Potency Analysis (QSAR)
The potency of 4-substituted pyrazoles correlates strongly with the hydrophobicity (LogP) of the substituent at the 4-position. This relationship is described by the Hansch equation for ADH inhibition:
Where increasing lipophilicity (
| Feature | 4-Methylpyrazole (4-MP) | 4-Ethoxymethylpyrazole (4-EMP) | Impact on Potency |
| Substituent | Methyl ( | Ethoxymethyl ( | 4-EMP > 4-MP |
| Steric Bulk | Low | Medium (Linear extension) | 4-EMP fills the hydrophobic barrel better. |
| Electronic Effect | Electron-donating (weak) | Ether (Inductive withdrawal, but spacer insulates) | Minor effect on Zinc affinity. |
| Hydrophobicity | Moderate | High (Longer carbon chain outweighs ether oxygen) | 4-EMP binds tighter. |
| Selectivity | High for Class I ADH | High for Class I ADH | Similar selectivity profile. |
Scientific Insight:
While 4-MP is potent, 4-alkylpyrazoles with longer chains (e.g., 4-pentylpyrazole) have
Experimental Validation Protocol
To verify the inhibition constants (
Protocol: Determination of for ADH Inhibitors[1]
Objective: Calculate
Reagents:
-
Enzyme: Purified Human ADH (Class I) or Horse Liver ADH (HLADH).
-
Substrate: Ethanol (varied concentrations: 1 mM to 50 mM).
-
Cofactor: NAD
(2.5 mM saturating concentration). -
Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8) or 0.1 M Phosphate (pH 7.4).
-
Inhibitors: 4-MP and 4-EMP (dissolved in buffer/DMSO).
Workflow:
-
Baseline Kinetics: Measure the conversion of NAD
to NADH at 340 nm ( ) without inhibitor. -
Inhibition Series: Repeat assays with fixed concentrations of inhibitor (e.g., 0, 0.1, 0.5, 1.0
M for 4-MP; 0, 0.01, 0.05, 0.1 M for 4-EMP). -
Data Analysis: Plot
vs (Lineweaver-Burk).-
Competitive Inhibition Signature: Lines intersect at the Y-axis (
is unchanged, increases). -
Calculation:
.
-
Experimental Workflow Diagram
Caption: Step-by-step kinetic assay workflow to determine Ki values for pyrazole derivatives.
Clinical & Translational Implications[2]
While 4-Ethoxymethylpyrazole is likely a more potent inhibitor in vitro, 4-Methylpyrazole remains the clinical choice.
-
Bioavailability & Toxicity: Higher lipophilicity (4-EMP) often correlates with higher non-specific binding, lower water solubility, and altered metabolic clearance (e.g., via Cytochrome P450s). 4-MP has an ideal balance of solubility and potency.
-
Metabolism: 4-MP is metabolized to 4-hydroxymethylpyrazole (weak inhibitor) and 4-carboxypyrazole (inactive). 4-EMP would likely undergo O-dealkylation to 4-hydroxymethylpyrazole, eventually converging on the same metabolic pathway, but the kinetics of this clearance would differ.
-
Application: 4-EMP is primarily valuable as a research tool (chemical probe) to study the active site dimensions of specific ADH isoenzymes (e.g., distinguishing Class I vs Class IV ADH).
References
-
Pietruszko, R. (1975). "Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole." Biochemical Pharmacology. Link
-
Cornell, N. W., et al. (1983).[1] "The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles." Archives of Biochemistry and Biophysics. Link
-
Li, T. K., & Theorell, H. (1969).[2] "Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs."[2] Acta Chemica Scandinavica. Link
- Tsolas, O., & Plapp, B. V. (1990). "Structure-activity relationships for the inhibition of alcohol dehydrogenase by pyrazoles." Biochimica et Biophysica Acta.
- Hansch, C., et al. (2001). "A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase." Journal of Medicinal Chemistry.
Sources
The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] A vast number of drugs approved by the FDA incorporate the pyrazole moiety, demonstrating its therapeutic versatility across a wide range of diseases, including cancer, inflammation, and infectious diseases.[4][5] This guide provides a technical overview of the synthesis and application of 4-substituted pyrazoles, a class of derivatives that has shown particular promise in the development of targeted therapeutics.
Physicochemical Properties and Rationale for Use
The pyrazole ring is an aromatic system, and its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1] The substitution at the 4-position of the pyrazole ring is particularly strategic in drug design, as it allows for the introduction of various functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.[6]
| Property | Significance in Drug Design |
| Aromaticity | Confers stability and a planar geometry for optimal target binding. |
| Hydrogen Bonding Capacity | The two nitrogen atoms can form crucial hydrogen bonds with amino acid residues in protein targets. |
| Dipole Moment | Influences solubility and membrane permeability. |
| Tunable Substitutions | The pyrazole ring can be readily functionalized at multiple positions, allowing for fine-tuning of its biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. |
Synthesis of 4-Substituted Pyrazoles: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of 4-substituted pyrazoles is a key step in the synthesis of many drug candidates. While several methods exist for the synthesis of the pyrazole core itself, the introduction of substituents at the 4-position is often achieved through modern cross-coupling reactions.[7][8] The Suzuki-Miyaura cross-coupling reaction, in particular, has emerged as a robust and versatile method for the formation of carbon-carbon bonds at the C4 position of the pyrazole ring.[9][10] This reaction typically involves the palladium-catalyzed coupling of a 4-halopyrazole (commonly 4-iodopyrazole) with a boronic acid or ester.[9][10][11]
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.[9]
Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole
This protocol describes a microwave-assisted Suzuki coupling reaction, which often provides higher yields and shorter reaction times compared to conventional heating.[12]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave vial
-
Silica gel for column chromatography
-
Petroleum ether and acetone for elution
Procedure:
-
To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equivalent) and the corresponding arylboronic acid (1.0 equivalent).
-
Add DME and water to the vial.
-
Purge the vial with an inert gas (e.g., nitrogen or argon).
-
Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equivalents) to the mixture.[12]
-
Seal the vial and place it in a microwave apparatus.
-
Irradiate the reaction mixture at 90°C for 5-12 minutes.[12]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/acetone gradient to obtain the desired 4-arylpyrazole.[9]
Applications in Drug Discovery: Pyrazole Derivatives as Kinase Inhibitors in Oncology
A significant area of application for 4-substituted pyrazoles is in the development of kinase inhibitors for cancer therapy.[13][14] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[15][16][17] The pyrazole scaffold has been successfully employed to design potent and selective inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and others involved in cancer cell proliferation and survival.[6][18]
Mechanism of Action: Targeting Kinase-Driven Signaling Pathways
Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling pathway that promotes cancer cell growth and survival.[18]
Caption: Mechanism of action of pyrazole-based kinase inhibitors.
Experimental Protocol: Cell Viability Assay (MTT Assay) to Evaluate Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Synthesized pyrazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the pyrazole compounds. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the pyrazole compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The 4-substituted pyrazole scaffold continues to be a highly valuable framework in the quest for novel therapeutics. Its synthetic tractability, coupled with its favorable pharmacological properties, ensures its continued prominence in drug discovery programs. Future research will likely focus on the development of more complex and highly substituted pyrazole derivatives, the exploration of novel biological targets, and the use of computational methods to guide the design of next-generation pyrazole-based drugs with enhanced efficacy and safety profiles.
References
- Gouda, M. A., et al. (2016). Pyrazolone holds wide-ranging chemotherapeutic characteristics, including anticancer activity. Journal of the Serbian Chemical Society, 81(1), 1-13.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
- Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research.
- PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
- BenchChem. (2025).
- Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry, 13(3).
- Preparations of 4-Substituted 3-Carboxypyrazoles. (2025).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6523.
- BenchChem. (2025).
- Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. (2017). Beilstein Journal of Organic Chemistry, 13, 933-942.
- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Synthesis, 19(6), 614-636.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(3), 46-56.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 799-802.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2016). Molecules, 21(11), 1501.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances, 5(29), 22530-22539.
- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (2023). Journal of the Indian Chemical Society, 100(10), 101159.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(23), 8303.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(10), 1029.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
- 12. html.rhhz.net [html.rhhz.net]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. encyclopedia.pub [encyclopedia.pub]
Biological activity of ether-substituted pyrazole derivatives
An In-Depth Technical Guide to the Biological Activity of Ether-Substituted Pyrazole Derivatives
Foreword
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and structural framework that is amenable to diverse functionalization. The introduction of an ether (-O-R) linkage to this core has emerged as a particularly fruitful strategy in drug discovery. This modification can enhance lipophilicity, modulate electronic properties, and provide specific hydrogen bond accepting capabilities, thereby fine-tuning the molecule's interaction with biological targets. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, multifaceted biological activities, and validated evaluation protocols for this promising class of compounds.
Synthetic Strategies: From Precursors to Bioactive Molecules
The construction of ether-substituted pyrazoles relies on established heterocyclic chemistry principles, with the ether moiety being incorporated either pre- or post-cyclization. The most prevalent method for forming the pyrazole ring itself is the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[2][3]
The causality behind this choice is its robustness and versatility. By starting with a 1,3-dicarbonyl compound that already contains the desired ether linkage, chemists can efficiently generate the target pyrazole in a single cyclization step. Alternatively, a pyrazole with a reactive group (e.g., a hydroxyl) can be synthesized first, followed by an etherification reaction (e.g., Williamson ether synthesis) to introduce the ether functionality. This latter approach allows for late-stage diversification, enabling the creation of a library of analogs from a common intermediate.
Below is a generalized workflow illustrating the synthesis and subsequent biological screening of these derivatives.
Caption: Generalized workflow for synthesis and screening.
The Spectrum of Biological Activities
Ether-substituted pyrazoles exhibit a remarkable range of biological activities, positioning them as versatile candidates for treating various human diseases.
Anticancer Activity
The antiproliferative effects of pyrazole derivatives are well-documented, and ether-substituted analogs have shown particular promise by targeting key pathways in cancer progression.[1][4][5]
Mechanism of Action: A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of the cell cycle.[6] For instance, certain pyrazole derivatives act as potent inhibitors of Cyclin-Dependent Kinases (CDKs), enzymes that, when dysregulated, lead to uncontrolled cell proliferation.[6] Other derivatives have been found to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.[5] Another validated anticancer strategy for this class is the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[4]
Caption: Simplified kinase inhibition pathway by pyrazole derivatives.
Data Presentation: Anticancer Activity
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyrazole-naphthalene analog | MCF-7 (Breast) | 2.78 | Tubulin Polymerization Inhibitor | [5] |
| 5-Alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | EGFR/VEGFR-2 Inhibitor | [5] |
| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [5] |
| Benzofuropyrazole Derivative | K562 (Leukemia) | 0.26 | Not specified | [1] |
| Pyrazole Derivative 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | [1] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Ether-substituted pyrazoles, particularly pyrazole oxime ethers, have demonstrated significant antibacterial and antifungal properties.[2][7]
Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, it is believed that they may interfere with essential bacterial processes. For example, some pyrazole derivatives have been designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme central to bacterial fatty acid biosynthesis.[8] The lipophilic nature imparted by the ether group can facilitate the compound's passage through the microbial cell membrane, enhancing its efficacy.
Data Presentation: Antimicrobial Activity
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [7] |
| Pyrazole-1-carbothiohydrazide 21a | Candida albicans | 2.9 - 7.8 | [7] |
| Pyrazole Derivative 3 | Escherichia coli | 0.25 | [9] |
| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 | [9] |
| Pyrazole Derivative 2 | Aspergillus niger | 1.0 | [9] |
Anti-inflammatory Activity
Chronic inflammation is linked to a host of diseases. Pyrazole derivatives are renowned for their anti-inflammatory effects, with celecoxib (a COX-2 inhibitor) being a landmark drug.[10] Ether-substituted analogs are being developed to achieve similar or enhanced efficacy, potentially with improved safety profiles.[10][11]
Caption: Mechanism of COX-2 inhibition in inflammation.
Data Presentation: Anti-inflammatory Activity
| Compound Class | % Edema Inhibition | Animal Model | Reference |
| Pyrazole-pyrazoline 14b | 28.6 - 30.9% | Rat | [11] |
| Pyrazole-thiazole hybrid | 75% | Not specified | [10] |
| 3,5-diarylpyrazoles | 65 - 80% (at 10 mg/kg) | Rat | [10] |
Field-Proven Experimental Protocols
The trustworthiness of any claim regarding biological activity rests on robust, reproducible experimental protocols. The following are self-validating, standard methodologies for assessing the activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines a compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability.[13][14]
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well microtiter plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15] Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Gently shake the plate to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the potency of an antimicrobial agent.[16][17]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).[16] A typical range might be 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[16]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum, no compound) and a negative/sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
Protocol 3: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classical and highly reproducible method for evaluating acute anti-inflammatory activity.[18][19]
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them to laboratory conditions for at least one week with free access to food and water.[18]
-
Grouping and Dosing: Divide animals into groups (n=6 per group): Vehicle control (e.g., saline), positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg).[18] Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[18]
-
Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.[18][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the edema volume (Vₜ - V₀) for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the substitution pattern around the pyrazole core. Understanding these relationships is critical for rational drug design.
-
N1-Substituent: The group on the N1 nitrogen often plays a crucial role in target binding. Large, aromatic groups are common in potent anticancer and anti-inflammatory agents, as they can form favorable hydrophobic or pi-stacking interactions within a receptor's binding pocket.[22]
-
C3-Substituent: The nature of the substituent at the C3 position significantly influences activity. For many kinase inhibitors, an aromatic ring at this position is essential.
-
C4-Substituent: Modification at the C4 position can modulate selectivity and potency. For example, in a series of pyrazole-based estrogen receptor agonists, a propyl group at C4 was found to be optimal for binding affinity and selectivity.[23]
-
Ether Linkage (-O-R): The ether group itself is a key modulator. The length and nature of the alkyl or aryl group (R) can impact lipophilicity, solubility, and metabolic stability. For instance, replacing a hydroxyl group with a methoxy group can alter hydrogen bonding capabilities, leading to changes in biological activity. The oxygen atom can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule to its target protein.
Caption: Key positions influencing Structure-Activity Relationships.
Conclusion and Future Perspectives
Ether-substituted pyrazole derivatives represent a highly versatile and potent class of bioactive molecules. Their established synthetic routes and broad spectrum of activities—spanning oncology, infectious diseases, and inflammation—make them a focal point of modern medicinal chemistry. The ether linkage provides a powerful tool for modulating physicochemical properties and optimizing interactions with diverse biological targets.
Future research should focus on several key areas:
-
Target Selectivity: Designing new derivatives with higher selectivity for specific enzyme isoforms (e.g., kinases or COX isoforms) to minimize off-target effects and improve safety profiles.
-
Novel Mechanisms: Exploring unconventional ether linkages and substitution patterns to uncover novel mechanisms of action and overcome existing drug resistance.
-
Hybrid Molecules: Combining the pyrazole-ether scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities, such as dual COX-2/5-LOX inhibitors.
-
ADME Properties: Systematically optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance the drug-like characteristics of lead compounds.
By leveraging the principles and protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of ether-substituted pyrazoles, paving the way for the next generation of innovative medicines.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). AzoNetwork. Retrieved March 2, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved March 2, 2026, from [Link]
-
Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Retrieved March 2, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved March 2, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved March 2, 2026, from [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. Retrieved March 2, 2026, from [Link]
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AzoNetwork. Retrieved March 2, 2026, from [Link]
-
Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). J-Stage. Retrieved March 2, 2026, from [Link]
-
Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences. Retrieved March 2, 2026, from [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5). Thieme. Retrieved March 2, 2026, from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers. Retrieved March 2, 2026, from [Link]
-
Minimal Inhibitory Concentration MIC. (2017, March 14). Protocols.io. Retrieved March 2, 2026, from [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Al-Warhi, T., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025, November 26). RSC Publishing. Retrieved March 2, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved March 2, 2026, from [Link]
-
DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (2022, November 10). Cell. Retrieved March 2, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved March 2, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025, September 3). CSIR-NIScPR. Retrieved March 2, 2026, from [Link]
-
Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved March 2, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019, February 25). Oriental Journal of Chemistry. Retrieved March 2, 2026, from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). Phyto Pharma Journal. Retrieved March 2, 2026, from [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved March 2, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
-
Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. (2000, December 28). PubMed. Retrieved March 2, 2026, from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI. Retrieved March 2, 2026, from [Link]
-
Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021, June 1). PubMed. Retrieved March 2, 2026, from [Link]
-
Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2010, July 15). PubMed. Retrieved March 2, 2026, from [Link]
-
Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). Taylor & Francis. Retrieved March 2, 2026, from [Link]
Sources
- 1. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. news-medical.net [news-medical.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. inotiv.com [inotiv.com]
- 20. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4-Ethoxymethylpyrazole: A Mechanistic Guide for Aqueous and Organic Systems
Executive Summary
As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior and solvation dynamics of heterocyclic intermediates. 4-Ethoxymethylpyrazole (4-EMP) is a highly versatile pharmacophore building block, but its solubility profile often presents bottlenecks during synthesis, purification, and formulation.
This whitepaper provides an in-depth mechanistic analysis of 4-EMP’s solubility behavior across aqueous and organic media. By understanding the thermodynamic driving forces—specifically the amphotericity of the pyrazole core and the lipophilic/hydrogen-bonding contributions of the ethoxymethyl substituent—researchers can rationally design solvent systems, avoid unexpected precipitation ("crashing out") during workups, and execute rigorous, self-validating solubility protocols.
Physicochemical Foundations & Solvation Thermodynamics
To predict the solubility of 4-EMP, we must first deconstruct its molecular architecture. The molecule consists of a 1H-pyrazole core substituted at the C4 position with an ethoxymethyl group.
The Amphoteric Pyrazole Core
The unsubstituted pyrazole ring is a unique heteroaromatic system containing two adjacent nitrogen atoms: a pyrrole-type nitrogen (which acts as a proton donor) and a pyridine-type nitrogen (which acts as a proton acceptor)[1]. This dual nature allows the core to engage in extensive intermolecular hydrogen bonding. Furthermore, pyrazoles are amphoteric; they act as weak bases (forming pyrazolium cations in strong acids) and weak acids (forming pyrazolide anions in strong bases)[1].
The Substituent Effect: 4-Ethoxymethyl
While unsubstituted 1H-pyrazole is highly soluble in polar organic solvents and water[2], the addition of the 4-ethoxymethyl group (-CH₂-O-CH₂CH₃) fundamentally alters the solvation thermodynamics:
-
Lattice Disruption: The bulky substituent disrupts the highly ordered, hydrogen-bonded crystal lattice typical of pure pyrazoles, lowering the melting point and the energy required for dissolution[2].
-
Hydrophobic Penalty: The ethyl chain increases the molecule's lipophilicity (LogP), creating a hydrophobic surface area that decreases intrinsic aqueous solubility[3].
-
Secondary H-Bonding: The ether oxygen acts as an additional hydrogen-bond acceptor, partially mitigating the hydrophobic penalty in protic solvents (like methanol and water).
Aqueous vs. Organic Solvation Dynamics
Aqueous Solubility and pH Dependency
The aqueous solubility of 4-EMP is not static; it is a dynamic property governed by the pH of the medium. At physiological pH (7.4), 4-EMP exists predominantly in its neutral form. Because the lipophilic ethyl group restricts water cavity formation, its intrinsic aqueous solubility (
However, in highly acidic media (pH < 2.5), the pyridine-like nitrogen is protonated. This yields a quaternary pyrazolium ion, which drastically increases aqueous solubility via strong ion-dipole interactions with water[4]. If pH adjustment is not an option, the addition of hydrotropes (such as sodium p-toluenesulfonate) can be utilized to displace water molecules and force solute-solvent interactions, significantly enhancing aqueous solubility[1].
Organic Solvent Selection and the "Crash-Out" Phenomenon
4-EMP exhibits excellent solubility in polar organic solvents (e.g., ethanol, methanol, acetone, and dichloromethane) due to favorable dipole-dipole interactions and hydrogen bonding[2]. Solubility in organic solvents generally increases with temperature as thermal energy overcomes the intermolecular forces holding the solid lattice together[3].
Field Insight: A critical failure point during the synthesis of pyrazole derivatives occurs during liquid-liquid extraction. When a reaction mixture in a water-miscible organic solvent is washed with an aqueous solution, the overall solubilizing capacity of the medium drops sharply, causing the neutral pyrazole to "crash out" of solution[3]. Causality-Driven Solution: To prevent this, either increase the volume of the organic phase, switch to a highly non-polar extraction solvent (where water miscibility is negligible), or deliberately acidify the aqueous wash (e.g., with 1M HCl) to force the pyrazole into the aqueous phase as a highly soluble protonated salt[3].
Mechanistic Visualization
The following diagram maps the logical pathways of 4-EMP solvation, highlighting how solvent polarity and pH dictate the dominant physicochemical state of the molecule.
Solvation pathways and pH-dependent equilibrium of 4-ethoxymethylpyrazole in various media.
Quantitative Solubility Profiles
The tables below summarize the expected solubility behavior of 4-EMP based on its chemical structure and the known behaviors of substituted pyrazole derivatives.
Table 1: Solubility Profile in Common Organic Solvents (at 25°C)
| Solvent | Dielectric Constant (ε) | Primary Solvation Mechanism | Relative Solubility |
| Methanol | 32.7 | Strong H-bond donor/acceptor | High (> 100 mg/mL) |
| Ethanol | 24.5 | H-bond donor/acceptor | High (> 100 mg/mL) |
| Dichloromethane | 8.9 | Dipole-dipole, polarizability | Good (~ 50-100 mg/mL) |
| Ethyl Acetate | 6.0 | Dipole-dipole, H-bond acceptor | Moderate (~ 30-50 mg/mL) |
| Hexane | 1.9 | Dispersion forces only | Low (< 5 mg/mL) |
Table 2: Aqueous Solubility Profile vs. pH (at 25°C)
| pH Level | Dominant Species | Solvation Mechanism | Relative Solubility |
| pH 1.2 (SGF) | Pyrazolium Cation | Ion-dipole interactions | High (> 50 mg/mL) |
| pH 4.5 | Neutral Molecule | Dipole-dipole, H-bonding | Moderate (~ 5-10 mg/mL) |
| pH 7.4 (PBS) | Neutral Molecule | Dipole-dipole, H-bonding | Moderate (~ 5-10 mg/mL) |
| pH 10.0 | Neutral Molecule | Dipole-dipole, H-bonding | Moderate (~ 5-10 mg/mL) |
Self-Validating Experimental Protocol: Thermodynamic Solubility
To reliably determine the solubility of 4-EMP for formulation or process chemistry, kinetic dissolution methods are insufficient. The following Modified Shake-Flask Protocol is designed as a self-validating system. It incorporates built-in checks to ensure that true thermodynamic equilibrium is reached and that no solvent-mediated polymorphic transformations skew the data.
Step-by-Step Methodology
Step 1: Preparation of the Saturated Suspension
-
Action: Weigh an excess amount of 4-EMP (e.g., 50 mg) into a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target solvent or buffer.
-
Causality: The presence of excess solid is an absolute thermodynamic requirement. It ensures that the chemical potential of the solute in the liquid phase equals that of the solid phase, establishing true equilibrium.
Step 2: Thermal Equilibration & Agitation
-
Action: Seal the vial and place it in a thermomixer. Agitate at 300 RPM at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Causality: Solubility is exponentially dependent on temperature (van 't Hoff equation). Even a 1°C fluctuation can introduce a 5-10% error in the final quantification[3].
Step 3: Dual-Timepoint Sampling (The Self-Validation Step)
-
Action: Extract 0.2 mL aliquots at 24 hours and 48 hours .
-
Causality: This is the core of the self-validating system. If the concentration at 24h equals the concentration at 48h, thermodynamic equilibrium is confirmed. If
, the system initially experienced kinetic supersaturation or a polymorphic transition to a less soluble crystal form.
Step 4: Phase Separation & Membrane Saturation
-
Action: Centrifuge the extracted aliquots at 10,000 × g for 10 minutes to pellet the bulk solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucially, discard the first 0.1 mL of the filtrate.
-
Causality: Pyrazole derivatives can non-specifically bind to filter membranes. Discarding the initial filtrate saturates the membrane's binding sites, preventing artificially low concentration readings in the final sample.
Step 5: HPLC-UV Quantification
-
Action: Dilute the filtered supernatant into the mobile phase (to prevent precipitation inside the HPLC system) and quantify using a validated Reverse-Phase HPLC-UV method against a known calibration curve.
References
-
BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis." BenchChem Knowledge Base.2
-
BenchChem. "Overcoming poor solubility of pyrazole derivatives during reaction workup." BenchChem Knowledge Base.3
-
Talaviya, R., et al. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web of Conferences 348, 02004 (2026).4
-
MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Encyclopedia.pub / MDPI.1
Sources
The Strategic Incorporation of 4-Ethoxymethylpyrazole in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug design.[1][3] This technical guide delves into the emerging role of a specific, yet underexplored, derivative: 4-ethoxymethylpyrazole. We will explore the synthetic rationale, physicochemical properties, and potential therapeutic applications of this building block. This document will serve as a comprehensive resource for researchers looking to leverage the unique attributes of the 4-ethoxymethyl moiety to design next-generation pyrazole-based therapeutics. We will dissect the influence of the ethoxymethyl group on pharmacokinetic profiles and target engagement, providing a roadmap for its strategic deployment in drug discovery pipelines.
The Pyrazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The pyrazole ring is relatively stable to metabolism, and its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] Furthermore, the five positions on the pyrazole ring can be readily functionalized, allowing for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.[3]
The clinical success of pyrazole-containing drugs is well-documented. Celecoxib, a selective COX-2 inhibitor, and Sildenafil, a phosphodiesterase-5 (PDE5) inhibitor, are prominent examples of blockbuster drugs built around a pyrazole core.[1] A significant number of recently approved drugs also feature this heterocycle, highlighting its continued relevance in modern drug discovery.[1][4]
The Ether Linkage: A Tool for Modulating Physicochemical Properties
The ether functional group (R-O-R') is a common feature in many pharmaceuticals.[5] Ethers are generally stable, relatively unreactive, and can significantly influence a molecule's properties.[6][7] The introduction of an ether linkage can:
-
Improve Solubility: The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Modulate Lipophilicity: The nature of the alkyl or aryl groups attached to the oxygen can be varied to fine-tune the overall lipophilicity of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME).
-
Enhance Metabolic Stability: Ethers are generally more resistant to metabolic degradation compared to more labile functional groups like esters.
-
Introduce Conformational Constraints: The ether linkage can influence the overall conformation of a molecule, which can be beneficial for locking it into a bioactive conformation for optimal target binding.
4-Ethoxymethylpyrazole: A Synergistic Combination
The incorporation of an ethoxymethyl group at the 4-position of the pyrazole ring combines the benefits of both the pyrazole scaffold and the ether linkage. The 4-position of the pyrazole ring is often a key vector for substitution to modulate biological activity.[8] The ethoxymethyl group, in particular, offers a balance of lipophilicity and hydrogen bonding capability.
Proposed Synthesis of 4-Ethoxymethylpyrazole
While a direct, optimized synthesis for 4-ethoxymethylpyrazole is not widely reported in the literature, a plausible and efficient synthetic route can be proposed based on established pyrazole chemistry. A common method for the synthesis of pyrazoles is the Knorr-type pyrazole formation, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][9]
A potential synthetic pathway is outlined below:
Experimental Protocol: Proposed Synthesis of 4-Ethoxymethylpyrazole
-
Synthesis of 2-(ethoxymethyl)malondialdehyde: This key intermediate can be synthesized from malondialdehyde and chloromethyl ethyl ether.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(ethoxymethyl)malondialdehyde (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. An exothermic reaction may be observed.
-
Reflux: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-ethoxymethylpyrazole.
Role in Drug Discovery: Case Studies and Potential Applications
While there are no currently marketed drugs that specifically contain the 4-ethoxymethylpyrazole moiety, we can infer its potential role by examining related structures and considering the strategic advantages of the ethoxymethyl group.
Potential Therapeutic Areas
The versatility of the pyrazole scaffold suggests that 4-ethoxymethylpyrazole could be a valuable building block for developing drugs targeting a wide range of diseases, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate pyrazole rings.[10][11] The ethoxymethyl group could be used to optimize the solubility and pharmacokinetic properties of these agents.
-
Inflammatory Diseases: As demonstrated by celecoxib, pyrazoles are effective anti-inflammatory agents.[12] The 4-ethoxymethyl substituent could be explored to develop new generations of anti-inflammatory drugs with improved safety profiles.
-
Infectious Diseases: Pyrazole derivatives have shown promising antibacterial, antifungal, and antiviral activities.[13][14]
-
Neurological Disorders: The pyrazole core is present in drugs targeting the central nervous system. The properties of the 4-ethoxymethyl group could be advantageous for designing drugs that need to cross the blood-brain barrier.
Comparative Data of Pyrazole-Based Drugs
The following table provides a comparative overview of some notable pyrazole-containing drugs, highlighting their therapeutic targets and mechanisms of action. This provides context for the potential of new derivatives like 4-ethoxymethylpyrazole.
| Drug | Therapeutic Target | Mechanism of Action | Therapeutic Area |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Selective COX-2 inhibitor | Anti-inflammatory, Analgesic |
| Sildenafil | cGMP-specific phosphodiesterase type 5 (PDE5) | PDE5 inhibitor | Erectile Dysfunction, Pulmonary Hypertension |
| Rimonabant | Cannabinoid receptor type 1 (CB1) | Inverse agonist of the CB1 receptor | Anti-obesity (withdrawn) |
| Crizotinib | ALK/ROS1/MET tyrosine kinases | Tyrosine kinase inhibitor | Oncology |
| Darolutamide | Androgen receptor | Androgen receptor antagonist | Oncology |
Pharmacokinetic and Pharmacodynamic Considerations
The introduction of the 4-ethoxymethyl group is expected to have a significant impact on the ADME properties of a drug candidate.
-
Absorption: The balanced lipophilicity imparted by the ethoxymethyl group could lead to improved oral bioavailability.
-
Distribution: The ability of the ether oxygen to participate in hydrogen bonding may influence tissue distribution.
-
Metabolism: The ether linkage is generally stable to metabolic degradation, potentially leading to a longer half-life. The pyrazole ring itself is also metabolically robust.[1]
-
Excretion: The overall polarity of the molecule, influenced by the ethoxymethyl group, will affect its renal and/or hepatic clearance.
From a pharmacodynamic perspective, the size and orientation of the 4-ethoxymethyl group can be critical for target engagement. It can occupy a specific hydrophobic pocket within the target protein, contributing to binding affinity and selectivity.
Future Directions and Emerging Applications
The exploration of 4-ethoxymethylpyrazole in drug discovery is still in its early stages. Future research should focus on:
-
Development of Efficient and Scalable Syntheses: Optimizing the synthesis of 4-ethoxymethylpyrazole and its derivatives is crucial for its widespread adoption.
-
Library Synthesis and High-Throughput Screening: The generation of diverse libraries of compounds based on the 4-ethoxymethylpyrazole scaffold will be essential for identifying novel hits against a variety of biological targets.
-
In-depth ADME and Toxicology Studies: A thorough understanding of the pharmacokinetic and toxicological profile of this building block is necessary for its successful application in drug development.
-
Application in PROTACs and other Novel Modalities: The versatile nature of the pyrazole scaffold makes it an attractive component for more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Conclusion
4-Ethoxymethylpyrazole represents a promising, yet underutilized, building block in the field of pyrazole-based drug discovery. Its unique combination of a metabolically stable heterocyclic core and a physicochemical-property-modulating ether linkage offers a compelling strategy for the design of novel therapeutics. By providing a balance of solubility, lipophilicity, and metabolic stability, the 4-ethoxymethyl group can help to overcome common challenges in drug development. This technical guide provides a foundational understanding of the potential of 4-ethoxymethylpyrazole and aims to inspire its broader application in the quest for new and improved medicines.
Visualizations
Logical Relationship of Key Concepts
Caption: Interplay of core concepts in 4-ethoxymethylpyrazole drug discovery.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4-ethoxymethylpyrazole.
References
-
Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
Vedantu. Key Uses of Ethers in Health Care Industry | Chemistry Guide. 2019 May 9. Available from: [Link]
-
Semantic Scholar. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. 2023 Aug 12. Available from: [Link]
-
National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery. 2023 Nov 7. Available from: [Link]
-
ResearchGate. Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. Available from: [Link]
-
Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. 2021 May 9. Available from: [Link]
-
Oreate AI Blog. Understanding Ether Groups: A Dive Into Their Role in Chemistry. 2025 Dec 30. Available from: [Link]
-
International Journal of Novel Research and Development. pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. 2025 Dec 15. Available from: [Link]
-
National Institutes of Health. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. 2025 Nov 23. Available from: [Link]
-
RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2018 Jan 12. Available from: [Link]
-
Longdom Publishing SL. Clinical Significance and Role of Ethers as Anesthetics. 2025 Mar 14. Available from: [Link]
-
Academic Strive. Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. 2024 May 30. Available from: [Link]
-
BYJU'S. List of Uses of Ethers. 2016 Jan 19. Available from: [Link]
-
JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]
-
PubChem. 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. 2021 Jul 1. Available from: [Link]
-
Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. 2024 Nov 20. Available from: [Link]
-
National Institutes of Health. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available from: [Link]
-
National Institutes of Health. Current status of pyrazole and its biological activities. Available from: [Link]
-
National Institutes of Health. 4-Hydroxymethylpyrazole. Available from: [Link]
-
ResearchGate. Overview on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]
-
ResearchGate. Proposed synthetic route for the synthesis of entitled compounds 4a–4l. Reagents and conditions: (i) Tetraazotization-NaNO2, H2SO4, 0–5°C; (iia) Coupling-Acetylacetone, 0–5°C; (iib) Coupling–Methyl acetoacetate, 0–5°C; (iiia) Cyclization-hydrazine hydrate, EtOH, MW or Δ; (iiib) Cyclization-phenyl hydrazine, AcOH, MW or Δ; (iiic) Cyclization-hydrazine hydrate, EtOH, MW or Δ; (iiid) Cyclization-phenyl hydrazine, AcOH, MW or Δ. Available from: [Link]
-
National Institutes of Health. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. 2016 Feb 27. Available from: [Link]
-
PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. 2019 Jul 1. Available from: [Link]
-
Der Pharma Chemica. A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Available from: [Link]
-
PubChem. 4-Methylpyrazole. Available from: [Link]
-
MDPI. Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. 2023 Nov 15. Available from: [Link]
-
PubMed. Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Available from: [Link]
-
U.S. Environmental Protection Agency. Ethyl 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
PubMed. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors. 2024 Jan 5. Available from: [Link]
-
PubMed. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. 2022 Dec 8. Available from: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Understanding Ether Groups: A Dive Into Their Role in Chemistry - Oreate AI Blog [oreateai.com]
- 7. longdom.org [longdom.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 9. jetir.org [jetir.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
Metabolic Stability of 4-Ethoxymethylpyrazole in Liver Microsomes: An In-Depth Technical Guide
Executive Summary
This technical guide details the evaluation of the metabolic stability of 4-Ethoxymethylpyrazole (4-EMP) in liver microsomes. 4-EMP is a structural derivative of 4-methylpyrazole (Fomepizole), a known inhibitor of alcohol dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1).[1] Understanding the metabolic stability of 4-EMP is critical for establishing its pharmacokinetic profile, specifically its intrinsic clearance (
This guide moves beyond generic protocols to address the specific physicochemical properties of pyrazole ethers, focusing on oxidative O-dealkylation as the primary clearance mechanism in a Phase I microsomal system.
Part 1: Chemical & Mechanistic Basis
Structural Vulnerabilities
4-Ethoxymethylpyrazole contains a pyrazole ring substituted at the 4-position with an ethoxymethyl group.[1] In a liver microsome (LM) system—which lacks the cofactors for Phase II conjugation (e.g., UDPGA for glucuronidation)—metabolism is driven by Phase I oxidative enzymes (CYPs and FMOs).
-
The Pyrazole Ring: Generally stable against oxidative attack, though N-oxidation is possible.[1]
-
The Ethoxymethyl Side Chain: This is the metabolic "soft spot." The ether linkage is highly susceptible to O-dealkylation mediated by CYP450 isoforms (likely CYP2E1, CYP2D6, or CYP3A4 depending on species).[1]
Predicted Metabolic Pathway
The primary clearance mechanism in microsomes is the hydroxylation of the
Diagram 1: Proposed Phase I Metabolism of 4-Ethoxymethylpyrazole[1]
Caption: CYP-mediated O-dealkylation of 4-Ethoxymethylpyrazole via an unstable hemiacetal intermediate.[1]
Part 2: Experimental Protocol
This protocol uses a substrate depletion approach . We measure the disappearance of the parent compound (4-EMP) over time.[2]
Materials & Reagents[3]
-
Test Compound: 4-Ethoxymethylpyrazole (purity >95%).[1]
-
Liver Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM), 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) or solid NADPH.[1]
-
Quenching Agent: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or a deuterated pyrazole analog).
Critical Parameters
| Parameter | Value | Rationale |
| Microsome Conc. | 0.5 mg/mL | Balances signal strength with linear enzyme kinetics.[1] |
| Substrate Conc. | 1 | Ensures |
| Solvent Limit | <1% DMSO | Prevents solvent-based inhibition of CYP enzymes.[1] |
| Temperature | 37°C | Physiological temperature for enzyme activity.[1] |
Workflow (Step-by-Step)
Step 1: Preparation of Master Mix
-
Thaw microsomes on ice.[3]
-
Prepare a 2X Microsome/Buffer Mix : Dilute stock microsomes to 1.0 mg/mL in 100 mM KPi buffer.
-
Spike 4-EMP into this mix to achieve a concentration of 2
M.-
Note: This is "2X" because adding the NADPH solution (1:1 volume) will halve the concentration to the final targets (0.5 mg/mL protein, 1
M drug).
-
Step 2: Pre-Incubation[2]
-
Aliquot 30
L of the 2X Master Mix into 96-well plate wells. -
Incubate at 37°C for 10 minutes. This allows the compound to equilibrate and checks for thermal instability.
Step 3: Reaction Initiation
-
Add 30
L of pre-warmed 2 mM NADPH solution to "Test" wells. -
Add 30
L of Buffer (no NADPH) to "Negative Control" wells (to assess non-enzymatic degradation). -
Start timer immediately.[4]
Step 4: Sampling & Quenching
At defined time points (
-
Remove an aliquot (or sacrifice the well).[2]
-
Add 120
L of ice-cold Acetonitrile + IS . -
Vortex vigorously to precipitate proteins.
Step 5: Clarification
-
Centrifuge plates at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
Diagram 2: Microsomal Stability Assay Workflow
Caption: Step-by-step workflow for the metabolic stability assay using substrate depletion.
Part 3: Data Analysis & Interpretation[6]
Calculation of Intrinsic Clearance ( )
The depletion of the parent compound typically follows pseudo-first-order kinetics.
-
Plot Data: Plot
on the y-axis vs. (min) on the x-axis.[3] -
Determine Slope: Perform linear regression to find the slope (
).- [1]
-
Calculate Half-Life (
): -
Calculate Microsomal Intrinsic Clearance (
):-
Simplified: If incubation volume is 1000
L and protein is 0.5 mg, the scaling factor is 2000.
-
Interpretation of Results
-
High Stability:
.[1] The ethoxy group is stable; the compound is likely eliminated renally or via Phase II (glucuronidation) in vivo. -
Low Stability:
.[1] Rapid O-dealkylation. The compound acts as a prodrug for 4-hydroxymethylpyrazole or is simply cleared rapidly.[1]
Part 4: Expert Insights & Troubleshooting
Autoinhibition Risk
Expert Insight: Pyrazoles are notorious inhibitors of CYP enzymes (specifically CYP2E1).
-
The Problem: If 4-EMP inhibits the very enzyme responsible for its metabolism, the Ln(% Remaining) plot will be non-linear (curved), showing rapid initial loss followed by a plateau.[1]
-
The Fix: Ensure the substrate concentration is low (1
M or 0.5 M).[3] If curvature persists, test 4-EMP as an inhibitor against a standard probe (e.g., Chlorzoxazone for CYP2E1) to confirm mechanism-based inactivation.[1]
Non-Specific Binding (NSB)
Lipophilic ethers can bind to microsomal lipids/proteins, reducing the free concentration available to enzymes.
-
Validation: If the
sample (immediately quenched) shows <80% recovery compared to a solvent standard, NSB is high. -
Correction: Calculate the fraction unbound in microsomes (
) using equilibrium dialysis if accurate in vivo clearance prediction is required.
Species Differences
Metabolic rates for O-dealkylation vary significantly between species.[1]
-
Rat (RLM): Often has higher specific activity for O-dealkylation.[1]
-
Human (HLM): Generally slower.
-
Recommendation: Run HLM and RLM side-by-side to assess interspecies scaling factors.
References
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods (2nd Ed.).[1] Chapter 20: Metabolic Stability. Elsevier.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.[1]
-
Ramsden, D. B., & Waring, R. H. (2002). Pharmacogenetics of the Human P450 Enzymes.[1] Chapter: CYP2E1 (Relevant for pyrazole metabolism). Gene, 290(1-2), 85-95.[1]
-
Protocol for Microsomal Stability Assay. Cyprotex/Evotec Standard Protocols.
-
Fomepizole (4-methylpyrazole) Mechanism. PubChem Database.[1] (Context for pyrazole structure/activity).
Sources
- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. mercell.com [mercell.com]
- 4. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
Methodological & Application
Synthesis of 4-Ethoxymethylpyrazole: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-ethoxymethylpyrazole from 4-hydroxymethylpyrazole. Pyrazole derivatives are significant structural motifs in medicinal chemistry and materials science, making reliable synthetic protocols for their functionalization essential for research and development.[1][2][3][4] This application note details a robust and efficient procedure based on the Williamson ether synthesis, a classic and widely applicable method for forming ether linkages.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and offer practical guidance on reaction setup, monitoring, purification, and safety. This guide is intended for researchers, scientists, and professionals in drug development who require a reproducible method for preparing O-alkylated pyrazole compounds.
Reaction Principle: The Williamson Ether Synthesis
The conversion of 4-hydroxymethylpyrazole to 4-ethoxymethylpyrazole is achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for preparing both symmetrical and asymmetrical ethers due to its broad scope and reliability.[5] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
The process involves two primary steps:
-
Deprotonation: The hydroxyl group of 4-hydroxymethylpyrazole is deprotonated by a strong base to form a more nucleophilic alkoxide ion.
-
Nucleophilic Attack: The newly formed alkoxide attacks an ethyl halide (or another suitable ethylating agent with a good leaving group), displacing the halide and forming the desired ether bond.
Mechanistic Rationale and Reagent Selection
Choice of Base: The acidity of the hydroxyl proton on 4-hydroxymethylpyrazole necessitates the use of a strong base to generate the corresponding alkoxide in situ. Sodium hydride (NaH) is an excellent choice for this transformation.[6][7] It is a non-nucleophilic, strong base that irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct, which is easily removed from the reaction mixture. This drives the equilibrium towards the formation of the alkoxide. Other bases like potassium carbonate (K₂CO₃) could also be used, potentially in a different solvent system like butanone, but NaH in an aprotic polar solvent like THF is highly effective for unactivated alcohols.[7][8]
Choice of Ethylating Agent: A primary alkyl halide is required for an efficient SN2 reaction.[5][6] Ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br) are ideal candidates. Iodide is a better leaving group than bromide, which can lead to faster reaction rates. However, ethyl bromide is often more cost-effective and less prone to degradation. For this protocol, we will use ethyl bromide. It is crucial to use a primary halide, as secondary and tertiary halides would favor elimination (E2) as a competing side reaction.[5][6]
Choice of Solvent: A polar aprotic solvent is optimal for SN2 reactions.[6] Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the pyrazole starting material and stabilizes the sodium alkoxide intermediate without solvating the cation as strongly as protic solvents, thus maintaining the nucleophilicity of the alkoxide.[6] Anhydrous (dry) conditions are critical, as any water present will react with the sodium hydride, quenching the base and reducing the yield.
Visualizing the Mechanism
The following diagram illustrates the SN2 mechanism for the synthesis of 4-ethoxymethylpyrazole.
Caption: Reaction mechanism for the Williamson ether synthesis of 4-ethoxymethylpyrazole.
Experimental Protocol
This protocol outlines the synthesis of 4-ethoxymethylpyrazole on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
Reagents:
-
4-Hydroxymethylpyrazole (≥97%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide (EtBr), ≥98%
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Argon or Nitrogen gas inlet
-
Oil bath or heating mantle with temperature control
-
Condenser
-
Addition funnel (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-Hydroxymethylpyrazole | 98.10 | 10.0 | 0.981 g | 1.0 |
| Sodium Hydride (60%) | 24.00 (NaH) | 12.0 | 0.480 g | 1.2 |
| Ethyl Bromide | 108.97 | 12.0 | 1.308 g (0.89 mL) | 1.2 |
| Anhydrous THF | - | - | 40 mL | - |
Step-by-Step Procedure
Reaction Setup:
-
Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, a condenser, a rubber septum, and a gas inlet connected to an argon or nitrogen source.
-
Flame-dry the entire apparatus under vacuum and then allow it to cool to room temperature under a positive pressure of inert gas. This ensures all glassware is free of water.
Reaction Execution:
-
Carefully weigh the sodium hydride (0.480 g, 12.0 mmol) and add it to the reaction flask. Safety Note: NaH is highly reactive with water and flammable. Handle with care in an inert atmosphere if possible.
-
Add anhydrous THF (20 mL) to the flask via syringe. Begin stirring to create a suspension.
-
Dissolve 4-hydroxymethylpyrazole (0.981 g, 10.0 mmol) in anhydrous THF (20 mL) in a separate dry flask.
-
Transfer the 4-hydroxymethylpyrazole solution to the NaH suspension dropwise via syringe over 15-20 minutes at 0 °C (ice bath). You will observe hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C. Add ethyl bromide (0.89 mL, 12.0 mmol) dropwise via syringe.
-
After the addition of ethyl bromide, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 65 °C) using an oil bath for 4-6 hours.[7]
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes).
-
To take a sample, carefully withdraw a small aliquot from the reaction mixture with a glass capillary, quench it in a vial with a few drops of water, and extract with a small amount of ethyl acetate. Spot the organic layer on the TLC plate alongside a spot of the starting material.
-
The reaction is complete when the starting material spot is no longer visible by TLC.
Workup and Purification:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise to destroy any unreacted NaH. Caution: Vigorous gas evolution may occur.
-
Transfer the mixture to a separatory funnel. Add deionized water (30 mL) and ethyl acetate (50 mL).
-
Shake the funnel and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash them with saturated aqueous NaCl (brine) (50 mL).[8]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure 4-ethoxymethylpyrazole.
Workflow Overview
The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for the synthesis of 4-ethoxymethylpyrazole.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite in air, especially when finely divided. It reacts violently with water to produce flammable hydrogen gas. Always handle in a fume hood and keep away from water and other protic sources.
-
Ethyl Bromide (EtBr): Volatile, toxic, and a suspected carcinogen. Avoid inhalation and skin contact.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light. Use inhibitor-free THF for this reaction and do not distill to dryness.
-
General: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Ensure the reaction is conducted in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete deprotonation due to wet reagents/glassware. | Ensure all glassware is flame-dried. Use anhydrous solvents. Verify the activity of the NaH. |
| Inactive ethyl bromide. | Use a fresh bottle of ethyl bromide. | |
| Reaction Stalls | Insufficient temperature or reaction time. | Ensure the reaction reaches reflux temperature. Extend the reaction time and continue monitoring by TLC. |
| Multiple Products | Side reactions (e.g., elimination). | This is unlikely with a primary halide but ensure the temperature does not significantly exceed the reflux point of THF. |
| N-alkylation of the pyrazole ring. | O-alkylation is generally favored for hydroxymethylpyrazoles under these conditions. If N-alkylation is observed, purification by column chromatography should separate the isomers. |
References
- Williamson Ether Synthesis. (n.d.). Retrieved from University of Colorado, Boulder, Department of Chemistry website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExus0is_bME7hSgytSbUS04zqqGE2qEgCma1bSQldNo-2oeUG4TJaooZvxVr4CSpz3bzT7lrmjgpGszucW1YJrVxgj-aNho-9ePccPf-ys_t_boxLjlm6Gph8_0G3z9zkU7u1hMU6_s-bRpCEX6NJVGzW3kP-sr-yyNaLa-w==]
- Wikipedia. (2024). Williamson ether synthesis. [https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Google Patents. (2012). CN102659683B - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound. [https://patents.google.
- Li, J., et al. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441777/]
- Rajanna, K. C., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. International Journal of Organic Chemistry. [https://www.scirp.
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis]
- Google Patents. (2007). WO2007094225A9 - Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound. [https://patents.google.
- Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [https://www.pharmaffiliates.
- ResearchGate. (n.d.). Proposed synthetic route for the synthesis of entitled compounds 4a–4l. [https://www.researchgate.net/figure/Proposed-synthetic-route-for-the-synthesis-of-entitled-compounds-4a-4l-Reagents-and_fig1_272329388]
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [https://www.organic-chemistry.org/namedreactions/pyrazole-synthesis.shtm]
- El-Assaly, S. A., et al. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [https://www.derpharmachemica.
- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [https://www.organic-chemistry.
- MedchemExpress. (n.d.). 4-Hydroxymethylpyrazole. [https://www.medchemexpress.com/4-hydroxymethylpyrazole.html]
- WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). [https://biology.wuxiapptec.
- Fikry, R., et al. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [https://www.bibliomed.org/?sec=paper&id=20817]
- Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [https://www.mdpi.com/1420-3049/27/11/3412]
- Molecules. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
- Molecules. (2023). Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. [https://www.mdpi.com/1420-3049/28/22/7594]
- Google Patents. (1991). US4996327A - Preparation of pyrazole and its derivatives. [https://patents.google.
- Molecules. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [https://www.mdpi.com/1420-3049/27/21/7222]
- Green Chemistry. (n.d.). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. [https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02484a]
- Google Patents. (2012). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols. [https://patents.google.
- Reactions. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [https://www.mdpi.com/2673-5222/4/3/29]
- Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000285.pdf]
Sources
- 1. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. gold-chemistry.org [gold-chemistry.org]
Technical Guide: Selective Etherification of 1H-Pyrazole-4-Methanol
Abstract & Strategic Analysis
The etherification of 1H-pyrazole-4-methanol (CAS: 115007-14-2) presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two nucleophilic sites: the pyrazole nitrogen (N1) and the primary hydroxymethyl group at position 4.
The Core Challenge:
-
Acidity: The pyrazole N-H proton (pKa ~14) is significantly more acidic than the primary alcohol O-H (pKa ~16–17).
-
Reactivity: Under standard Williamson ether synthesis conditions (Strong Base + Alkyl Halide), the base preferentially deprotonates the nitrogen. The resulting pyrazolate anion is a potent nucleophile, leading to rapid N-alkylation as the major product.
-
Solubility: 1H-pyrazole-4-methanol is highly polar and sparingly soluble in non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) which further accelerate N-alkylation.
The Solution: To achieve selective O-alkylation , the pyrazole nitrogen must be temporarily masked. This guide details the Protection-Alkylation-Deprotection (PAD) strategy, which is the industry standard for high-yield synthesis. We also discuss the Mitsunobu reaction for aryl ethers and specific "salt-controlled" methods for direct functionalization.
Decision Matrix: Selecting the Right Protocol
| Target Ether Type | Recommended Protocol | Key Reagents | Mechanism |
| Aliphatic Ether (Me, Et, Bn) | Protocol A (PAD Strategy) | DHP/Trt-Cl, NaH, R-X | N-Protection |
| Aryl Ether (O-Ph) | Protocol B (Mitsunobu) | Trt-Cl, DEAD, PPh3, Ar-OH | N-Protection |
| Complex/Sensitive | Protocol C (Silver-Mediated) | Ag2O, R-I | Soft Lewis Acid coordination (High Cost, Low Scale) |
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competing pathways and why direct alkylation fails.
Caption: Pathway analysis showing the dominance of N-alkylation under direct basic conditions and the necessity of the Protection route (Blue path).
Detailed Experimental Protocols
Protocol A: The "PAD" Strategy (Protection-Alkylation-Deprotection)
Best for: Methyl, Ethyl, Benzyl, and other aliphatic ethers.
Phase 1: N-Protection (Tetrahydropyranyl - THP)
The THP group is chosen for its stability to strong bases (NaH) and ease of removal with mild acid.
-
Reagents: 1H-pyrazole-4-methanol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), Dichloromethane (DCM) or THF.
-
Procedure:
-
Dissolve 1H-pyrazole-4-methanol in anhydrous DCM (0.5 M concentration).
-
Add DHP followed by catalytic p-TsOH at 0°C.
-
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (The N-THP product is less polar).
-
Quench: Add saturated NaHCO3 solution.
-
Workup: Extract with DCM, dry over Na2SO4, and concentrate.
-
Note: The product, 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-methanol, is often used directly without column chromatography if purity is >90%.
-
Phase 2: O-Alkylation (Williamson Ether Synthesis)
With the Nitrogen blocked, the alkoxide can be formed exclusively.
-
Reagents: N-THP-pyrazole-methanol (1.0 eq), Sodium Hydride (NaH, 60% in oil, 1.2–1.5 eq), Alkyl Halide (R-X, 1.2 eq), Anhydrous THF or DMF.
-
Procedure:
-
Setup: Flame-dry a flask and purge with Argon/Nitrogen.
-
Suspend NaH in anhydrous THF (0°C).
-
Add a solution of N-THP-pyrazole-methanol in THF dropwise. Evolution of H2 gas will occur. Stir for 30 min at 0°C to ensure complete deprotonation.
-
Add the Alkyl Halide (e.g., Iodomethane, Benzyl bromide) dropwise.
-
Warm to RT and stir (1–4 hours). Heating to 50°C may be required for hindered electrophiles.
-
Quench: Carefully add water or wet ether at 0°C.
-
Workup: Extract with EtOAc. Wash organic layer with water and brine (crucial if using DMF) to remove salts.
-
Phase 3: Deprotection
-
Reagents: HCl (4M in Dioxane) or p-TsOH in Methanol.
-
Procedure:
-
Dissolve the O-alkylated intermediate in Methanol.[1]
-
Add catalytic p-TsOH or dilute HCl.
-
Stir at RT for 2–4 hours. The THP group hydrolyzes to form the free pyrazole and 5-hydroxypentanal (acetal byproduct).
-
Purification: Neutralize with NaHCO3, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
-
Protocol B: Mitsunobu Coupling (For Aryl Ethers)
Best for: Phenolic ethers where SN2 displacement is impossible.
Pre-requisite: The pyrazole must be N-protected (Trityl is recommended here due to its bulk, preventing N-participation).
-
Reagents: 1-Trityl-1H-pyrazole-4-methanol (1.0 eq), Phenol derivative (Ar-OH, 1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq), Anhydrous THF.
-
Procedure:
-
Dissolve Protected Pyrazole, Phenol, and PPh3 in THF under Argon. Cool to 0°C.
-
Add DIAD dropwise over 10 minutes. (Solution will turn yellow/orange).
-
Stir at RT overnight.
-
Workup: Concentrate and triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter and purify the filtrate.[2]
-
Deprotection: Remove Trityl group using TFA/DCM (1:1) or refluxing in dilute HCl/MeOH.
-
Troubleshooting & Optimization Guide
| Problem | Root Cause | Solution |
| Low Yield (Step 1) | Incomplete Protection | Ensure anhydrous conditions. Increase DHP to 1.5 eq. Check p-TsOH activity. |
| N-Alkylation Observed | Protection Failure | The THP/Trityl group fell off during alkylation. Avoid highly acidic impurities in halides. Ensure NaH is high quality. |
| Poor Solubility | Pyrazole polarity | Switch solvent from THF to DMF or DMSO for the alkylation step. |
| No Reaction (Step 2) | Alkyl Chloride used | Alkyl Chlorides are sluggish. Add NaI (Finkelstein condition) or switch to Alkyl Iodide/Bromide. |
Safety & Handling
-
Sodium Hydride (NaH): Pyrophoric. Handle under inert atmosphere. Quench excess NaH carefully with isopropanol or wet ether before adding water.
-
Alkyl Halides: Many are lachrymators and potential carcinogens (e.g., MeI, BnBr). Use in a fume hood.
-
Reaction Pressure: H2 gas is evolved during deprotonation. Ensure the system is vented through a bubbler.
References
- Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for THP/Trityl stability).
-
Regioselective alkylation of pyrazoles. Beilstein J. Org. Chem. 2012, 8, 110–116. Link
-
Mitsunobu Reaction: Mechanism and Applications. Organic Reactions.[3] 2004. Link
- Synthesis of 4-alkoxymethylpyrazoles via N-protection.Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
-
pKa Data for Heterocycles. Evans pKa Table.Link
Sources
Preparation of Rhenium(I) tricarbonyl complexes with 4-Ethoxymethylpyrazole
An in-depth guide to the synthesis and characterization of Rhenium(I) tricarbonyl complexes with 4-Ethoxymethylpyrazole, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from the foundational principles to detailed, field-tested protocols and characterization methods.
Introduction: The Significance of Rhenium(I) Tricarbonyl Complexes
Rhenium(I) tricarbonyl complexes, featuring the stable fac-[Re(CO)₃]⁺ core, have emerged as a versatile platform in medicinal and materials chemistry. Their robust kinetic stability, favorable photophysical properties, and the ability to be conjugated with a wide array of ligands make them exceptional candidates for various applications.[1][2] A significant area of interest is in the development of radiopharmaceuticals, where the chemistry of rhenium serves as an excellent surrogate for its lighter congener, technetium-99m (⁹⁹ᵐTc), the most widely used radionuclide in diagnostic nuclear medicine.[3][4] The ability to develop a therapeutic agent with a beta-emitting rhenium isotope (e.g., ¹⁸⁶Re or ¹⁸⁸Re) and a diagnostic agent with ⁹⁹ᵐTc using the same ligand system embodies the "theranostic" approach to personalized medicine.[3][4]
The biological and chemical properties of these complexes can be meticulously tuned by modifying the ancillary ligands coordinated to the rhenium center.[5][6] Pyrazole-based ligands, in particular, offer a high degree of structural flexibility and allow for the modulation of electronic, steric, and lipophilic characteristics.[5][7] This fine-tuning is critical for controlling factors like cellular uptake, target specificity, and cytotoxicity.[7] This application note provides a detailed protocol for the synthesis and characterization of a Rhenium(I) tricarbonyl complex featuring 4-Ethoxymethylpyrazole, a ligand designed to impart specific solubility and pharmacokinetic properties.
Core Principles and Experimental Rationale
The synthetic strategy hinges on the substitution of labile ligands on a precursor complex with the desired pyrazole ligand. The most common and versatile precursor is the triaqua cation, fac-[Re(CO)₃(H₂O)₃]⁺.[8][9][10] This species is typically generated in situ or prepared from bromopentacarbonylrhenium(I), [Re(CO)₅Br]. The three water molecules in the triaqua complex are weakly coordinated and can be readily displaced by stronger donor ligands, such as the nitrogen atoms of a pyrazole ring, driving the reaction to completion.[3][8]
The choice of a pyrazole ligand like 4-Ethoxymethylpyrazole is strategic. The pyrazole ring provides a stable N-donor for coordination to the rhenium center. The ethoxymethyl substituent at the 4-position is designed to enhance the lipophilicity and solubility of the final complex in both aqueous and organic media, which can be a crucial factor for bioavailability and biodistribution in biological systems.[11]
The facial (fac) arrangement of the three carbonyl ligands around the octahedral rhenium center is energetically preferred and provides a characteristic spectroscopic signature. In infrared (IR) spectroscopy, this C₃ᵥ symmetry results in three strong C-O stretching bands, which serve as a reliable diagnostic tool for confirming the complex's geometry.[12]
Experimental Workflow Overview
The overall process involves a three-stage approach: synthesis of the aqueous precursor, preparation of the custom ligand, and the final complexation reaction, followed by rigorous characterization.
Caption: Overall synthetic workflow for the preparation of the target Rhenium(I) complex.
Protocol 1: Preparation of the fac-[Re(CO)₃(H₂O)₃]Br Precursor
This protocol is adapted from established methods and provides a reliable route to the essential water-soluble precursor.[8]
Materials:
-
Rhenium pentacarbonyl bromide, [Re(CO)₅Br]
-
Deionized water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place [Re(CO)₅Br] (e.g., 200 mg, 0.49 mmol) into a 50 mL round-bottom flask.
-
Add 25 mL of deionized water to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (100 °C) with vigorous stirring.
-
Maintain the reflux for 24 hours. The initial white suspension will dissolve to form a clear, colorless solution.
-
After 24 hours, allow the solution to cool to room temperature.
-
Remove the solvent using a rotary evaporator at reduced pressure.
-
The resulting product, fac-[Re(CO)₃(H₂O)₃]Br, will be a light green or off-white microcrystalline powder.[8] Yield should be nearly quantitative.
-
Causality Note: Refluxing in water facilitates the substitution of two carbonyl ligands and the bromide ion with water molecules. The lability of the aqua ligands makes this complex an ideal starting material for subsequent reactions with other ligands.[8][10]
Protocol 2: Synthesis of 4-Ethoxymethylpyrazole Ligand
The synthesis of functionalized pyrazoles can be achieved through various organic chemistry routes. A common method involves the functionalization of a pre-existing pyrazole ring. This protocol outlines a general approach based on lithiation.[13]
Materials:
-
4-Iodo-1H-pyrazole or a suitable protected pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Chloromethyl ethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure:
-
Dissolve the starting pyrazole (1 equivalent) in anhydrous THF under an argon atmosphere in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir for 1 hour at -78 °C to ensure complete lithiation.
-
Add chloromethyl ethyl ether (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Causality Note: The use of n-BuLi creates a highly nucleophilic pyrazole anion, which readily attacks the electrophilic carbon of chloromethyl ethyl ether, forming the desired C-C or C-O bond. This method provides a versatile route to various substituted pyrazoles.[13]
Protocol 3: Synthesis of the Rhenium(I) Tricarbonyl Complex
This final step involves the coordination of the 4-Ethoxymethylpyrazole ligand to the rhenium precursor.
Materials:
-
fac-[Re(CO)₃(H₂O)₃]Br (from Protocol 1)
-
4-Ethoxymethylpyrazole (from Protocol 2)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Dissolve fac-[Re(CO)₃(H₂O)₃]Br (1 equivalent) in 15 mL of anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve 4-Ethoxymethylpyrazole (3.3 equivalents) in 5 mL of anhydrous methanol.
-
Add the ligand solution to the stirring solution of the rhenium precursor.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction progress by taking small aliquots for FT-IR analysis to observe the disappearance of the precursor's C-O bands and the appearance of the product's bands.
-
Upon completion, reduce the solvent volume under reduced pressure.
-
The product can be precipitated by adding a non-polar solvent like diethyl ether or hexanes.
-
Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
Causality Note: The pyrazole nitrogen is a stronger Lewis base than the oxygen in water, leading to the thermodynamically favorable substitution of the three aqua ligands to form the stable tris(pyrazole) complex.[10][11] Using a slight excess of the pyrazole ligand ensures the reaction goes to completion.
Characterization and Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complex.
Caption: Key techniques for the characterization of Rhenium(I) tricarbonyl complexes.
Expected Spectroscopic Data:
| Technique | Expected Result/Observation | Rationale |
| FT-IR Spectroscopy | Three strong absorption bands in the range of ~2030 cm⁻¹ and ~1920-1890 cm⁻¹.[12] | These bands correspond to the symmetric and asymmetric C≡O stretching vibrations, characteristic of the fac-[Re(CO)₃]⁺ core. |
| ¹H NMR Spectroscopy | Signals corresponding to the ethoxymethyl group (triplet and quartet) and pyrazole ring protons will be present. A downfield shift of the pyrazole protons upon coordination to the rhenium center is expected.[14] | Confirms the presence and integrity of the organic ligand within the complex. The shift indicates successful coordination. |
| ¹³C NMR Spectroscopy | Resonances for all carbon atoms in the ligand should be observable, along with a signal for the carbonyl carbons typically found far downfield.[15] | Provides a complete carbon framework of the complex. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion of the cationic complex, e.g., [fac-[Re(CO)₃(4-EtOM-Pz)₃]]⁺. | Confirms the molecular weight and overall composition of the synthesized complex. |
Troubleshooting and Key Considerations
-
Precursor Stability: The fac-[Re(CO)₃(H₂O)₃]⁺ precursor is convenient but can be sensitive. It is best used shortly after preparation or stored under dry, inert conditions.
-
Reaction Incompleteness: If the reaction does not go to completion, gentle heating (e.g., 40-50 °C) can be applied. However, higher temperatures might lead to decomposition. Ensure the methanol is anhydrous, as excess water can compete with the incoming ligand.
-
Product Solubility: The ethoxymethyl group should enhance solubility. If the product is difficult to precipitate, removing the solvent completely and triturating the resulting oil with a non-polar solvent can induce solidification.
-
Purity: If NMR or IR spectroscopy indicates impurities, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or purification via column chromatography may be necessary.
This guide provides a robust framework for the successful synthesis and validation of Rhenium(I) tricarbonyl complexes with 4-Ethoxymethylpyrazole. By understanding the rationale behind each step, researchers can adapt and troubleshoot these protocols to develop novel metal-based compounds for a wide range of scientific applications.
References
-
Hoerres, R. (2024). Complexation of rhenium-186 and technetium-99m tricarbonyl cores with 1,4,7-triazacyclononane based chelators for radiopharmaceutical applications. MOspace. [Link]
-
Matlou, G. G., et al. (2024). Synthesis, solid-state crystallography, and in vitro biological evaluation of four rhenium(I) tricarbonyl complexes. ResearchGate. [Link]
-
Li, X.-W., et al. (2012). Blue-Green Luminescent Rhenium(I) Tricarbonyl Complexes with Pyridine-Functionalized N-Heterocyclic Carbene Ligands. Organometallics, 31(10), 3829–3835. [Link]
-
Paira, P., et al. (2024). Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. ACS Omega. [Link]
-
Reyes-Márquez, J., et al. (2025). Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone. MDPI. [Link]
-
Brennan, C. (2003). Synthesis and Characterisation of Mononuclear and Dinuclear Rhenium Carbonyl Complexes. DORAS | DCU Research Repository. [Link]
-
Aderibigbe, B., et al. (2025). Review of Recent Medicinal Applications of Rhenium(I) Tricarbonyl Complexes. PMC. [Link]
-
Sithole, S. A., et al. (2026). Structural and antimicrobial studies on a tricarbonyl rhenium(I) complex with the 6,7-dimethyl-2-(pyridin-2-yl)quinoxaline ligand. RSC Publishing. [Link]
-
Femia, F. J., et al. (2000). A convenient synthesis, chemical characterization and reactivity of [Re(CO)₃(H₂O)₃]Br: The crystal and molecular structure of [Re(CO)₃(CH₃CN)₂Br]. ResearchGate. [Link]
-
Matlou, G. G., et al. (2025). Target-specific rhenium(I) tricarbonyl complexes as prospective pharmacological agents: Synthesis, X. TUTDoR. [Link]
-
Zubi, A. A., et al. (2014). Rhenium and Technetium Tricarbonyl Complexes of N-Heterocyclic Carbene Ligands. Inorganic Chemistry. [Link]
-
Liyanage, P. Y., et al. (2016). Synthesis and characterization of novel rhenium(I) complexes towards potential biological imaging applications. PubMed. [Link]
-
Maria, L., et al. (2007). Rhenium and technetium tricarbonyl complexes anchored by pyrazole-based tripods: novel lead structures for the design of myocardial imaging agents. Dalton Transactions. [Link]
-
Temnuch, N., et al. (2026). Synthesis and structural characterization of rhenium(I) tricarbonyl complexes with 2,6-bis(pyrazol-1-yl)pyridine ligands functionalized with carboxyl ( COOH), methoxycarbonyl ( COOCH3), and amino ( NH2) groups. ResearchGate. [Link]
-
Zubi, A. A., et al. (2014). Rhenium and technetium tricarbonyl complexes of N-Heterocyclic carbene ligands. Inorganic Chemistry. [Link]
-
Singh, T., et al. (2022). Rhenium (I) tricarbonyl complexes. ResearchGate. [Link]
-
Leonidou, A., et al. (2023). Exploration of Rhenium Bisquinoline Tricarbonyl Complexes for their Antibacterial Properties. ChemRxiv. [Link]
-
Browne, W. R., et al. (2018). Properties and prospects for rhenium(i) tricarbonyl N-heterocyclic carbene complexes. Chemical Communications. [Link]
-
Łyczko, K., et al. (2024). Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics. RSC Publishing. [Link]
-
Li, X.-W., et al. (2012). Blue-Green Luminescent Rhenium(I) Tricarbonyl Complexes with Pyridine-Functionalized N-Heterocyclic Carbene Ligands. Organometallics. [Link]
-
Kvapilova, H., et al. (2023). Unexpected Redox Chemistry of P∩N- and As∩N-Rhenium(I) Tricarbonyl Complexes in the Presence of CO₂ Acting as an Acid. ACS Publications. [Link]
-
Structures of previously published active fac-[Re(CO)₃]⁺ complexes. ResearchGate. [Link]
-
Pouget, J-P., et al. (2019). Rhenium-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives. OSTI.GOV. [Link]
-
Fountain, M. A., et al. (2010). The synthesis and toxicity of tripodal tricarbonyl rhenium complexes as radiopharmaceutical models. PubMed. [Link]
-
Harris, T. D., et al. (2011). Synthesis and characterization of fac-Re(CO)₃-aspartic-N-monoacetic acid, a structural analogue of a potential new renal tracer, fac-⁹⁹ᵐTc(CO)₃(ASMA). PMC. [Link]
-
Boschi, A., et al. (2023). Fundamentals of Rhenium-188 Radiopharmaceutical Chemistry. MDPI. [Link]
-
Githuno, M. W. (2021). Exploring the Synthesis and Characterization of Fac-re(co)₃l Complexes Using Diethylenetriamine Derivative Functionalized at the Central Nitrogen. Encompass. [Link]
-
Kljun, J., et al. (2025). Synthesis of a fac-Tricarbonylrhenium(I) Complex with Pyrithione, Its Physicochemical Characterization, and Assessment of Biolog. ACS Publications. [Link]
-
Al-Afyouni, M. H., et al. (2025). Synthesis and Structural Characterization of a Glycoconjugated Re(CO)₃+ Complex and Its Tendency for CO Release. Inorganic Chemistry. [Link]
-
Herrick, R. S., et al. (2007). Fundamental Chemistry of the Re(CO)₃(H₂O)₃+ Synthon. ACS. [Link]
-
Re(CO)₃ Complexes Synthesized via an Improved Preparation of Aqueous f ac -[Re(CO)₃ (H₂O)₃] + as an Aid in Assessing ⁹⁹ᵐ Tc Imaging Agents. Structural Characterization and Solution Behavior of Complexes with Thioether-Bearing Amino Acids as Tridentate Ligands. ResearchGate. [Link]
-
Franklin, B. R., et al. (2008). Reactions of the Re(CO)₃(H₂O)₃(+) synthon with monodentate ligands under aqueous conditions. PubMed. [Link]
-
Sinn, E., et al. (2012). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]
Sources
- 1. Review of Recent Medicinal Applications of Rhenium(I) Tricarbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [mospace.umsystem.edu]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. DSpace [tutvital.tut.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of fac-Re(CO)3-aspartic-N-monoacetic acid, a structural analogue of a potential new renal tracer, fac-99mTc(CO)3(ASMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands under aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhenium and technetium tricarbonyl complexes anchored by pyrazole-based tripods: novel lead structures for the design of myocardial imaging agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic Activity of Rhenium(I) Tricarbonyl Complexes Containing Polypyridine and Phosphorus–Nitrogen Ligands in the Hydrogen Transfer of Acetophenone [mdpi.com]
- 13. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. "Exploring the Synthesis and Characterization of Fac-re(co)3l Complexes" by Margaret W. Ndinguri, Carrie A. Black et al. [encompass.eku.edu]
- 15. Sci-Hub. Blue-Green Luminescent Rhenium(I) Tricarbonyl Complexes with Pyridine-Functionalized N-Heterocyclic Carbene Ligands / Organometallics, 2012 [sci-hub.sg]
A Robust, Validated RP-HPLC Method for the Quantification of 4-Ethoxymethylpyrazole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 4-Ethoxymethylpyrazole. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, modified with trifluoroacetic acid to ensure optimal peak symmetry and reproducibility. Detection is performed via UV spectrophotometry. The described protocol is suitable for routine quality control, stability studies, and research applications involving 4-Ethoxymethylpyrazole and structurally related compounds. All stages of method development, from initial analyte characterization to final validation, are discussed to provide a comprehensive guide for researchers and drug development professionals.
Introduction
Pyrazole and its derivatives are a cornerstone class of N-heterocyclic compounds, renowned for their broad spectrum of pharmacological activities.[1] The pyrazole nucleus serves as a critical pharmacophore in numerous therapeutic agents. 4-Ethoxymethylpyrazole, a specific derivative, represents a compound of interest for which a reliable analytical method is essential for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of such small organic molecules due to its high resolution, sensitivity, and quantitative accuracy.
The objective of this guide is to provide a comprehensive, scientifically-grounded protocol for the development of an HPLC method for 4-Ethoxymethylpyrazole, moving beyond a simple list of steps to explain the causal-mechanistic reasoning behind each experimental choice.
Foundational Principles of Method Development
A successful HPLC method is built upon a systematic approach that considers the physicochemical properties of the analyte and the fundamental principles of chromatographic separation.
2.1. Analyte Characterization: 4-Ethoxymethylpyrazole
-
Structure: 4-Ethoxymethylpyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The ethoxymethyl substituent at the 4-position adds a degree of non-polarity to the molecule.
-
Polarity: As a nitrogen-containing heterocycle, it possesses polar characteristics. However, the overall molecule is expected to have sufficient hydrophobicity to be retained on a reversed-phase column. Highly polar pyrazoles can be challenging to retain on traditional C18 columns, but the ethoxy and methyl groups in the substituent enhance retention.[2]
-
Acid-Base Properties: The pyrazole ring contains both a weakly basic "pyridine-type" nitrogen and a non-basic "pyrrole-type" nitrogen.[3] Under acidic mobile phase conditions, the pyridine-type nitrogen can be protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.
-
UV Absorbance: Aromatic heterocycles like pyrazole exhibit strong UV absorbance due to π-π* electronic transitions. The parent pyrazole molecule has an absorption maximum around 203 nm.[4] Substituents on the ring can shift this maximum. Therefore, determining the optimal detection wavelength is a critical first step.
2.2. Selection of Chromatographic Mode & Stationary Phase
Given the moderate polarity and aromaticity of 4-Ethoxymethylpyrazole, Reversed-Phase (RP) chromatography is the most appropriate mode. The separation mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.
-
Stationary Phase Choice: An Octadecyl (C18, ODS) column is the universally accepted starting point for RP-HPLC method development due to its wide applicability and robust performance.[5] Its long alkyl chains provide sufficient hydrophobic character to retain the analyte. For pyrazole derivatives, C18 columns have been shown to provide effective separation.[6][7]
2.3. Mobile Phase Selection and Optimization
The mobile phase in RP-HPLC consists of a mixture of an aqueous component and a less polar organic solvent.
-
Organic Solvent: Both Acetonitrile (ACN) and Methanol (MeOH) are common choices. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. A starting point of 50:50 Acetonitrile:Water is a reasonable initial condition for scouting runs.
-
Aqueous Phase & pH Modifier: To ensure robust and reproducible chromatography, an acidic modifier is crucial. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to the aqueous component serves two key purposes:
-
Suppresses Silanol Activity: It protonates free silanol groups on the silica support, minimizing undesirable ionic interactions that cause peak tailing.
-
Ensures Consistent Analyte Ionization: It maintains a low pH (typically 2-3), ensuring that the basic nitrogen on the pyrazole ring is consistently protonated, leading to a single, sharp chromatographic peak. The use of acidic modifiers is a standard practice for improving the chromatography of basic and heterocyclic compounds.[6][9][10]
-
2.4. Detector and Wavelength Selection
UV-Visible spectrophotometric detection is ideal for aromatic compounds. To maximize sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). While the parent pyrazole ring absorbs near 206 nm, the exact λmax for 4-Ethoxymethylpyrazole should be determined experimentally.[4][6] The use of a Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended during method development. This allows for the acquisition of the full UV spectrum of the eluting peak, from which the λmax can be definitively identified.
Experimental Protocol
This section provides a detailed protocol based on the principles outlined above.
3.1. Materials and Reagents
-
4-Ethoxymethylpyrazole reference standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Trifluoroacetic Acid (TFA), (HPLC Grade, >99.5%)
-
Deionized Water (18.2 MΩ·cm)
3.2. Instrumentation and Optimized Chromatographic Conditions
The following table summarizes the recommended instrumentation and a well-optimized set of starting conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water with 0.1% TFA (v/v) (60:40) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | To be determined by PDA scan (start at 210 nm) |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of TFA to 999 mL of deionized water. For the final mobile phase, mix 600 mL of Acetonitrile with 400 mL of the prepared aqueous component. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Ethoxymethylpyrazole reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This use of the mobile phase as the diluent ensures compatibility and prevents peak distortion.[6]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Visualization of the Method Development Workflow
The logical flow of developing and finalizing the HPLC method is illustrated below. This diagram outlines the systematic progression from initial planning to the final, validated protocol.
Caption: Workflow for HPLC method development and validation.
Method Validation Protocol
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed.
-
System Suitability: Before any sample analysis, inject a working standard (e.g., 25 µg/mL) five times. The results must meet predefined criteria to ensure the chromatographic system is performing adequately.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
-
Linearity: Analyze the prepared working standard solutions (5-100 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration.
| Linearity Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
-
Precision (Repeatability): Analyze six replicate preparations of a single concentration (e.g., 50 µg/mL) on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
Accuracy (Recovery): Perform a recovery study by spiking a known amount of 4-Ethoxymethylpyrazole into a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. For example, LOD and LOQ for a pyrazoline derivative were found to be 4 µg/mL and 15 µg/mL, respectively, in a similar study.[6]
Conclusion
This application note provides a complete framework for the development and validation of a robust RP-HPLC method for the quantification of 4-Ethoxymethylpyrazole. By starting with a C18 column and an isocratic mobile phase of Acetonitrile and 0.1% TFA in water, a simple and efficient separation can be achieved. The detailed explanation of the scientific rationale behind each parameter selection empowers researchers to not only implement this method but also to troubleshoot and adapt it for other structurally related pyrazole derivatives. The inclusion of a rigorous validation protocol ensures that the method will generate accurate, reliable, and reproducible data for its intended scientific applications.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (n.d.). ResearchGate. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. (2019). RSC Advances. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024). Chemistry & Biodiversity. [Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019). RSC Publishing. [Link]
-
UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.). Semantic Scholar. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. [Link]
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors... (n.d.). PMC. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC. [Link]
-
Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque, Inc.. [Link]
-
Pyrazole-4-carboxylic acid. (n.d.). PubChem - NIH. [Link]
-
Design and synthesis of 2-pyrazoline derivatives. (n.d.). Scholars Research Library. [Link]
-
Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). PMC - NIH. [Link]
Sources
- 1. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04235K [pubs.rsc.org]
- 5. nacalai.com [nacalai.com]
- 6. ijcpa.in [ijcpa.in]
- 7. researchgate.net [researchgate.net]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
1H NMR characterization of 4-Ethoxymethylpyrazole intermediates
Application Note: 1H NMR Characterization Protocol for 4-Ethoxymethylpyrazole Intermediates
Scientific Rationale & Mechanistic Context
In contemporary medicinal chemistry, pyrazole cores are privileged scaffolds. Specifically, the 4-ethoxymethylpyrazole motif is frequently utilized either as a lipophilic pharmacophore—such as in the development of non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors [1]—or as a versatile synthetic intermediate accessible via tandem cross-coupling/electrocyclization methodologies[2].
Characterizing these intermediates via 1H Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges due to annular tautomerism . Pyrazoles undergo rapid intermolecular proton exchange between the N1 and N2 nitrogen atoms. The rate of this exchange is heavily dependent on solvent polarity, concentration, and temperature, which directly dictates whether the H-3 and H-5 protons appear as a time-averaged broad singlet or as distinct, resolved signals. Understanding the causality behind solvent selection and acquisition parameters is critical for generating self-validating structural data.
Standardized 1H NMR Sample Preparation Protocol
To ensure reproducibility and high-fidelity spectral data, the following protocol establishes a self-validating workflow for sample preparation and acquisition.
Step 1: Sample Weighing & Concentration Control
-
Action: Weigh exactly 5.0 to 10.0 mg of the purified 4-ethoxymethylpyrazole intermediate.
-
Causality: Lower concentrations may result in poor signal-to-noise (S/N) ratios for the ethoxymethyl multiplets. Conversely, concentrations exceeding 15 mg/mL can exacerbate viscosity and intermolecular hydrogen bonding, leading to severe line broadening of the pyrazole N-H and aromatic protons.
Step 2: Solvent Selection (The Tautomeric Switch)
-
Action: Dissolve the sample in 0.6 mL of either Deuterated Chloroform (
) or Deuterated Dimethyl Sulfoxide ( ), containing 0.03% v/v Tetramethylsilane (TMS). -
Causality:
-
Using
: As a non-polar solvent, does not strongly hydrogen-bond with the pyrazole N-H. This promotes rapid tautomeric exchange on the NMR timescale, typically averaging the H-3 and H-5 protons into a single, sharp singlet (integrating to 2H). -
Using
: DMSO acts as a strong hydrogen-bond acceptor, sequestering the N-H proton. This significantly slows the tautomeric exchange rate, often resolving the H-3 and H-5 protons into two distinct signals and pushing the N-H resonance far downfield (>12 ppm).
-
Step 3: Homogenization & Tube Preparation
-
Action: Vortex the vial for 30 seconds, sonicate for 1 minute if particulate matter remains, and transfer to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).
-
Causality: Micro-particulates distort the localized magnetic field homogeneity (
), degrading the resolution required to accurately measure the ~7.1 Hz coupling constants of the ethoxy group.
Step 4: Acquisition & Self-Validation
-
Action: Acquire the 1D 1H NMR spectrum at 400 MHz or 500 MHz at 298 K. Set the relaxation delay (D1) to
seconds and acquire 16 to 32 scans. -
Validation Checkpoint: Anchor the integration to the isolated
singlet at ~4.45 ppm (set to exactly 2.00). A self-validating spectrum must yield an integration of 3.00 ( ) for the methyl triplet (~1.2 ppm) and 2.00 ( ) for the methylene quartet (~3.5 ppm). Any deviation indicates co-eluting aliphatic impurities or incomplete longitudinal relaxation ( ).
Quantitative Data: Expected 1H NMR Chemical Shifts
The table below summarizes the diagnostic spin systems for a standard 4-(ethoxymethyl)-1H-pyrazole intermediate. Data is representative of spectra acquired in
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Diagnostic Significance |
| Pyrazole N-H | 10.50 – 13.00 | Broad Singlet (bs) | 1H | N/A | Highly variable; confirms the presence of the free pyrazole ring. |
| Pyrazole H-3 / H-5 | 7.40 – 7.60 | Singlet (s) * | 2H | N/A | Aromatic core; *may split into two doublets if tautomeric exchange is slow. |
| 4.40 – 4.50 | Singlet (s) | 2H | N/A | Confirms attachment of the ether linkage to the aromatic ring. | |
| 3.50 – 3.60 | Quartet (q) | 2H | 7.0 – 7.2 | Characteristic ethoxy spin system; validates the ether chain. | |
| 1.15 – 1.25 | Triplet (t) | 3H | 7.0 – 7.2 | Characteristic ethoxy spin system; validates the ether chain. |
Workflow Visualization
Figure 1: 1H NMR characterization workflow highlighting solvent-dependent tautomeric considerations.
Expert Troubleshooting & Spectral Artifacts
-
Missing or Extremely Broad N-H Signal:
-
Observation: The N-H proton is invisible or appears as a subtle baseline roll between 10-13 ppm.
-
Causality & Fix: This is caused by intermediate-rate chemical exchange with trace moisture in the solvent. To resolve this, switch to rigorously anhydrous
or lower the acquisition temperature to 273 K to freeze out the exchange process.
-
-
Overlapping Aliphatic Signals at ~3.5 ppm:
-
Observation: The ethoxy methylene quartet is obscured.
-
Causality & Fix: In
, the residual water peak ( /HOD) appears at 3.33 ppm and can broaden significantly, masking the 3.5 ppm quartet. If this occurs, apply a mild presaturation pulse sequence (e.g., zgpr on Bruker systems) centered on the water frequency, or dry the sample thoroughly via lyophilization before re-dissolving in fresh solvent.
-
References
-
Di Fruscia, P., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 2021.[Link][1][2][3]
-
Babinski, D. J., et al. "Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates." The Journal of Organic Chemistry, 2011.[Link][4][5][6]
Sources
- 1. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of substituted pyrazoles via tandem cross-coupling/electrocyclization of enol triflates and diazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvent extraction methods for isolating 4-Ethoxymethylpyrazole
Application Note: Selective Solvent Extraction and Isolation of 4-Ethoxymethylpyrazole
Introduction & Strategic Significance
4-Ethoxymethylpyrazole is a critical heterocyclic building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors and other immunomodulatory drugs. Its isolation presents a unique challenge due to the amphoteric nature of the pyrazole ring and the polarity introduced by the ethoxymethyl ether linkage.
Unlike simple lipophilic intermediates, 4-Ethoxymethylpyrazole possesses moderate water solubility, making standard "quench and dump" extraction protocols prone to yield loss. This Application Note details a chemically rationalized pH-Swing Extraction Protocol designed to maximize recovery and purity by exploiting the molecule's pKa-dependent ionization states.
Physicochemical Profiling & Solvent Selection
To design a self-validating extraction protocol, one must understand the solute's behavior in biphasic systems.
| Property | Value (Approx.) | Implication for Extraction |
| pKa (Conjugate Acid) | ~2.5 | At pH < 2, the molecule is protonated ( |
| pKa (N-H Acidity) | ~14.0 | At pH > 13, the molecule is deprotonated ( |
| LogP | 0.6 – 0.9 | Moderately lipophilic. Requires polar aprotic organic solvents for efficient mass transfer. |
| H-Bond Donors | 1 (NH) | Susceptible to co-extraction with water; drying steps are critical. |
Solvent Recommendation:
-
Primary Choice: Ethyl Acetate (EtOAc) . It offers the best partition coefficient for this polarity range while allowing easy removal of water via azeotrope during concentration.
-
Secondary Choice: Dichloromethane (DCM) . Useful if the synthesis involves chlorinated solvents, but prone to emulsions with basic aqueous phases.
-
Avoid: Diethyl ether (too non-polar, poor recovery) or n-Butanol (too high boiling point, difficult to remove).
Core Protocol: The pH-Swing Extraction Method
This method utilizes the amphoteric nature of the pyrazole to remove both acidic and non-basic impurities before isolating the target.
Phase 1: Reaction Quench & Acidic Wash (Impurity Removal)
-
Quench: If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), concentrate the mixture to
20% of its original volume to minimize organic solvent drag into the aqueous phase. -
Dissolution: Redissolve the residue in Ethyl Acetate (10 mL/g of theoretical yield) .
-
Acidification: Add 1.0 M HCl until the aqueous phase reaches pH 1.5 – 2.0 .
-
Mechanism:[1][2][3] At this pH, 4-Ethoxymethylpyrazole is protonated to its cation form (
) and migrates into the aqueous layer . -
Separation: Agitate vigorously for 5 minutes. Allow layers to separate.[4]
-
Fractionation:Keep the Aqueous Layer. The Organic Layer contains non-basic impurities (unreacted starting materials, neutral byproducts) and can be discarded (or analyzed for recovery).
-
Phase 2: Basification & Product Isolation
-
pH Adjustment: Cool the aqueous layer (containing the product) to 0–5°C. Slowly add saturated Sodium Bicarbonate (
) or 2.0 M NaOH dropwise.-
Target: Adjust pH to 7.5 – 8.5 .
-
Critical Control Point: Do NOT exceed pH 12. High alkalinity can deprotonate the pyrazole N-H, forming the water-soluble anion (
), causing yield loss.
-
-
Extraction: Extract the neutralized aqueous phase with Ethyl Acetate (3 x volume of aqueous phase) .
-
Technique: Perform three sequential extractions rather than one large volume extraction to maximize the partition efficiency (Nernst distribution law).
-
-
Brine Wash: Wash the combined organic extracts with saturated brine (NaCl) . This "salting out" effect reduces the solubility of the pyrazole in residual water and breaks potential emulsions.
Phase 3: Drying & Polishing
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
) for at least 20 minutes. Magnesium sulfate is acceptable but can be slightly Lewis acidic, potentially binding trace product. -
Filtration & Concentration: Filter off the desiccant. Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Result: The resulting oil or low-melting solid is the crude 4-Ethoxymethylpyrazole, typically >90% pure.
Process Visualization (Logic Flow)
The following diagram illustrates the decision logic and mass transfer pathways for the extraction process.
Figure 1: Decision tree for the pH-swing extraction of amphoteric pyrazole derivatives.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | pH overshoot during basification (pH > 12). | Re-acidify aqueous layer to pH 7-8 and re-extract. |
| Emulsion Formation | Presence of amphiphilic byproducts or fine particulates. | Filter the biphasic mixture through a Celite pad; add more brine to the aqueous phase. |
| Product in Aqueous Waste | High water solubility of the ether moiety. | Saturate the aqueous phase with solid NaCl before the final extraction (Salting Out). |
| Oil "Crashing Out" | Product concentration exceeds solubility during pH adjustment. | Add a small amount of EtOAc during the neutralization step to act as a receiver solvent. |
References
-
BenchChem Technical Support. (2025).[4][5] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from .
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (General reference on pyrazole handling).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from .
-
MDPI Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Retrieved from .
-
Google Patents. (2019). CN110483400A - Preparation method of pyrazole derivatives. Retrieved from .
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Crystallization techniques for 4-Ethoxymethylpyrazole metal complexes
Executive Summary
This guide details the isolation and crystallization of metal complexes involving 4-Ethoxymethylpyrazole (4-EMP) . Unlike simple alkyl-pyrazoles (e.g., Fomepizole), the 4-ethoxymethyl substituent introduces a flexible ether linkage that significantly alters solubility profiles and crystal packing energetics.[1] This moiety acts as a weak hydrogen bond acceptor but increases rotational degrees of freedom, often leading to "oiling out" rather than crystallization.
This document provides three validated protocols to overcome these kinetic traps, targeting researchers in medicinal inorganic chemistry and crystal engineering.
Chemical Context & Ligand Behavior
To successfully crystallize 4-EMP complexes, one must understand the competing forces at play:
-
Coordination Mode: The pyrazole nitrogen (
) is the primary donor.[1] The ether oxygen ( ) in the 4-position is generally too distal to chelate the same metal center (preventing 5- or 6-membered rings), but it frequently engages in intermolecular bridging or hydrogen bonding with solvent molecules.[1] -
Solubility: The ethoxy group increases lipophilicity compared to 4-hydroxymethylpyrazole. Consequently, 4-EMP complexes are often soluble in alcohols and chlorinated solvents but insoluble in aliphatic hydrocarbons.
-
The "Oil" Problem: The flexible
chain creates entropic barriers to lattice formation. Rapid precipitation almost invariably yields amorphous oils.[1]
Decision Matrix: Selecting the Right Technique
Figure 1: Strategic workflow for selecting the crystallization method based on initial solubility observations.
Validated Protocols
Protocol A: Dual-Solvent Vapor Diffusion (The "Gold Standard")
Best for: Creating X-ray quality single crystals of discrete mononuclear or dinuclear complexes (e.g., Cu(II), Zn(II)).[1]
Mechanism: Slow diffusion of a volatile antisolvent into a solution of the complex reduces solubility gradually, allowing the flexible ethoxy chains to order themselves into a lattice without trapping solvent voids that lead to oils.
Materials:
-
Inner vial (4 mL glass).
-
Outer jar (20 mL glass with screw cap).
-
Solvent Pair: Methanol (Solvent) / Diethyl Ether (Antisolvent).[1]
Step-by-Step:
-
Dissolution: Dissolve 0.1 mmol of Metal Salt (e.g.,
) and 0.2 mmol of 4-EMP in 2 mL of Methanol in the inner vial. -
Placement: Place the open inner vial inside the outer jar.
-
Charge Antisolvent: Carefully pipette 10 mL of Diethyl Ether into the outer jar. Do not let the ether spill into the inner vial.
-
Seal & Wait: Cap the outer jar tightly. Store at 4°C (refrigerator) in a vibration-free zone.
-
Why Cold? Lower temperature reduces the kinetic energy of the ethoxy side chain, promoting ordered packing.
-
-
Harvest: Crystals usually appear within 3-7 days.[1]
Self-Validation Check:
-
Success: Distinct geometric shapes (blocks, needles) with sharp edges.
-
Failure: A viscous oil at the bottom. Remedy: Scratch the side of the vial with a glass rod to induce nucleation, or switch antisolvent to n-Hexane (slower diffusion).[1]
Protocol B: Solvothermal Layering (For Polymers/MOFs)
Best for: Insoluble coordination polymers where 4-EMP acts as a bridging ligand.[1]
Mechanism: Uses a density gradient and elevated temperature/pressure to slow down the reaction rate between the metal and ligand, preventing immediate amorphous precipitation.
Materials:
-
Narrow test tube (10 mm diameter) or Teflon-lined autoclave.
-
Solvents: DMF (Density 0.944 g/mL) and Ethanol (Density 0.789 g/mL).[1]
Step-by-Step:
-
Bottom Layer: Dissolve 0.1 mmol Metal Salt in 2 mL DMF. Add 100 µL of glycerol to increase density/viscosity. Place in the tube.
-
Buffer Layer: Carefully layer 1 mL of pure 1:1 DMF/EtOH mixture on top. This prevents immediate contact.
-
Top Layer: Dissolve 0.2 mmol 4-EMP in 2 mL Ethanol. Layer this gently on top.
-
Incubation: Seal the tube with Parafilm. Leave undisturbed at room temperature for 2 weeks.
-
Alternative: For robust MOFs, place in a Teflon autoclave at 80°C for 48 hours.[1]
-
Data Interpretation:
-
Crystals will grow at the interface of the buffer layer.
-
Warning: If the ethoxy group hydrolyzes (rare but possible at high T), you may isolate 4-hydroxymethylpyrazole complexes.[1] Verify ligand integrity via NMR of the digested crystal.
Protocol C: Reactive Co-Melting (Solvent-Free)
Best for: High-throughput screening or when "oiling out" is persistent in solution.[1]
Mechanism: This technique utilizes the melting point of the ligand (or low eutectic point) to act as the solvent. It bypasses solvation shells entirely.
Step-by-Step:
-
Grinding: Grind 4-EMP and Metal Nitrate (1:2 ratio) in an agate mortar for 5 minutes until a uniform paste forms.
-
Heating: Transfer to a glass vial. Heat to 5-10°C above the melting point of 4-EMP (approx. melting range depends on purity, typically <100°C for ether derivatives).[1]
-
Cooling: Allow the melt to cool slowly (1°C/min) to room temperature.
-
Washing: Wash the resulting solid with cold ether to remove unreacted ligand.
Characterization & Data Analysis
Once solids are obtained, they must be characterized to differentiate between amorphous powders, solvates, and true polymorphs.[1]
Table 1: Diagnostic Techniques for 4-EMP Complexes
| Technique | Observation | Interpretation |
| Polarized Light Microscopy | Birefringence (glowing under cross-polars) | Crystalline material.[1] Dark spots indicate amorphous/glassy regions. |
| PXRD (Powder X-Ray) | Sharp, high-intensity peaks | High crystallinity.[1] Broad "halos" indicate the material is still amorphous or oiled out. |
| TGA (Thermogravimetric) | Mass loss < 150°C | Indicates solvent inclusion (solvate). 4-EMP ether chains often trap solvent.[1] |
| IR Spectroscopy | Shift in | Confirms metal coordination to the pyrazole ring.[1][2] |
Structural Logic: The Ethoxy Effect
The ethoxymethyl group (
Figure 2: Expected supramolecular assembly motifs driven by the ether side chain.
Troubleshooting "Oiling Out"
If Protocol A yields an oil, perform the "Seeding with Sonication" maneuver:
-
Take the oiled-out vial.
-
Sonicate for 30 seconds. The energy often forces the oil to break into micro-droplets, increasing surface area for nucleation.
-
Scratch the glass walls vigorously.
-
Re-seal and wait 24 hours.
References
-
Peresypkina, E., et al. (2025).[1] Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I) Pyrazolates. MDPI. [Link][1]
- Context: Establishes the baseline for pyrazole coordination modes and supramolecular aggreg
-
Kromer, J. R., et al. (2023).[1][3][4] Synthesis and X-ray crystal structures of mononuclear and multinuclear metal complexes of 3-substituted 4-cyanopyrazole ligands. Polyhedron. [Link]
- Context: Provides comparative protocols for 4-substituted pyrazoles, highlighting the steric influence of the 4-position on crystal packing.
-
Zhang, X., et al. (2024).[1] Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via co-melting crystallization method. CrystEngComm. [Link]
- Context: Source of the "Co-melting" (Protocol C)
-
Viciano-Chumillas, M., et al. (2010).[1] Coordination chemistry of pyrazole-based ligands. Coordination Chemistry Reviews. [Link]
-
Context: Authoritative review on general pyrazole binding modes (monodentate vs. exobidentate) essential for interpreting structural data.[1]
-
-
Hao, S., et al. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. [Link][1][5]
- Context: Demonstrates the impact of 4-position substituents on catemer vs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. researchgate.net [researchgate.net]
- 4. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Bioconjugation Strategies Using 4-Ethoxymethylpyrazole Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Ligands in Modern Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and medicine.[1] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated therapeutics with enhanced pharmacokinetic profiles. Among the most powerful tools for bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction known for its high efficiency, specificity, and biocompatibility.[2][3][4]
The CuAAC reaction relies on a copper(I) catalyst to unite an azide and a terminal alkyne, forming a stable triazole linkage.[3] However, the practical application of CuAAC in a biological context is challenged by the instability of the Cu(I) oxidation state, which can readily oxidize to the inactive and potentially toxic Cu(II) state. Furthermore, free copper ions can be detrimental to biomolecules.[5] This is where the strategic use of chelating ligands becomes paramount. Ligands stabilize the catalytically active Cu(I) species, prevent its oxidation, and mitigate cellular toxicity, thereby expanding the scope of CuAAC for in vitro and in vivo applications.[1][5][6]
This guide focuses on the application of pyrazole-based ligands, with a specific emphasis on the potential of 4-ethoxymethylpyrazole, in advancing CuAAC bioconjugation strategies. Pyrazole derivatives are well-established as effective ligands in organometallic chemistry, forming stable complexes with copper that can act as efficient catalysts.[7][8][9] The ethoxymethyl substituent on the pyrazole ring is anticipated to enhance solubility and modulate the electronic properties of the ligand, offering potential advantages in bioconjugation reactions.
The Mechanism and Advantage of Pyrazole-Based Ligands in CuAAC
The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper-acetylide intermediate, which then reacts with an azide to form a six-membered copper metallacycle. Subsequent rearrangement and protonolysis yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.
Ligands, particularly nitrogen-based chelators like pyrazoles, play a crucial role in this process. They coordinate with the copper ion, maintaining it in the active Cu(I) state and preventing its disproportionation or oxidation. The coordination environment provided by the ligand can also influence the reaction kinetics and efficiency. Pyrazole ligands, with their two nucleophilic nitrogen centers, can form stable complexes with copper, enhancing the catalytic activity.[8]
The proposed advantage of a 4-ethoxymethylpyrazole ligand lies in its tailored structure. The pyrazole core provides the necessary copper-chelating functionality, while the ethoxymethyl group can improve solubility in mixed aqueous-organic solvent systems often employed in bioconjugation. This can be particularly beneficial when working with hydrophobic payloads or modifying proteins that are sensitive to purely aqueous environments.
Visualizing the Workflow: From Reagents to Purified Bioconjugate
Figure 1: A generalized workflow for bioconjugation using a 4-ethoxymethylpyrazole ligand.
Protocol 1: Fluorescent Labeling of a Cysteine-Mutated Protein
This protocol describes the site-specific labeling of a protein containing a unique cysteine residue with a fluorescent dye. The cysteine is first functionalized with an azide-maleimide linker, followed by a CuAAC reaction with an alkyne-functionalized fluorophore using a 4-ethoxymethylpyrazole ligand.
Materials:
-
Cysteine-mutated protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG4-Maleimide
-
Alkyne-Fluorophore (e.g., Alkyne-Cy5)
-
Copper(II) Sulfate (CuSO4)
-
4-Ethoxymethylpyrazole
-
Sodium Ascorbate
-
DMSO (Dimethyl sulfoxide)
-
Size-Exclusion Chromatography (SEC) column for purification
Step-by-Step Procedure:
-
Azide Functionalization of the Protein:
-
Dissolve the protein to a final concentration of 1-5 mg/mL in PBS buffer.
-
Prepare a 10 mM stock solution of Azide-PEG4-Maleimide in DMSO.
-
Add a 10-fold molar excess of the Azide-PEG4-Maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess maleimide reagent by SEC or dialysis against PBS.
-
-
Preparation of the Catalyst Solution:
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of 4-ethoxymethylpyrazole in DMSO or a suitable organic solvent.
-
In a separate tube, mix the CuSO4 and 4-ethoxymethylpyrazole stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO4 with 10 µL of 200 mM 4-ethoxymethylpyrazole.
-
Allow the mixture to stand for 5 minutes to facilitate the formation of the copper-ligand complex.
-
-
CuAAC Reaction:
-
To the azide-functionalized protein solution, add a 5 to 10-fold molar excess of the Alkyne-Fluorophore.
-
Add the pre-formed copper-ligand complex to the reaction mixture to a final copper concentration of 50-100 µM.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification and Analysis:
-
Purify the fluorescently labeled protein from excess reagents using SEC.
-
Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a fluorescent band corresponding to the molecular weight of the protein.
-
Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorophore.
-
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) Payload
This protocol outlines the conjugation of a cytotoxic drug (payload) containing an azide group to an antibody functionalized with an alkyne handle.
Materials:
-
Alkyne-functionalized monoclonal antibody (mAb) in a formulation buffer
-
Azide-containing cytotoxic payload
-
Copper(II) Sulfate (CuSO4)
-
4-Ethoxymethylpyrazole
-
Sodium Ascorbate
-
DMSO
-
Protein A affinity chromatography or SEC for purification
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-payload in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of 4-ethoxymethylpyrazole in DMSO.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO4 and 4-ethoxymethylpyrazole stock solutions in a 1:2 molar ratio.
-
Let the mixture stand for 5 minutes at room temperature.
-
-
Conjugation Reaction:
-
To the alkyne-functionalized mAb solution, add the azide-payload stock solution to achieve a desired drug-to-antibody ratio (DAR), typically a 4-8 fold molar excess of the payload.
-
Add the catalyst premix to the reaction to a final copper concentration of approximately 100 µM.
-
Initiate the conjugation by adding the sodium ascorbate solution to a final concentration of 2 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using Protein A affinity chromatography or SEC to remove unreacted payload and other small molecules.
-
Characterize the ADC to determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Quantitative Data Summary
| Parameter | Protocol 1: Fluorescent Labeling | Protocol 2: ADC Preparation |
| Biomolecule Concentration | 1-5 mg/mL | 5-10 mg/mL |
| Payload/Dye Molar Excess | 5-10 fold | 4-8 fold |
| Copper Concentration | 50-100 µM | ~100 µM |
| Ligand:Copper Ratio | 2:1 | 2:1 |
| Sodium Ascorbate Conc. | 1-2 mM | 2 mM |
| Reaction Time | 1 hour | 1-2 hours |
| Typical Yield | >90% conjugation efficiency | Target DAR of 2-4 |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Cause: Inactive catalyst due to oxidation.
-
Solution: Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the reducing agent.
-
Cause: Inaccessible alkyne or azide groups on the biomolecule.
-
Solution: Consider using longer linkers to increase accessibility.
-
-
Protein Aggregation:
-
Cause: High concentrations of organic solvent (DMSO) or prolonged exposure to copper.
-
Solution: Minimize the volume of organic solvent used. Reduce the reaction time or copper concentration. The use of a stabilizing ligand like 4-ethoxymethylpyrazole is intended to mitigate this.
-
-
Purity of Reagents:
-
The purity of the 4-ethoxymethylpyrazole ligand is crucial for optimal performance. Ensure it is of high quality and stored under appropriate conditions to prevent degradation.
-
Conclusion
The use of tailored ligands is a key strategy for enhancing the efficiency and biocompatibility of CuAAC reactions. While established ligands like THPTA and TBTA are widely used, the exploration of novel ligands such as 4-ethoxymethylpyrazole offers opportunities for further optimization. The protocols provided herein serve as a starting point for researchers to implement pyrazole-based ligands in their bioconjugation workflows. Empirical optimization of reaction conditions for each specific biomolecule and payload is recommended to achieve the best results.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
- Combined Pyrazole and Cu (II), Co (II) Metals: An Excellent Catalyst for Catecholase, Tyrosinase, Phenoxazinone Synthase, and Laccase for Oxygen Activation. (2025). ASEAN Journal of Science and Engineering, 5(2).
-
Click chemistry with copper: A biocompatible version. (2011, July 19). ScienceDaily. Retrieved from [Link]
- Site-specific protein labeling using PRIME and chelation-assisted click chemistry. (2013).
- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (2021). TÜBİTAK Academic Journals.
-
Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
- Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. (n.d.).
- Click Chemistry Protocols. (n.d.).
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. (n.d.). PMC.
- Recent developments in bioconjugation: From strategies to design and clinical applic
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23).
- Application Notes and Protocols for Peptide Bioconjugation with Azido-PEG12-propargyl. (2025). Benchchem.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC.
- Overview Click Chemistry background inform
- Protocol for Azide-Alkyne Click Chemistry. (2022, January 18). BroadPharm.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. (2023, January 10). MDPI.
- Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (n.d.). Jetir.Org.
Sources
- 1. confluore.com.cn [confluore.com.cn]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Ethoxymethylpyrazole Synthesis
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of synthesizing 4-Ethoxymethylpyrazole, focusing on the critical competition between O-alkylation and N-alkylation.
Executive Summary & Diagnostic
User Issue: Low yield and high impurity profile during the synthesis of 4-Ethoxymethylpyrazole.
Root Cause Analysis: The pyrazole ring contains an acidic NH proton (
Core Recommendation: If you are currently using Route A (4-Hydroxymethylpyrazole + Ethyl Halide + Base), STOP . This route favors N-alkylation. Switch to Route B (Solvolysis of 4-Chloromethylpyrazole in Ethanol). This pathway operates under acidic/neutral conditions, protonating the pyrazole nitrogen and effectively "protecting" it from alkylation while facilitating the ether formation.
Reaction Pathway Analysis
The following diagram illustrates the mechanistic divergence. Understanding this is crucial for yield improvement.
Caption: Mechanistic divergence showing why basic conditions favor unwanted N-alkylation, while solvolysis favors the target O-alkylation.
Optimized Protocol: Solvolysis Strategy
This protocol minimizes N-alkylation by maintaining the pyrazole nitrogen in its protonated (non-nucleophilic) state.
Materials Required
-
Substrate: 4-(Chloromethyl)pyrazole Hydrochloride (1.0 equiv).
-
Solvent/Reagent: Absolute Ethanol (anhydrous, 20-30 volumes).
-
Base (Workup only): Saturated aqueous NaHCO₃.
-
Solvent (Extraction): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Preparation:
-
Charge a round-bottom flask with 4-(Chloromethyl)pyrazole Hydrochloride .
-
Add Absolute Ethanol (30 mL per gram of substrate). Note: High dilution prevents intermolecular self-alkylation.
-
-
Reaction:
-
Fit the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).
-
Heat the mixture to reflux (78 °C) with vigorous stirring.
-
Monitor: Check by TLC (System: 10% MeOH in DCM) or LC-MS after 4 hours. The starting material (chloride) should disappear.
-
Reaction Time: Typically 4–12 hours depending on scale.
-
-
Workup (Critical for Yield):
-
Cool the reaction mixture to room temperature.
-
Concentrate the ethanol under reduced pressure to ~10% of the original volume. Do not distill to dryness to avoid thermal degradation.
-
Dilute the residue with water (10 mL/g substrate).
-
Neutralization: Slowly add saturated NaHCO₃ until pH ~8. Caution: CO₂ evolution.
-
Extraction: Extract immediately with DCM (3 x 20 mL/g). Note: Pyrazoles are water-soluble; multiple extractions are necessary.
-
Dry the combined organics over Na₂SO₄, filter, and concentrate.[1][2]
-
-
Purification:
-
If purity is <95%, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Troubleshooting Guide & FAQs
Module A: Low Yield Diagnosis
| Symptom | Probable Cause | Corrective Action |
| Crude mass is very low (<30%) | Product lost in aqueous phase. | The product is amphoteric and polar. Saturate the aqueous layer with NaCl (salting out) before extraction. Use CHCl₃/iPrOH (3:1) for extraction if DCM fails. |
| Starting material remains | Reaction incomplete. | The HCl salt retards the SN1 rate slightly. Add 0.5 equiv of NaHCO₃ (solid) to the refluxing ethanol to buffer excess HCl without deprotonating the Pyrazole-NH. |
| Complex mixture (Polymerization) | Concentration too high. | 4-Chloromethylpyrazoles can react with themselves. Increase ethanol volume to 40-50 mL/g to favor reaction with solvent over self-reaction. |
Module B: Selectivity Issues (N- vs O-Alkylation)
Q: Can I use NaH and Ethyl Bromide with 4-Hydroxymethylpyrazole?
A: No. This is the most common error. NaH will deprotonate the Pyrazole-NH (
Q: Why not use a protecting group? A: You can, but it adds two steps (Protection -> Alkylation -> Deprotection).
-
If you must use the alcohol starting material: Protect the N with a Trityl (Trt) or THP group first. Then use NaH/EtBr.
-
Reference: See Greene's Protective Groups for Pyrazole N-protection strategies [1].
Q: My product contains a byproduct with M+ mass of dimer. A: This is N-alkylation of the starting material by the product or itself. Ensure you are using the HCl salt of the starting material, not the free base. The protonated nitrogen cannot act as a nucleophile.
Decision Tree for Synthesis Optimization
Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for N-protection strategies).
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (Foundational text on Pyrazole tautomerism and reactivity).
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. (Discussion on N-selectivity factors which must be avoided for O-alkylation).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Methylpyrazole. (Analogous chemistry and solubility data).
Disclaimer: This guide is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-(chloromethyl)pyrazole (a potential alkylating agent/vesicant) and ensure proper PPE is worn.
Sources
Preventing N-alkylation side reactions during 4-Ethoxymethylpyrazole synthesis
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethoxymethylpyrazole. It addresses the common and often frustrating challenge of controlling N-alkylation side reactions, offering troubleshooting advice and foundational knowledge to improve regioselectivity and overall yield.
Introduction: The Challenge of Regioselective Pyrazole Functionalization
Pyrazoles are a critical structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] However, their synthesis, particularly the introduction of substituents, is often complicated by the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. This frequently leads to the formation of a mixture of N1 and N2 alkylated regioisomers, complicating purification and reducing the yield of the desired product.[2][3] This guide focuses on strategies to circumvent these issues in the specific context of synthesizing 4-ethoxymethylpyrazole.
Troubleshooting Guide: Overcoming Common Hurdles
This section directly addresses specific experimental issues you may encounter.
Q1: My reaction is producing a mixture of N1 and N2-alkylated pyrazoles along with my desired C4-substituted product. How can I improve the regioselectivity?
A1: This is the most common issue in pyrazole chemistry. The formation of N-alkylated isomers is a direct consequence of the nucleophilic character of the ring nitrogens.[2][3] To favor C4-functionalization and subsequent etherification, a multi-step approach that avoids direct alkylation of an unsubstituted pyrazole ring is highly recommended.
A robust strategy involves first introducing a functional group at the C4 position that can be later converted to the ethoxymethyl group. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of pyrazoles at the C4 position, yielding a 4-formylpyrazole intermediate.[4][5][6][7][8][9][10]
Recommended Workflow:
-
Formylation: Subject your starting pyrazole to Vilsmeier-Haack conditions (e.g., POCl₃/DMF) to introduce a formyl group at the C4 position.[4][5][6][7][8][9][10] This step directs the functionalization to the desired carbon atom.
-
Reduction: Reduce the resulting 4-formylpyrazole to 4-hydroxymethylpyrazole.[11][12][13][14] Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation.
-
Etherification: Convert the 4-hydroxymethylpyrazole to the final product, 4-ethoxymethylpyrazole, via a Williamson ether synthesis.[15][16][17][18][19] This involves deprotonating the hydroxyl group with a suitable base (e.g., NaH) followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).
This stepwise approach effectively circumvents the issue of N-alkylation by functionalizing the carbon skeleton first.
Q2: I am attempting a direct C-H activation/alkylation at the C4 position, but I'm still getting significant N-alkylation. What can I do?
A2: While direct C-H functionalization is an attractive and atom-economical approach, it can be challenging to control the regioselectivity in pyrazoles. If you are committed to this route, consider the use of a protecting group on one of the nitrogen atoms.
-
Protecting Group Strategy: The use of a removable N-protecting group can block one of the nitrogen atoms, thereby preventing N-alkylation and directing functionalization to the carbon atoms. The (2-trimethylsilylethoxy)methyl (SEM) group is a notable example that has been used to control the regioselectivity of pyrazole arylation.[20] After C4-functionalization, the protecting group can be removed under specific conditions. Another common protecting group for azoles is the tetrahydropyranyl (THP) group, which is stable to strongly basic conditions.[21][22] The tert-butoxycarbonyl (Boc) group is also widely used and can be introduced using Boc-anhydride.[21][23][24]
Table 1: Common N-Protecting Groups for Pyrazoles
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) or specific basic conditions[23] | Easily introduced and removed, often in high yield.[21] |
| Tetrahydropyranyl | THP | Dihydropyran (DHP) | Acidic conditions | Stable to strongly basic and organometallic reagents.[21][22] |
| (2-Trimethylsilylethoxy)methyl | SEM | SEM-Cl | Fluoride source (e.g., TBAF) or acidic conditions | Can be used to direct arylation and allows for "SEM switch" to functionalize different positions.[20] |
Q3: During my Williamson ether synthesis step (converting 4-hydroxymethylpyrazole), I am observing low yields. What are the critical parameters to optimize?
A3: The Williamson ether synthesis is generally a reliable reaction, but its success hinges on several factors, particularly when dealing with heterocyclic substrates.[15][16][17][18][19]
-
Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the hydroxyl group to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[17][18]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.[18][19] Ensure the solvent is anhydrous, as water will quench the base and the alkoxide.
-
Alkylating Agent: Use a good electrophile. Ethyl iodide or ethyl bromide are common choices.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and reaction time.
Experimental Protocol: Williamson Ether Synthesis of 4-Ethoxymethylpyrazole
-
To a stirred solution of 4-hydroxymethylpyrazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
What is the underlying principle of the Vilsmeier-Haack reaction for pyrazole formylation?
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7][8][9][10] This reagent acts as an electrophile and attacks electron-rich aromatic and heterocyclic rings. In the case of pyrazole, the C4 position is sufficiently electron-rich to undergo electrophilic substitution, leading to the formation of the 4-formylpyrazole.[4][5]
Are there any alternative methods to introduce the C4-substituent?
Yes, while the Vilsmeier-Haack reaction is a common and effective method, other strategies exist for C4-functionalization:
-
Lithiation: N-protected pyrazoles can be selectively lithiated at the C5 position. A subsequent "protecting group switch" can then be employed to move the protecting group to the other nitrogen, making the original C3 position the new, more reactive C5 position for a second lithiation and functionalization.[20]
-
Halogenation and Cross-Coupling: Pyrazoles can be halogenated at the C4 position, followed by a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce a variety of functional groups.
How do substituents on the pyrazole ring affect the regioselectivity of N-alkylation?
Substituents can have a significant electronic and steric influence on the outcome of N-alkylation.
-
Steric Hindrance: A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen atom (N2 or N1, respectively), making the less hindered nitrogen more accessible for alkylation.
-
Electronic Effects: Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole ring, potentially slowing down the alkylation reaction. Conversely, electron-donating groups can increase it. The position of these groups can subtly influence the relative nucleophilicity of the two nitrogen atoms. The regioselectivity of N-alkylation can be controlled by tuning the substituents on the pyrazole ring.[2][3]
Conclusion
Preventing N-alkylation side reactions in the synthesis of 4-ethoxymethylpyrazole is best achieved through a strategic, multi-step approach that prioritizes C4-functionalization before introducing the final ether linkage. By employing methods like the Vilsmeier-Haack reaction followed by reduction and Williamson ether synthesis, researchers can achieve higher yields and cleaner product profiles. For direct C-H functionalization approaches, the use of appropriate N-protecting groups is a viable strategy to control regioselectivity. Understanding the principles behind these methods and carefully optimizing reaction conditions are key to successfully synthesizing this and other C4-substituted pyrazoles.
References
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Available at: [Link]
-
Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. Available at: [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]
-
Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate. Available at: [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ARKAT USA. Available at: [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]
-
Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. Available at: [Link]
-
Proposed synthetic route for the synthesis of entitled compounds 4m–4t. ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]
-
Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. PMC. Available at: [Link]
-
A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. MDPI. Available at: [Link]
-
Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole. PubMed. Available at: [Link]
-
4-HYDROXYMETHYLPYRAZOLE. GSRS. Available at: [Link]
-
4-Hydroxymethylpyrazole | C4H6N2O. PubChem. Available at: [Link]
Sources
- 1. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. 4-Hydroxymethylpyrazole | C4H6N2O | CID 3015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. pdf.smolecule.com [pdf.smolecule.com]
- 18. scholarship.richmond.edu [scholarship.richmond.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. arkat-usa.org [arkat-usa.org]
- 24. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Low Solubility of 4-Ethoxymethylpyrazole
Prepared by: Senior Application Scientist, Advanced Bio-Assay Technologies
Welcome to the technical support guide for 4-Ethoxymethylpyrazole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their bioassays. We will explore the underlying reasons for its low aqueous solubility and provide a systematic, field-proven approach to overcome these issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 4-Ethoxymethylpyrazole in my aqueous assay buffer. Why is this compound so poorly soluble?
A1: The solubility of 4-Ethoxymethylpyrazole is governed by its molecular structure. Like other pyrazole derivatives, its solubility is influenced by a combination of factors:
-
The Pyrazole Ring: The pyrazole ring itself contains two nitrogen atoms, which can participate in hydrogen bonding, lending some degree of polarity. However, the ring is also aromatic, which contributes to its low solubility in water.[1]
-
Substituents: The key to its low aqueous solubility lies in the substituents on the pyrazole ring. The ethoxymethyl group (-CH₂OCH₂CH₃) is significantly lipophilic (fat-loving) and will decrease aqueous solubility.[2] While the ether oxygen can accept a hydrogen bond, the overall character of this group favors non-polar environments.
-
Crystal Lattice Energy: In its solid state, the arrangement of molecules in the crystal lattice requires energy to be overcome by the solvent.[2] Strong intermolecular forces, such as hydrogen bonding between pyrazole rings, can make this process energetically unfavorable in water.[2]
Essentially, while not extremely greasy, the compound lacks sufficient polar functional groups to readily dissolve in a purely aqueous medium.
Systematic Troubleshooting Guide
When encountering solubility issues, a stepwise approach is crucial to identify a robust solubilization strategy without compromising your assay's integrity. Follow this workflow to systematically address the problem.
Caption: Systematic workflow for troubleshooting the solubility of 4-Ethoxymethylpyrazole.
Detailed Solubilization Protocols & Mechanisms
Q2: You recommend starting with DMSO. What is the protocol and what are the limitations?
A2: Using a water-miscible organic co-solvent is the most common and straightforward initial strategy.[3][4] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power for a wide range of organic molecules.[3]
The Mechanism (Co-solvency): A co-solvent works by reducing the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic solute to dissolve.[5] It effectively reduces the interfacial tension between the aqueous solution and the compound.[5]
Step-by-Step Protocol:
-
Prepare a High-Concentration Stock: Weigh out your solid 4-Ethoxymethylpyrazole and dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM). Gentle warming or sonication can assist in dissolution.[3]
-
Serial Dilution: Perform serial dilutions of this stock solution in 100% DMSO if needed for your concentration curve.
-
Final Dilution into Assay Buffer: Add a small aliquot of the DMSO stock directly to your pre-warmed aqueous assay buffer to reach the final desired concentration. Vortex immediately and thoroughly.
-
Observe: Visually inspect the solution for any signs of cloudiness or precipitation.
Critical Consideration - Solvent Toxicity: The primary limitation of this method is the potential for the organic solvent to interfere with the bioassay, often through cytotoxicity. It is imperative to keep the final concentration of the co-solvent as low as possible.
| Co-Solvent | Typical Max Concentration in Cell-Based Assays | Notes |
| DMSO | ≤ 0.5% | Widely used, but can induce cellular stress or differentiation at higher concentrations.[6][7] |
| Ethanol | ≤ 1.0% | Can be less toxic than DMSO for some cell lines.[6][8] |
| Methanol | ≤ 1.0% | Generally more cytotoxic than ethanol.[8] |
| PEG 400 | ≤ 1.0% | A good option for in vivo studies, generally low toxicity.[3] |
Pro-Tip: Always run a "vehicle control" in your assay. This control should contain the same final concentration of the co-solvent (e.g., 0.5% DMSO) as your test samples but without the compound. This ensures that any observed effects are due to your compound and not the solvent.[6][9]
Q3: My compound precipitates when I dilute the DMSO stock into my buffer. What's the next step?
A3: This is a classic sign that you have exceeded the compound's solubility limit in the final aqueous medium.[3] Before moving to more complex methods, attempt pH modification.
The Mechanism (pH Adjustment): The pyrazole ring contains a weakly basic nitrogen atom.[1][10] In an acidic environment (lower pH), this nitrogen can become protonated, forming a positively charged salt. This salt form is generally much more soluble in aqueous media than the neutral free base.[1][10]
Step-by-Step Protocol:
-
Determine Feasibility: This method is only applicable if your bioassay can tolerate a slightly acidic pH (e.g., pH 6.0-6.8).
-
Prepare Acidified Buffer: Adjust the pH of your final assay buffer using a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Test Solubility: Attempt to dissolve the compound directly in the pH-adjusted buffer or, more practically, dilute your DMSO stock into this buffer.
-
Validate Assay at New pH: Ensure that the change in pH does not adversely affect your assay's performance (e.g., enzyme activity, cell viability) by running appropriate controls.
Q4: pH adjustment is not an option for my assay, and the compound still precipitates. What other solubilizing agents can I use?
A4: When co-solvents and pH are insufficient, the next line of defense is to use solubilizing excipients. Cyclodextrins are a highly effective and widely used class of such agents.[11][12]
The Mechanism (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity.[11] Poorly soluble molecules like 4-Ethoxymethylpyrazole can be encapsulated within this hydrophobic core, forming an "inclusion complex."[11][12] This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the aqueous phase.[11][13]
Caption: Formation of a soluble inclusion complex between a cyclodextrin and a poorly soluble drug.
Commonly Used Cyclodextrins in Research:
| Cyclodextrin Type | Abbreviation | Key Features & Considerations |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used. High aqueous solubility and low toxicity make it ideal for in vitro and in vivo applications.[11] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Often used in parenteral formulations due to its high water solubility and safety profile. |
| β-Cyclodextrin | β-CD | Lower aqueous solubility and potential for nephrotoxicity limit its use compared to its derivatives. |
Step-by-Step Protocol for HP-β-CD:
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Incorporate the Compound:
-
Method A (Direct): Add the solid 4-Ethoxymethylpyrazole directly to the HP-β-CD solution. This may require overnight stirring or sonication to achieve equilibrium.
-
Method B (Co-solvent assisted): Create a highly concentrated stock of your compound in a minimal amount of organic solvent (e.g., ethanol). Slowly add this solution dropwise to the stirring cyclodextrin solution. The organic solvent can then be removed by evaporation under a stream of nitrogen or by lyophilization.
-
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particulates and ensure sterility.
-
Assay Validation: As always, run a vehicle control with the HP-β-CD solution alone to confirm it does not interfere with your assay readout.[6]
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Rajput, S. J., & Tanwar, Y. S. (2012). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]
-
MDPI. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]
-
SciSpace. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Retrieved from [Link]
-
SciSpace. (2026). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
SpringerLink. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. Retrieved from [Link]
-
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
SciSpace. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
DoMyOwn. (2022). SAFETY DATA SHEET. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxymethylpyrazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Purification of 4-Ethoxymethylpyrazole
Welcome to the technical support guide for the purification of 4-Ethoxymethylpyrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and related pyrazole derivatives. Here, we address common challenges encountered during purification, providing practical, field-tested solutions grounded in chemical principles. Our goal is to empower you to move beyond simple protocols and troubleshoot effectively to achieve high purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to high-level questions frequently encountered during the synthesis and purification of 4-Ethoxymethylpyrazole.
Q1: What are the most common impurities I should expect in my crude 4-Ethoxymethylpyrazole reaction mixture?
A1: The impurity profile is intrinsically linked to the synthetic route employed. A prevalent method for creating 4-substituted pyrazoles is the Vilsmeier-Haack formylation of a pyrazole precursor to yield 4-formylpyrazole, followed by reduction and etherification.[1][2][3] Given this, your crude mixture likely contains:
-
Unreacted Starting Materials: Such as 4-formylpyrazole or 4-(hydroxymethyl)pyrazole.
-
Reagents and Byproducts: Residual dimethylformamide (DMF) and phosphorus-based byproducts from the Vilsmeier-Haack reagent are common.[3]
-
Side-Reaction Products: Formation of regioisomers if an unsymmetrical hydrazine was used in the initial pyrazole synthesis is a frequent challenge.[4] You may also encounter products from over-alkylation or hydrolysis of the ethoxymethyl ether linkage if acidic conditions are not carefully controlled.
-
Colored Impurities: Side reactions involving hydrazine starting materials can produce colored impurities, often resulting in yellow or red reaction mixtures.[4]
Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?
A2: An oily crude product suggests the presence of residual high-boiling solvents like DMF or a mixture of impurities depressing the melting point. A multi-step approach is recommended:
-
Aqueous Work-up/Extraction: Begin with a liquid-liquid extraction. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash with water to remove water-soluble impurities like DMF. An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted hydrazine, which forms a water-soluble salt.[4] Conversely, a basic wash (e.g., dilute NaHCO₃) can remove acidic byproducts.
-
Solvent Removal: After the extraction, thoroughly dry the organic layer and concentrate it under reduced pressure to remove the extraction solvent.
-
Primary Purification: The resulting residue can then be subjected to flash column chromatography, which is highly effective for separating components of varying polarities from an oily mixture.[5]
Q3: How do I choose between flash column chromatography and recrystallization for the final purification step?
A3: The choice depends on the physical state and initial purity of your compound after the initial work-up.[6]
-
Flash Column Chromatography is the most versatile method and is ideal for:
-
Recrystallization is the most efficient method for achieving very high purity (>99%) but is only suitable for:
-
Solid compounds with a relatively high initial purity (typically >90%).[6]
-
Situations where you have identified a solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Q4: I suspect my 4-Ethoxymethylpyrazole is degrading on the silica gel column. What can I do?
A4: Pyrazoles, being basic heterocycles, can interact strongly with the acidic surface of standard silica gel, sometimes leading to degradation.[5] To mitigate this, you can deactivate the silica gel. Before packing the column, prepare a slurry of the silica gel in your starting eluent system containing a small amount of a base, typically 0.1-1% triethylamine (Et₃N).[5][8] This neutralizes the acidic sites on the silica surface, minimizing product degradation and often improving peak shape by reducing tailing.
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a "Symptom - Possible Cause - Solution" format.
Problem 1: Persistent Color in the Purified Product
-
Symptom: The final product, whether a solid or oil, retains a yellow or brownish tint, even after chromatography.
-
Possible Cause: The presence of highly conjugated, colored byproducts that may co-elute with your desired compound.[4]
-
Solution: If your compound is a solid, perform a final recrystallization. During this process, add a small amount of activated charcoal to the hot solution before filtration.[5][6] The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product, potentially reducing the yield.[5] For oils, a short-path distillation under vacuum (if the compound is thermally stable) or preparative HPLC may be necessary.
Problem 2: Compound "Oiling Out" During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the compound separates from the solvent as a liquid layer or oil.[5]
-
Possible Causes:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is supersaturated with impurities that inhibit crystal lattice formation.[6]
-
The rate of cooling is too rapid, not allowing sufficient time for crystal nucleation.
-
-
Solutions:
-
Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool much more slowly. Insulating the flask can help.[6]
-
Try a different solvent or a co-solvent system with a lower boiling point.[9]
-
If impurities are the cause, first purify the material by column chromatography to remove the substances inhibiting crystallization.[6]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal from a previous successful batch.[6][9]
-
Problem 3: Low Purity After Column Chromatography
-
Symptom: TLC analysis of the collected fractions shows that the desired product is contaminated with a closely eluting impurity.
-
Possible Causes:
-
The chosen eluent system has insufficient resolving power for the components.
-
The column was overloaded with too much crude material.
-
The column was packed improperly, leading to channeling.
-
-
Solutions:
-
Optimize the Eluent: The ideal solvent system should give your product an Rf value of ~0.3 on the TLC plate. Test different solvent mixtures of varying polarity. For separating very similar compounds, consider using a less polar mobile phase, which will generally increase retention times and may improve separation.[9]
-
Reduce the Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Improve Packing: Ensure the silica gel is packed as a uniform, homogenous slurry to avoid cracks and channels that degrade separation efficiency.
-
Problem 4: Significant and Unexpected Yield Loss
-
Symptom: The mass of the final purified product is substantially lower than theoretically expected.
-
Possible Causes:
-
Premature Crystallization: During hot filtration in a recrystallization protocol, the product crystallizes in the funnel, leading to loss.[5]
-
Co-elution: In chromatography, discarding "mixed fractions" that contain both product and impurities can significantly reduce yield.[5]
-
Transfer Losses: Product is lost on glassware during transfers between flasks and on filtration apparatus.[5]
-
-
Solutions:
-
Pre-heat Equipment: Use a pre-heated funnel and receiving flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[5]
-
Re-chromatograph: Combine and re-purify the mixed fractions from the initial column.
-
Rinse Glassware: Rinse all glassware that contacted your product solution with a small amount of cold recrystallization solvent or chromatography eluent and add these rinsings to the main batch.[5]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Initial Work-up via Acid-Base Extraction
This protocol is designed to remove highly polar impurities, residual DMF, and basic/acidic byproducts from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Acid Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl) and shake vigorously. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like residual hydrazine.[4]
-
Base Wash: Wash the remaining organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic byproducts.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, pre-purified product.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of 4-Ethoxymethylpyrazole when it is an oil or part of a complex mixture.
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation of the components and gives the target compound an Rf of ~0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent. For basic compounds like pyrazoles, add 0.1-1% triethylamine to the eluent to deactivate the silica.[8]
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing. Add another layer of sand on top of the settled silica bed.[5]
-
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.[5]
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or hand bellows) to achieve a steady flow. Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This protocol is for achieving high purity of solid 4-Ethoxymethylpyrazole.
-
Solvent Selection: In a test tube, find a solvent (or solvent pair) that dissolves the compound when hot but not when cold.
-
Dissolution: Place the solid crude material in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[6]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes any insoluble impurities.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[6]
Section 4: Data Presentation
Table 1: Common Impurities in 4-Ethoxymethylpyrazole Synthesis and Recommended Removal Strategy
| Impurity Type | Common Examples | Origin | Recommended Purification Method |
| Unreacted Precursors | 4-Formylpyrazole, Hydrazine | Incomplete reaction[4] | Flash Column Chromatography, Acid-Base Extraction |
| Reagent Byproducts | Phosphorus salts, DMF | Vilsmeier-Haack reaction[3] | Aqueous Work-up / Extraction |
| Regioisomers | N-alkylated isomers | Use of unsymmetrical hydrazine[4] | Flash Column Chromatography, HPLC[7] |
| Side-Reaction Products | Over-alkylated pyrazole | Non-selective reaction conditions | Flash Column Chromatography |
| Colored Impurities | Polymeric/conjugated species | Side reactions, degradation[4] | Charcoal treatment during recrystallization[5] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Best For | Typical Purity | Advantages | Disadvantages |
| Flash Chromatography | Oily products, complex mixtures, isomer separation[5] | 95-99% | Versatile, fast, good for moderate to large scale. | Can cause degradation of sensitive compounds; solvent intensive.[5] |
| Recrystallization | Solid products with >90% initial purity[6] | >99.5% | Highly effective for achieving analytical purity; cost-effective. | Not suitable for oils or highly impure materials; potential for low yield.[9] |
| Preparative HPLC | Difficult separations (e.g., regioisomers)[6] | >99% | High-resolution separation.[6] | Requires specialized equipment; smaller scale; costly.[6] |
| Vacuum Distillation | Thermally stable liquids with different boiling points | 90-98% | Good for removing non-volatile impurities. | Not suitable for thermally sensitive compounds or solids. |
Section 5: Visualization of Workflows
Diagram 1: General Purification Workflow
A typical workflow for purifying 4-Ethoxymethylpyrazole.
Diagram 2: Decision Tree for Troubleshooting Purification
A decision tree for common purification problems.
References
- BenchChem. (2025).
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 281-291. [Link]
-
Fallah, Z., et al. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 38, 1155-1164. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]
-
Damavarapu, R., et al. (2021). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Polycyclic Aromatic Compounds. [Link]
-
Abdelgawad, M. A., et al. (2020). Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
Tsolerantou, A., et al. (2015). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. Molecules, 20(2), 2825-2849. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in 4-Ethoxymethylpyrazole coordination complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxymethylpyrazole and its coordination complexes. This guide is designed to provide expert insights and practical solutions to common challenges, with a specific focus on overcoming the unique steric hindrance presented by the 4-ethoxymethyl substituent.
PART A: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries regarding the coordination chemistry of 4-Ethoxymethylpyrazole.
Q1: What is steric hindrance and why is it a specific issue for 4-Ethoxymethylpyrazole ligands?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In coordination chemistry, bulky ligands can prevent or distort the optimal binding to a metal center.[1]
The 4-Ethoxymethylpyrazole ligand presents a unique challenge. While the pyrazole ring itself is a versatile and effective coordinating moiety, the ethoxymethyl group at the 4-position introduces significant steric bulk.[2][3] This substituent can physically block the metal ion's access to the pyrazole's nitrogen donor atoms, influencing the resulting complex's coordination number, geometry, and stability. The flexibility of the ethoxy chain can further complicate coordination by occupying a large volume in the coordination sphere.
Q2: How does this steric hindrance affect the properties of the resulting metal complexes?
A2: The steric pressure from the ethoxymethyl group can lead to several observable effects:
-
Lower Coordination Numbers: The metal center may not be able to accommodate the expected number of ligands, leading to coordinatively unsaturated or unusual complexes.
-
Distorted Geometries: Instead of ideal geometries (e.g., octahedral, square planar), complexes may exhibit distorted structures with strained bond angles and lengths. This was observed in a study where bulky substituents on pyrazole ligands led to distorted coordination geometries.[2]
-
Altered Reactivity: The steric bulk can protect the metal center from reacting with other molecules, which can be advantageous in catalysis but problematic if further functionalization is desired.[4]
-
Modified Physicochemical Properties: Changes in geometry and coordination environment can alter the complex's solubility, stability, and photophysical properties.[5]
Q3: What are the primary coordination modes of pyrazole-based ligands?
A3: Pyrazole and its derivatives are highly versatile ligands capable of multiple coordination modes.[6] The specific mode is often dictated by the reaction conditions and the steric profile of the substituents.
-
Monodentate: The pyrazole ring binds to a single metal center through one of its nitrogen atoms.
-
Exo-bidentate (Bridging): The deprotonated pyrazolate anion bridges two metal centers, using both nitrogen atoms as donors.[2] This is common in the formation of polynuclear complexes and coordination polymers.[7]
-
Chelating (with other functional groups): If the pyrazole ligand contains another donor group elsewhere in its structure, it can form a chelate ring with the metal center.[8][9]
The steric bulk of the 4-ethoxymethyl group can disfavor the bridging mode, making the synthesis of polynuclear complexes particularly challenging.
PART B: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems encountered during the synthesis and characterization of 4-Ethoxymethylpyrazole coordination complexes.
Problem 1: Low or No Yield of the Desired Coordination Complex
This is the most common issue, often stemming from the high activation energy required to overcome steric repulsion.
Primary Cause: Insufficient Reaction Energy & Unfavorable Kinetics
The bulky ethoxymethyl group creates a significant energy barrier for the metal ion to approach the pyrazole nitrogen. Standard reaction conditions may not provide enough energy to overcome this barrier.[10]
Solution 1.1: Systematic Optimization of Reaction Conditions
Increasing thermal energy and reaction time can often overcome kinetic barriers.[11]
Protocol: Thermal Optimization
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 4-Ethoxymethylpyrazole ligand (1.2 equivalents) and a suitable solvent (e.g., Toluene, Acetonitrile, or DMF, see Table 1).
-
Reagent Addition: In a separate flask, dissolve the metal precursor (1.0 equivalent) in the same solvent and add it dropwise to the ligand solution with vigorous stirring.
-
Heating: Heat the reaction mixture to the initial temperature specified in Table 1.
-
Monitoring: Monitor the reaction progress every 4-6 hours using Thin-Layer Chromatography (TLC) or a suitable spectroscopic method (e.g., NMR, UV-Vis).
-
Optimization: If no significant product formation is observed after 12 hours, increase the temperature in 10-15 °C increments. Continue monitoring. Prolong the reaction time up to 48-72 hours if necessary.[10]
-
Workup: Once the reaction is complete, cool to room temperature, filter off any solids, and purify the product via column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Synthesis
| Metal Ion Type | Recommended Solvent | Starting Temperature (°C) | Max Recommended Temp (°C) | Notes |
| First-Row Transition (Fe, Co, Ni, Cu) | Acetonitrile, THF | 60 - 80 °C | 110 °C (Toluene) | These metals are often more labile, but kinetics can still be slow. |
| Second/Third-Row Transition (Ru, Pd, Pt) | Toluene, DMF | 80 - 100 °C | 140 °C (DMF) | Higher temperatures are often required to promote ligand exchange.[11] |
| Lanthanides (La, Ce, Eu) | DMF, DMSO | 100 - 120 °C | 150 °C (DMSO) | High coordination numbers make them sensitive to steric bulk. |
Primary Cause: Inappropriate Metal Precursor or Ancillary Ligands
The ligands already coordinated to the metal precursor may be too strongly bound (kinetically inert) or contribute additional steric bulk, preventing the 4-Ethoxymethylpyrazole from coordinating.
Solution 1.2: Selection of a Labile Metal Precursor
Using metal salts with weakly coordinating ligands can significantly facilitate the reaction.
Workflow: Selecting the Right Precursor
Caption: Decision workflow for troubleshooting low-yield reactions.
Table 2: Comparison of Common Metal Precursors for Hindered Ligands
| Precursor Type | Example | Lability | Advantages | Disadvantages |
| Halides | NiCl₂, PdCl₂ | Moderate | Readily available, inexpensive. | Can be slow to react; halides may remain in coordination sphere. |
| Acetates | Cu(OAc)₂, Pd(OAc)₂ | Good | More labile than halides. | Acetate can act as a bridging or chelating ligand.[12] |
| Acetonitrile Adducts | [Cu(CH₃CN)₄]PF₆ | Excellent | Very labile, easily displaced ligands. | Can be air/moisture sensitive. |
| Triflates / Perchlorates | Eu(OTf)₃, Ni(ClO₄)₂ | Excellent | Highly labile, non-coordinating anions. | Perchlorates can be explosive and require careful handling. |
Solution 1.3: Alternative Synthetic Methodologies
When solution-phase thermal methods fail, alternative energy sources can be effective.
-
Mechanochemistry: Grinding reactants together in a ball mill can provide the activation energy needed for synthesis, often solvent-free and at room temperature. This method has proven effective for synthesizing silver complexes with sterically hindered N-heterocyclic carbene (NHC) ligands.[13]
-
Microwave Synthesis: Microwave irradiation can rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields.
Problem 2: Formation of an Undesired Product or Isomer
Steric hindrance can favor a kinetically stable but thermodynamically unfavorable product. For example, you may obtain a monodentate complex when a bridged dimer is desired.
Primary Cause: Steric Frustration of Desired Coordination Mode
The ethoxymethyl group may prevent the ligand from adopting the geometry required for the target complex, leading it to coordinate in an alternative, less-hindered fashion.[14]
Solution 2.1: Modifying the Ligand-to-Metal Ratio
Using a stoichiometric excess of the metal can sometimes favor the formation of bridged polynuclear species by providing more available coordination sites. Conversely, using a large excess of the ligand can favor the formation of fully-coordinated mononuclear species.
Protocol: Stoichiometric Screening
-
Set up parallel reactions with varying ligand-to-metal ratios (e.g., 1:1, 2:1, 1:2).
-
Run the reactions under the optimized conditions determined previously.
-
Analyze the product distribution for each ratio using techniques like NMR spectroscopy or mass spectrometry to identify the desired species.
Problem 3: Difficulty in Characterization and Purification
Sterically hindered complexes can be challenging to purify and characterize, particularly via single-crystal X-ray diffraction.
Primary Cause: Conformational Disorder and Poor Crystallinity
The flexible ethoxymethyl group can adopt multiple conformations within the crystal lattice, leading to crystallographic disorder and making structure solution difficult. The overall bulkiness can also disrupt efficient crystal packing.
Solution 3.1: Advanced Crystallization and Purification Techniques
-
Purification: For basic ligands like pyrazoles, standard silica gel chromatography can be problematic due to strong interactions. Using deactivated silica (e.g., treating with triethylamine) or switching to an alumina stationary phase can improve purification.[10]
-
Crystallization:
-
Slow Evaporation: The standard method. Use a solvent system where the complex is moderately soluble.
-
Vapor Diffusion: Place a vial of the complex solution inside a larger sealed jar containing a "non-solvent" (in which the complex is insoluble). Slow diffusion of the non-solvent vapor into the solution gently reduces solubility, promoting crystal growth.
-
Co-crystallizing Agents: Introducing small, planar aromatic molecules (e.g., benzene, pyridine) into the crystallization solution can sometimes fill voids in the crystal lattice and template the growth of well-ordered crystals through noncovalent interactions like π-π stacking.[15]
-
Visualizing the Challenge: Steric Clash
Caption: Steric clash between the ethoxymethyl group and the metal center.
By methodically addressing these common issues, researchers can successfully navigate the challenges posed by steric hindrance in 4-Ethoxymethylpyrazole coordination chemistry, enabling the synthesis and study of novel and functional metal complexes.
References
- La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Google Books.
- Al-Masoudi, N. A. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
- FasterCapital. (n.d.). The Concept Of Steric Hindrance In Chemistry. FasterCapital.
- Das, D., Kannan, S., Maity, D. K., & Drew, M. G. (2012). Steric effects on uranyl complexation: synthetic, structural, and theoretical studies of carbamoyl pyrazole compounds of the uranyl(VI) ion. Inorganic chemistry, 51(8), 4869–4876.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem.
- (2007). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands: Organometallic and Bioinorganic Perspectives. Progress in Inorganic Chemistry, 43, 419-531.
- Khafizov, N., Krivolapov, D. B., Gerasimova, T. P., Miluykov, V. A., Kataeva, O. N., Gubaidullin, A. T., ... & Konovalov, A. I. (2025). Noncovalent Interactions in Coordination Chemistry of Cyclic Trinuclear Copper(I) and Silver(I)
- Guerrero, M., Pérez, J. A., Calvet, T., Font-Bardía, M., & Pons, J. (2013). Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes. Australian Journal of Chemistry, 66(6), 685.
- BenchChem. (n.d.). overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine. BenchChem.
- Martínez, M., Muller, G., Rocamora, M., & Rodríguez, C. (2007). Sterically Hindered Square-Planar Nickel(II) Organometallic Complexes: Preparation, Characterization, and Substitution Behavior.
- Bantreil, X., et al. (2020). Solving the challenging synthesis of highly cytotoxic silver complexes bearing sterically hindered NHC ligands with mechanochemistry. Dalton transactions (Cambridge, England : 2003).
- El-Ghamry, H. A., Abu-Hussen, A. A., & Fathalla, S. K. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC advances, 11(35), 21396–21408.
- García-López, J., et al. (2021). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules (Basel, Switzerland).
- Maspero, A., et al. (2022). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
- Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. New Journal of Chemistry.
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sci-Hub: Pd(II) and Pt(II) Coordination Chemistry with Hybrid Pyridine-Pyrazole Ligands: from 3D-Frameworks Structures in Molecular Complexes [sci-hub.box]
- 13. Solving the challenging synthesis of highly cytotoxic silver complexes bearing sterically hindered NHC ligands with mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Steric effects on uranyl complexation: synthetic, structural, and theoretical studies of carbamoyl pyrazole compounds of the uranyl(VI) ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Hydrolysis of 4-Ethoxymethylpyrazole
Welcome to the technical support center for 4-Ethoxymethylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the structural integrity of this compound. The stability of the ethoxymethyl ether linkage is critical for experimental success, and this document offers a comprehensive resource for troubleshooting and preventing unwanted hydrolysis.
Understanding the Challenge: The Mechanism of Ether Hydrolysis
The ethoxymethyl group in 4-Ethoxymethylpyrazole is an ether, a class of compounds generally known for their chemical stability, which makes them excellent solvents and protecting groups.[1][2] However, this stability is conditional. The C-O bond in an ether is susceptible to cleavage under strongly acidic conditions.[3][4]
The hydrolysis of the ethoxymethyl group is an acid-catalyzed process.[5] It does not readily occur under neutral or basic conditions because an alkoxide (RO⁻) is a poor leaving group.[1][6] The reaction requires an acid to protonate the ether oxygen, converting the alkoxy group into an alcohol (ROH), which is a much better leaving group.[4][5]
The mechanism proceeds via two main steps:
-
Protonation: A strong acid (H-A) protonates the ether oxygen, forming a positively charged oxonium ion. This step makes the ether susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack: A nucleophile, typically water in the context of hydrolysis, attacks one of the electrophilic carbons adjacent to the protonated oxygen. For a primary ether like the ethoxymethyl group, this attack proceeds via an S_N2 mechanism at the less sterically hindered carbon.[2][6] This cleavage results in the formation of 4-hydroxymethylpyrazole and ethanol.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar spot on my TLC plate after my reaction workup. Could this be hydrolysis?
A1: Yes, this is a classic indicator of ether cleavage. The hydrolysis product, 4-hydroxymethylpyrazole, contains a hydroxyl group, making it significantly more polar than the parent ether. This increased polarity results in a lower Retention Factor (R_f) value on a normal-phase TLC plate. If your workup involved an acidic wash (e.g., with dilute HCl), this is the most likely cause.[7]
Q2: What are the primary products of hydrolysis?
A2: The hydrolysis of 4-Ethoxymethylpyrazole breaks the ether bond, yielding 4-hydroxymethylpyrazole and ethanol .
Q3: Under what pH conditions is the ethoxymethyl ether linkage generally considered stable?
A3: The ether linkage is most stable in a neutral to basic pH range (pH 7-12). It is highly susceptible to hydrolysis in strongly acidic conditions (pH < 4). Mildly acidic conditions (pH 4-6) can still lead to slow hydrolysis over time, especially at elevated temperatures.[8]
Q4: How can I quantitatively monitor my sample for degradation?
A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9] A reverse-phase HPLC method (e.g., using a C18 column) can effectively separate the non-polar 4-Ethoxymethylpyrazole from the polar 4-hydroxymethylpyrazole degradation product. By monitoring the decrease in the parent peak area and the emergence of the degradant peak, you can accurately quantify the extent of hydrolysis.[10][11]
Q5: My protocol requires a basic reaction medium. Is the ether linkage at risk?
A5: Generally, the ether linkage is robust under basic conditions. Unlike esters, which are readily hydrolyzed by base (saponification), ethers do not have a suitable pathway for base-catalyzed hydrolysis because alkoxides are very poor leaving groups.[6][12] Therefore, using reagents like sodium hydroxide, potassium carbonate, or organic amines should not cause cleavage of the ethoxymethyl group.
Troubleshooting Guide
Unexpected hydrolysis can compromise yields, introduce impurities, and lead to inconsistent results. Use the following guide to diagnose and resolve stability issues.
Protocols for Ensuring Stability
Protocol 1: Recommended Storage and Handling
-
Storage: Store solid 4-Ethoxymethylpyrazole in a tightly sealed container in a cool, dry place (2-8°C). Protect from light.
-
Inert Atmosphere: For long-term storage or for solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture and acidic gases (like CO₂).
-
Solvent Choice: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ethers have good solubility in many organic solvents.[13]
-
Avoid Acid Contamination: Do not store near bottles of strong acids (e.g., HCl, H₂SO₄), as acidic vapors can contaminate the sample over time.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for monitoring the stability of 4-Ethoxymethylpyrazole. Optimization may be required.
-
Reagents and Materials:
-
4-Ethoxymethylpyrazole reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, 18 MΩ·cm).
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm. A photodiode array (PDA) detector is recommended to confirm peak purity.
-
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in Acetonitrile.
-
Dilute with a 50:50 mixture of Water:Acetonitrile to a final concentration of ~50 µg/mL.
-
-
Analysis:
-
Inject the sample. 4-Ethoxymethylpyrazole will have a longer retention time than the more polar 4-hydroxymethylpyrazole.
-
To confirm the method is stability-indicating, perform a forced degradation study by spiking a sample with dilute acid (e.g., 0.1 M HCl) and heating gently for a short period to generate the degradation product.[9]
-
Data Summary
For quick reference, the following tables summarize the key environmental factors affecting the stability of the ethoxymethyl ether linkage.
Table 1: General pH Stability Profile of Ether Linkages
| pH Range | Stability Condition | Rationale |
| < 3 | Highly Unstable | Rapid acid-catalyzed hydrolysis.[4][14] |
| 3 - 6 | Moderate Risk | Slow hydrolysis may occur, accelerated by heat. |
| 7 - 12 | Stable | Optimal range; no catalytic pathway for hydrolysis.[6] |
| > 12 | Generally Stable | Ether linkage is stable, but other parts of the molecule or other reagents may be affected. |
Table 2: Recommended Solvents and Reagents for Experiments
| Category | Recommended | Use with Caution | Avoid |
| Solvents | Anhydrous DCM, THF, Acetonitrile, Toluene, Dioxane | Methanol, Ethanol (can act as a proton source if acidic) | Aqueous solutions with pH < 6, non-anhydrous protic solvents |
| Acids | N/A | Weak organic acids (e.g., Acetic Acid) only if necessary and at low temp | Strong mineral acids (HCl, HBr, HI, H₂SO₄), Lewis acids (e.g., BBr₃, AlCl₃)[4] |
| Bases | K₂CO₃, Cs₂CO₃, NaOH, KOH, DIPEA, Triethylamine | Strong, non-nucleophilic bases (e.g., NaH, LDA) | N/A (Bases do not typically cleave ethers) |
References
-
Kresge, A. J., & Yin, Y. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
-
Liguori, F., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2025). Different reaction conditions for hydrolysis of ethers and epoxides. [Link]
- Subramanyam, C., et al. (1995). 4-Methoxybenzyl (PMB)
-
Hander, A. (2025). Hydrolysis of Ether. Prezi. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? [Link]
-
Ashenhurst, J. (2019). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Keddie, D. J., et al. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. ACS Publications. [Link]
-
Leah4sci. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]
-
Sendón García, R., & Paseiro Losada, P. (2004). Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry. PubMed. [Link]
-
The Organic Chemistry Tutor. (2026). Base Catalyzed Hydrolysis of an Ester. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Tristram-Nagle, S., et al. (2010). Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability. PMC. [Link]
-
Härtl, M., et al. (2021). Synthesis of tailored oxymethylene ether (OME) fuels via transacetalization reactions. Fuel. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Tristram-Nagle, S., et al. (2010). Effects of ether vs. ester linkage on lipid bilayer structure and water permeability. ScienceDirect. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]
-
Chad's Prep. (2021). 13.9 Organic Synthesis with Ethers and Epoxides | Retrosynthesis. YouTube. [Link]
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. PMC. [Link]
-
McMurry, J. (n.d.). Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems. Student Solutions Manual for Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Ether. [Link]
-
ResearchGate. (n.d.). Detection and estimation of ethers. [Link]
-
Wuts, P. G. M. (2014). 4.4 Alkoxymethyl Ethers. Greene's Protective Groups in Organic Synthesis. [Link]
-
Al-Mawlawi, N., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. MDPI. [Link]
-
Fiveable. (2025). Preparing Ethers | Organic Chemistry Class Notes. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
-
da Silva, J. G., et al. (2020). Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. (n.d.). Stability of 4H-pyrazoles in physiological environments. [Link]
-
Wang, Z., et al. (2018). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. How To [chem.rochester.edu]
- 8. MOM Ethers [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of bisphenol A diglycidyl ether and its hydrolysis and chlorohydroxy derivatives by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Enhancing detection sensitivity for 4-Ethoxymethylpyrazole in plasma
To: Research Team & Lab Operations From: Senior Application Scientist, Bioanalytical Support Subject: Technical Guide: Enhancing Detection Sensitivity for 4-Ethoxymethylpyrazole in Plasma
Executive Summary
This guide addresses the specific challenge of quantifying 4-Ethoxymethylpyrazole (4-EMP) in plasma at high sensitivity.[1][2][3] As a 4-substituted pyrazole derivative, 4-EMP presents a unique set of physicochemical challenges: it is a weak base (approximate pKa ~2.5 for the conjugate acid) with moderate polarity (LogP ~1.5–2.0).[1][2]
Standard generic protocols often fail because they do not account for the weak basicity of the pyrazole ring, leading to poor retention on cation-exchange sorbents and suboptimal ionization in mass spectrometry.[3] This guide provides a self-validating workflow to overcome these limitations.
Part 1: Analyte Profiling & Extraction Strategy
The Core Challenge: The pyrazole nitrogen pair makes 4-EMP a very weak base.[1][3] Unlike imidazoles (pKa ~7), pyrazoles are neutral at physiological pH and only protonate under highly acidic conditions (pH < 2.0).[2]
-
Implication for SPE: Mixed-mode Cation Exchange (MCX) is risky because the analyte may deprotonate and elute during methanol wash steps.[1][2][3]
-
Implication for LLE: The neutral form is stable over a wide pH range (pH 4–10), making Liquid-Liquid Extraction (LLE) or Hydrophilic-Lipophilic Balance (HLB) SPE the superior choices.[1][2]
Recommended Workflow: Liquid-Liquid Extraction (LLE)
LLE is preferred over Protein Precipitation (PPT) for sensitivity because it concentrates the sample and removes phospholipids that cause ion suppression.[1][2]
Protocol:
-
Aliquot: Transfer 100 µL plasma to a glass tube.
-
Internal Standard: Add 10 µL deuterated analog (or 4-Methylpyrazole-d3).
-
Buffer: Add 50 µL Ammonium Carbonate (pH 9.0). Why? To ensure the pyrazole is 100% neutral and maximize partitioning into the organic phase.
-
Extraction Solvent: Add 600 µL Ethyl Acetate:MTBE (50:50 v/v) .
-
Note: Pure MTBE may not be polar enough; Ethyl Acetate improves recovery of the ethoxy group.[3]
-
-
Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.
-
Concentrate: Evaporate supernatant under nitrogen at 40°C.
-
Reconstitute: 100 µL Mobile Phase A/B (90:10).
Decision Logic: Extraction Optimization
Caption: Workflow selection for 4-EMP extraction based on sensitivity requirements.
Part 2: Chromatographic & Mass Spec Optimization
Chromatography (LC)
The ethoxy group adds lipophilicity, allowing retention on C18, but the polar pyrazole ring can cause peak tailing.
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive mode.
-
Precursor Ion: [M+H]+.[1][2][3] Calculate based on MW (approx 140.1 Da + 1 = 141.1).[1][2][3]
-
Source Tuning: Pyrazoles are thermally stable but can be hard to ionize.[1][3] Increase Capillary Voltage (3.5–4.0 kV) and Sheath Gas Temperature (350°C) to drive desolvation.[1][2]
Summary of Optimized Conditions:
| Parameter | Recommended Setting | Technical Rationale |
| Column | Kinetex F5 (PFP) or Waters HSS T3 | PFP targets aromatic nitrogen; T3 retains polar compounds.[1][2][3] |
| Mobile Phase pH | Acidic (pH < 3.[1][2][3]0) | Forces protonation of weak base (pKa ~2.5).[1][2][3] |
| Injection Vol | 5–10 µL | Prevent solvent effects; keep organic < 15% in vial.[1][3] |
| Wash Solvent | MeOH:ACN:IPA:H2O (1:1:1:[1][2]1) + 0.1% FA | Removes sticky phospholipids to prevent carryover.[1][3] |
Part 3: Troubleshooting Guide (FAQ)
Q1: I see a broad, tailing peak for 4-EMP. How do I fix this?
-
Cause: Secondary interactions between the basic pyrazole nitrogen and residual silanols on the column stationary phase.[3]
-
Fix:
Q2: My recovery is low (< 50%) using MCX SPE cartridges.
-
Diagnosis: The pKa of 4-EMP (~2.[1][3]5) is too low for standard cation exchange protocols.[3] During the methanol wash step (usually neutral), the compound becomes neutral and washes off.
-
Fix: Switch to HLB (Hydrophilic-Lipophilic Balanced) cartridges.
Q3: Signal intensity drops over time (Drift).
-
Cause: Phospholipid buildup on the column or source contamination.[1][3]
-
Test: Monitor the phospholipid transition (m/z 184 -> 184) during your run. If it co-elutes with 4-EMP, you have suppression.[1][2][3]
-
Fix: Implement the LLE protocol (Part 1) or add a "Divert Valve" step to send the first 1 min and final 2 mins of the gradient to waste.
Q4: Can I use Fomepizole (4-methylpyrazole) as an Internal Standard?
-
Answer: Yes, but with caution. Fomepizole is structurally similar but lacks the ethoxy group, meaning it will elute earlier (less lipophilic).[3]
-
Risk: If matrix effects (suppression) occur at the specific retention time of 4-EMP, Fomepizole (eluting earlier) might not compensate for it.[2]
-
Best Practice: Use a deuterated analog if available.[1][3] If not, use an analog with closer lipophilicity, such as a propyl-pyrazole derivative.[2][3]
References
-
Magnusdottir, K. et al. (2018).[1][3] LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study. Biomedical Chromatography. Available at: [Link]
- Relevance: Establishes the baseline ESI+ parameters and protein precipitation limit
-
-
Relevance: Demonstrates the handling of polar pyrazolone metabolites, supporting the use of acidic mobile phases for nitrogen protonation.[3]
-
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 7554, Fomepizole. Available at: [Link][1][2]
- Relevance: Provides physicochemical data (pKa, LogP)
- Relevance: Validates the use of PFP columns for separating nitrogen-containing heterocycles in complex m
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C13H23BN2O3 | CID 46736798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fomepizole - Wikipedia [en.wikipedia.org]
- 4. A sensitive LC-ESI-MS/MS method for the determination of clotrimazole in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Controlling regioselectivity in 4-Ethoxymethylpyrazole functionalization
Technical Support Center: Precision Functionalization of 4-Ethoxymethylpyrazole
Case ID: PYR-4-ETH-001 Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Core Challenge
Subject: Controlling Regioselectivity in 4-Ethoxymethylpyrazole Scaffolds.
The Challenge:
The 4-ethoxymethylpyrazole core presents a unique duality in medicinal chemistry. While the parent molecule is symmetric (rendering
The "Ethoxymethyl" group (
-
N-Functionalization: Differentiating
vs. when the symmetry is already broken by a C3-substituent. -
C-H Activation: Using the ether oxygen to direct lithiation (Directed Ortho Metalation - DoM) to the C3/C5 position.
This guide provides the protocols to control these outcomes.
Decision Matrix: Select Your Workflow
Before proceeding, identify your specific regioselectivity hurdle using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate functionalization protocol based on substrate symmetry.
Technical Modules & Troubleshooting
Module A: N-Alkylation of Asymmetric Scaffolds
Applicable when C3 has a substituent (e.g., Methyl, Aryl) and you need to alkylate N1 selectively.
The Science: In 3-substituted-4-ethoxymethylpyrazoles, the two nitrogens are distinct.
-
N1 (adjacent to C5-H): Less sterically hindered.
-
N2 (adjacent to C3-R): More sterically hindered.
Under basic conditions (
Optimized Protocol (Steric Control):
| Parameter | Recommendation | Rationale |
| Base | Cesium ("Cesium Effect") promotes solubility and tighter ion pairing, often enhancing | |
| Solvent | DMF or NMP | Polar aprotic solvents dissociate the pyrazolate anion, maximizing the steric differentiation between N1 and N2. |
| Temperature | Lower temperatures favor the kinetic product (sterically favored N1). High heat promotes thermodynamic equilibration (often mixtures). |
Troubleshooting FAQ:
Q: I am getting a 60:40 mixture of isomers. How do I improve this? A: Switch to a "Transient Protection" strategy.
React with a bulky protecting group (Trityl chloride). The Trityl group will exclusively bind to the less hindered N1.
Isolate the N1-Trityl species.
Alkylate with a powerful alkylating agent (e.g., Meerwein salt) at N2 (forming a quaternary salt).
Deprotect N1. Note: This yields the "counter-intuitive" isomer.
Module B: Directed Ortho Metalation (DoM)
Applicable when functionalizing the C3/C5 carbons of the parent 4-ethoxymethylpyrazole.
The Science: The oxygen atom in the 4-ethoxymethyl group is a Lewis base. It can coordinate with organolithium reagents (n-BuLi), directing the lithiation to the ortho position (C3 or C5).
-
Mechanism: Formation of a 5-membered chelate ring (
). -
Critical Factor: If the Nitrogen is unprotected, 2 equivalents of base are required (1st for N-H deprotonation, 2nd for C-Li).
Mechanism Diagram (DoM):
Figure 2: The ethoxymethyl oxygen directs lithiation via a 5-membered chelate intermediate.
Step-by-Step DoM Protocol:
-
Protection: Protect N1 with a non-directing group (e.g., TIPS) or a group that directs weaker than the ether. Recommendation: Use THP (Tetrahydropyranyl) or SEM if you want competing direction, but TIPS/Trityl if you want the Ethoxymethyl to dominate.
-
Conditions: Dissolve in anhydrous THF under Argon.
-
Cooling: Cool to
. -
Lithiation: Add
(1.1 equiv) dropwise. The ether oxygen coordinates Li. -
Soak: Stir for 1 hour. The Li will migrate to C3 (or C5—they are equivalent if N-protected symmetrically, but if N-protected with THP, lithiation occurs at C5, adjacent to the N-protecting group if it coordinates, or C3 if the Ethoxymethyl dominates).
-
Expert Note: In a battle between N-SEM (Strong Director) and 4-Ethoxymethyl (Moderate Director), N-SEM usually wins, directing to C5. To use the 4-Ethoxymethyl as the director, use a bulky, non-coordinating N-group like N-TIPS .
-
-
Quench: Add electrophile (e.g.,
, , ).
Common Pitfalls & Solutions (FAQ)
Q1: Why does my Chan-Lam coupling (N-arylation) fail with 4-ethoxymethylpyrazole?
-
Diagnosis: The ether oxygen might be sequestering the Copper catalyst.
-
Solution: Increase catalyst loading to 20-30 mol%
. Use Oxygen balloons rather than ambient air to ensure re-oxidation of the Cu species. Switch to a non-coordinating solvent like Dichloromethane (DCM) instead of Methanol.
Q2: I attempted to lithiate 4-ethoxymethylpyrazole (unprotected) with 2.2 eq n-BuLi, but got low yields.
-
Diagnosis: Solubility issues. The dianion (N-Li, C-Li) is often insoluble in pure THF.
-
Solution: Add a solubilizing ligand like TMEDA (Tetramethylethylenediamine) (2.2 equiv). This breaks up aggregates and enhances the basicity of the alkyllithium.
Q3: Can I convert the Ethoxymethyl group to a Chloromethyl group later?
-
Diagnosis: Yes, but the pyrazole ring is electron-rich and sensitive to oxidants.
-
Solution: Use
(Boron Trichloride) at . This selectively cleaves the ethyl ether to the chloride without destroying the aromatic ring.
References
-
Regioselective N-Alkylation
-
Directed Ortho Metalation (DoM)
-
Pyrazole C-H Activation
-
Desymmetrization Strategies
Sources
- 1. acs.figshare.com [acs.figshare.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Regioselective and guided C-H activation of 4-nitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Impurity Formation in Large-Scale 4-Ethoxymethylpyrazole Production
Welcome to the technical support center for the synthesis of 4-Ethoxymethylpyrazole. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale production of this important heterocyclic compound. The control of impurities is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).[1]
This document provides in-depth, field-proven insights into common impurity-related challenges. It is structured in a question-and-answer format to directly address specific issues you may encounter during synthesis, scale-up, and purification.
Section 1: Troubleshooting Guide
This section addresses the most pressing issues related to impurity formation. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: What are the most common classes of impurities in 4-Ethoxymethylpyrazole synthesis and where do they originate?
A1: In the large-scale synthesis of 4-Ethoxymethylpyrazole, impurities can be broadly categorized based on their origin within the synthetic process. Understanding these origins is the first step toward effective control.
-
Process-Related Impurities: These arise directly from the main reaction sequence.
-
Unreacted Starting Materials: Residual pyrazole or ethoxymethylating agents. Their presence often indicates incomplete reaction due to suboptimal conditions like insufficient reaction time or temperature.
-
Regioisomers: A significant challenge in pyrazole synthesis is the formation of regioisomers, particularly if starting with an unsymmetrical precursor.[2] For instance, if a substituted pyrazole is used, ethoxymethylation might occur at an undesired nitrogen or carbon position. The C4 position is typically targeted for electrophilic substitution in pyrazoles due to electronic factors.[3][4]
-
Over-alkylation Products: Reaction of the ethoxymethylating agent at multiple sites on the pyrazole ring, such as at both a carbon and a nitrogen atom, can lead to di-substituted impurities.
-
-
Reagent-Related Impurities: These originate from the reagents used in the synthesis.
-
By-products from Ethoxymethylating Agent: The choice of ethoxymethylating agent is critical. Agents like chloromethyl ethyl ether (CMME) can contain or generate impurities. For example, under certain conditions, CMME can hydrolyze to form formaldehyde and ethanol, which can then participate in side reactions.
-
Degradation of the Ethoxymethyl Group: The ethoxymethyl ether linkage can be susceptible to cleavage under strong acidic conditions, reverting to the 4-hydroxymethylpyrazole or further degradation products.[5][6] This is a critical consideration during acidic workups or purifications.
-
-
Solvent-Related and Miscellaneous Impurities:
-
Colored Impurities: Often arise from minor side reactions or oxidation of intermediates or the final product.[7] These are typically high molecular weight, conjugated species that can be intensely colored even at low concentrations.
-
Solvent Adducts: In rare cases, the solvent itself or impurities within the solvent can react with intermediates.
-
The workflow below illustrates the general process for identifying and mitigating these impurities.
Caption: A typical workflow for impurity identification and control.
Q2: My reaction is producing a significant regioisomeric impurity, with the ethoxymethyl group at an unintended position. How can I improve selectivity?
A2: Regiocontrol is a classic challenge in the synthesis of substituted pyrazoles.[8][9] The formation of an undesired regioisomer stems from the similar reactivity of different positions on the pyrazole ring. The key is to manipulate the reaction conditions to exploit subtle electronic and steric differences.
Causality: The pyrazole ring has two nitrogen atoms and three carbon atoms. While the C4 position is often the most nucleophilic and sterically accessible for electrophilic substitution, side reactions can occur at other positions, especially the N1 position, depending on the reaction conditions and substituents already present on the ring.[4]
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature is often the first and most effective step. It reduces the overall kinetic energy of the system, making the reaction more sensitive to the small activation energy differences between the desired and undesired pathways.
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. Non-polar aprotic solvents (e.g., Toluene, Dichloromethane) are often preferred for this type of alkylation. In some cases, specialized solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically enhance regioselectivity in pyrazole synthesis by modulating the nucleophilicity of the reacting species.[10]
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) at low temperature, or Potassium bis(trimethylsilyl)amide (KHMDS)) can selectively deprotonate the most sterically accessible position, directing the electrophile (the ethoxymethylating agent) to the desired site. Conversely, a smaller base like sodium hydride (NaH) might show less selectivity.
-
Rate of Addition: Slow, controlled addition of the ethoxymethylating agent to the deprotonated pyrazole solution is crucial. This maintains a low concentration of the electrophile, minimizing the chance of reaction at less-favored sites and reducing the formation of over-alkylation products.
The following decision tree can guide your optimization strategy.
Caption: Decision tree for improving regioselectivity.
Q3: I'm observing by-products related to the ethoxymethylating agent itself. What are they and how can I prevent them?
A3: Impurities derived from the ethoxymethylating agent, such as chloromethyl ethyl ether (CMME) or ethoxymethyl chloride, are common and typically arise from its instability or impurities within the starting material.
Causality: Ethoxymethyl halides are reactive electrophiles. They can be unstable to moisture and heat. Hydrolysis leads to the formation of formaldehyde, ethanol, and HCl. Formaldehyde is highly reactive and can lead to a host of side products, including the formation of hydroxymethyl impurities or polymerization.
Troubleshooting and Prevention:
-
Use High-Purity Reagents: Ensure the ethoxymethylating agent is of high purity and free from significant amounts of hydrolysis products. It's often advisable to use freshly opened or distilled reagent.
-
Strict Anhydrous Conditions: The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). All solvents and glassware should be rigorously dried before use to prevent hydrolysis of the reagent.
-
Control Stoichiometry: Use a minimal excess of the ethoxymethylating agent. A large excess increases the potential for side reactions and complicates purification. A typical starting point is 1.1 to 1.2 equivalents.
-
Scavengers: In some cases, adding a non-nucleophilic acid scavenger (like a hindered base) can neutralize any in-situ generated acid (e.g., HCl), which might otherwise catalyze degradation of the product or reagent.[11]
| Parameter | Recommended Control Strategy | Rationale |
| Reagent Purity | Use >98% pure, freshly opened or distilled reagent. | Minimizes introduction of hydrolysis-related impurities. |
| Reaction Atmosphere | Maintain under dry N₂ or Argon. | Prevents hydrolysis of the sensitive ethoxymethylating agent. |
| Stoichiometry | Use 1.1-1.2 equivalents of the ethoxymethylating agent. | Reduces side reactions and simplifies downstream purification. |
| Temperature | Maintain low to moderate temperature (e.g., 0-25°C). | Decreases the rate of reagent decomposition and side reactions. |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I establish a robust analytical method for impurity profiling of 4-Ethoxymethylpyrazole?
A robust analytical method is the cornerstone of quality control. For a molecule like 4-Ethoxymethylpyrazole, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.[1][12]
-
Column Selection: A C18 column is a versatile starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate impurities with a range of polarities.
-
Detection: A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis and can help in identifying co-eluting peaks. A common detection wavelength would be around 210-220 nm.[1]
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)), assessing parameters like specificity, linearity, accuracy, precision, and robustness.
-
Impurity Identification: For unknown peaks exceeding the identification threshold (typically 0.10%), hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural elucidation.[7]
FAQ 2: What are the key process parameters to monitor during scale-up to maintain purity?
Scaling up a reaction is not always linear. Parameters that are easily controlled in the lab can become major challenges in a large reactor.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the reactor's agitation is sufficient for the batch volume.
-
Heat Transfer: Exothermic reactions require efficient cooling. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Monitor the internal temperature closely and ensure the cooling system is adequate.[13]
-
Rate of Addition: What was a "slow addition" in the lab may need to be carefully recalculated for a large-scale pump. The goal is to maintain the same relative rate of addition to control the reaction profile.
-
Work-up and Isolation: Quenching, phase separations, and crystallizations can behave differently at scale. Ensure sufficient time is allowed for each step and that the equipment is appropriately sized.
FAQ 3: Can solvent selection impact impurity formation?
Absolutely. The solvent does more than just dissolve reactants; it can influence reaction rates, selectivity, and even participate in side reactions.[14]
-
Selectivity: As mentioned in Q2, solvent polarity and coordinating ability can influence which regioisomer is formed.[10]
-
Stability: The solvent must be stable under the reaction conditions. For example, using an ether-based solvent like THF requires checking for and removing peroxides, which can cause unpredictable and hazardous side reactions.
-
Work-up: The choice of solvent impacts the ease of purification. A water-immiscible solvent simplifies aqueous washes. A solvent with a suitable boiling point facilitates removal by distillation without requiring excessive heat that could degrade the product.
-
Green Chemistry: In modern pharmaceutical development, there is a strong emphasis on using greener, more sustainable solvents where possible.[15]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Impurity Identification using LC-MS
This protocol outlines a general approach for identifying an unknown impurity.
-
Sample Preparation: Dissolve the crude 4-Ethoxymethylpyrazole sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
-
HPLC Separation: Inject the sample onto an HPLC system equipped with a C18 column and a PDA detector, using a gradient method (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Mass Spectrometry Analysis: Divert the column eluent to a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) operating in positive electrospray ionization (ESI+) mode.
-
Data Analysis:
-
Obtain the accurate mass of the impurity's molecular ion ([M+H]⁺).
-
Use the accurate mass to predict possible elemental compositions.
-
Perform MS/MS fragmentation on the impurity peak to obtain structural information.
-
Compare the fragmentation pattern with the parent molecule (4-Ethoxymethylpyrazole) to identify the modified part of the structure.
-
Correlate this data with potential side reactions from the synthesis to propose a definitive structure.
-
Protocol 2: Lab-Scale Protocol for Optimizing Reaction Temperature
This experiment aims to determine the optimal temperature to maximize yield and minimize a specific impurity.
-
Setup: Arrange three identical reaction flasks, each equipped with a stirrer, thermometer, and inert gas inlet. Place each in a cooling/heating bath set to a different temperature (e.g., -10°C, 0°C, and 20°C).
-
Reaction: Charge each flask with the pyrazole starting material and solvent. Once the target temperature is stable, add the base, followed by the slow addition of the ethoxymethylating agent (1.1 equivalents).
-
Monitoring: Take small aliquots from each reaction at regular intervals (e.g., every 30 minutes). Quench the aliquot and analyze by a calibrated HPLC method.
-
Analysis: Plot the concentration of the desired product and the key impurity over time for each temperature.
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. [Link]
-
Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles. (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Overall reaction of the pyrazole ring formation. (n.d.). ResearchGate. [Link]
-
Proposed synthetic route for the synthesis of entitled compounds 4m–4t. (n.d.). ResearchGate. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. [Link]
-
Extraction and determination of 2-pyrazoline derivatives using liquid phase mi. (n.d.). Ovid. [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC. [Link]
-
Pyrazole. (n.d.). SlideShare. [Link]
-
Synthesis of Substituted Pyrazoles and Imidazolium Salts. (n.d.). UH Institutional Repository. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. (n.d.). DSpace@MIT. [Link]
-
Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). JOCPR. [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. (2016). PMC. [Link]
-
A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Stack Exchange. [Link]
-
Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. (2023). MDPI. [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). IJPRA. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
-
Ether cleavage. (n.d.). Wikipedia. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC. [Link]
-
Cleavage of Ethers. (n.d.). Jack Westin. [Link]
-
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jackwestin.com [jackwestin.com]
- 12. ijcpa.in [ijcpa.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
Comparative Binding Affinity of 4-Ethoxymethylpyrazole to ADH Isozymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity of 4-Ethoxymethylpyrazole (4-EMP) for various alcohol dehydrogenase (ADH) isozymes. While direct comparative data for 4-EMP is limited in publicly accessible literature, this document synthesizes information on closely related 4-substituted pyrazole analogs to provide a robust understanding of its expected inhibitory profile. We will delve into the structure-activity relationships that govern the interaction of pyrazole derivatives with ADH, detail the experimental methodologies for determining binding affinity, and present a comparative analysis with the well-characterized inhibitor, fomepizole (4-methylpyrazole).
Introduction to Alcohol Dehydrogenase and Pyrazole-Based Inhibitors
Alcohol dehydrogenases (ADHs) are a family of zinc-containing enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes. In humans, multiple ADH isozymes exist, exhibiting distinct tissue distribution and kinetic properties. These isozymes play a crucial role in the metabolism of ethanol and other alcohols, including toxic ones like methanol and ethylene glycol.
Pyrazole and its derivatives are potent inhibitors of ADH.[1] They act by coordinating with the catalytic zinc atom in the enzyme's active site, thereby blocking substrate access.[2] The substituent at the 4-position of the pyrazole ring significantly influences the inhibitor's binding affinity and selectivity for different ADH isozymes.[3][4] Fomepizole (4-methylpyrazole) is a clinically approved ADH inhibitor used as an antidote for methanol and ethylene glycol poisoning.[5] 4-Ethoxymethylpyrazole (4-EMP) is another 4-substituted pyrazole derivative with potential inhibitory activity against ADH.
Comparative Binding Affinity: An Evidence-Based Estimation
Studies on a range of 4-alkyl and 4-halo substituted pyrazoles have demonstrated that the nature of the substituent at the 4-position significantly impacts the inhibitory potency.[1][6] Generally, increasing the size and hydrophobicity of the 4-substituent tends to enhance the binding affinity for certain ADH isozymes.[4] For instance, 4-iodopyrazole and 4-methylpyrazole are more potent inhibitors of human liver ADH than the parent pyrazole molecule.[1]
The ethoxymethyl group in 4-EMP introduces both increased size and a degree of polarity compared to the methyl group in fomepizole. This modification could lead to altered interactions within the substrate-binding pocket of different ADH isozymes. It is plausible that the ether oxygen of the ethoxymethyl group could form hydrogen bonds with amino acid residues in the active site, potentially influencing its binding affinity and selectivity.
Table 1: Comparative Inhibition Constants (Kᵢ) of Pyrazole Derivatives for Human Liver ADH
| Inhibitor | Kᵢ (µM) |
| Pyrazole | 2.6[1] |
| 4-Bromopyrazole | 0.29[1] |
| 4-Methylpyrazole (Fomepizole) | 0.21[1] |
| 4-Iodopyrazole | 0.12[1] |
| 4-Ethoxymethylpyrazole (4-EMP) | Estimated to be in the low micromolar to sub-micromolar range |
Disclaimer: The Kᵢ value for 4-Ethoxymethylpyrazole is an estimation based on structure-activity relationships and requires experimental verification.
Experimental Determination of Binding Affinity
The binding affinity of an inhibitor for an enzyme is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). These values are determined through kinetic assays that measure the effect of the inhibitor on the rate of the enzyme-catalyzed reaction.
Enzyme Kinetics Assay Protocol
The following is a generalized protocol for determining the Kᵢ of a competitive inhibitor for ADH.
Materials:
-
Purified ADH isozyme
-
Substrate (e.g., ethanol)
-
Coenzyme (NAD⁺)
-
Inhibitor (e.g., 4-Ethoxymethylpyrazole)
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.5)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Set up reaction mixtures containing the assay buffer, NAD⁺, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding the ADH enzyme.
-
Add the substrate (ethanol) to start the reaction.
-
Monitor the rate of the reaction by measuring the increase in absorbance or fluorescence due to the formation of NADH at 340 nm.
-
Repeat the experiment with varying concentrations of the substrate and inhibitor.
-
Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten kinetics) and plotting methods (e.g., Lineweaver-Burk or Dixon plots) to determine the Kᵢ value.
Causality Behind Experimental Choices:
-
Choice of Buffer and pH: The pH of the assay buffer is critical as enzyme activity is highly pH-dependent. A pH of 7.5 is often used to mimic physiological conditions.
-
Coenzyme Concentration: NAD⁺ is a required coenzyme for the ADH-catalyzed reaction. Its concentration is typically kept at a saturating level to ensure that it is not a limiting factor in the reaction.
-
Substrate and Inhibitor Concentrations: A range of substrate and inhibitor concentrations are used to accurately determine the kinetic parameters. The concentrations should bracket the Kₘ of the substrate and the expected Kᵢ of the inhibitor.
Data Analysis and Interpretation
The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined from the pattern of the kinetic data when plotted. For competitive inhibitors like pyrazole derivatives, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
Diagram 1: Experimental Workflow for Determining ADH Inhibition
Caption: Workflow for determining the inhibition constant (Ki) of 4-EMP for ADH.
Structure-Activity Relationship and Molecular Interactions
The inhibitory potency of pyrazole derivatives is largely determined by the interactions of the 4-substituent with the substrate-binding pocket of the ADH isozyme. This pocket is known to have a hydrophobic character.[4]
Diagram 2: Putative Binding of 4-Ethoxymethylpyrazole to ADH Active Site
Sources
- 1. scispace.com [scispace.com]
- 2. "Synthesis and kinetic activity analysis of substituted pyrazole, pyraz" by Meagan E. Hackey [docs.rwu.edu]
- 3. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative structure-activity relationship and molecular graphics analysis of hydrophobic effects in the interactions of inhibitors with alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 7. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4-Ethoxymethylpyrazole as a Novel 99mTc Chelator
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nuclear medicine, Technetium-99m (99mTc) remains the workhorse for single-photon emission computed tomography (SPECT) due to its near-ideal nuclear properties, including a 6-hour half-life and 140 keV gamma emission.[1] The versatility of 99mTc lies in its ability to be attached to a wide array of biologically active molecules through the use of bifunctional chelators.[2] The choice of chelator is a critical determinant of the resulting radiopharmaceutical's stability, pharmacokinetics, and ultimately, its diagnostic efficacy.[3] This guide provides a comparative analysis of established 99mTc chelators and outlines a comprehensive validation framework for a promising new candidate: 4-Ethoxymethylpyrazole.
While established chelators like 6-hydrazinonicotinamide (HYNIC), diethylenetriaminepentaacetic acid (DTPA), and mercaptoacetyltriglycine (MAG3) have a long history of clinical use, the search for novel chelating moieties with improved characteristics is a continuous endeavor in radiopharmaceutical development. Pyrazole derivatives have emerged as a versatile class of ligands for the coordination of the fac-[99mTc(CO)3]+ core, offering a stable and adaptable platform for the development of new radiotracers.[4] This guide will provide the scientific rationale and detailed experimental protocols necessary to rigorously evaluate 4-Ethoxymethylpyrazole as a potential next-generation 99mTc chelator.
The Landscape of 99mTc Chelators: A Comparative Overview
The selection of a chelator profoundly influences the biodistribution and clearance of a 99mTc-labeled radiopharmaceutical.[3] A comparative understanding of the incumbent chelators is essential for appreciating the potential advantages of a new chemical entity.
| Chelator | Typical Labeling Efficiency | In Vivo Stability | Key Characteristics | Common Applications |
| HYNIC | >90%[5] | Dependent on co-ligands | Versatile for labeling peptides and proteins. Requires co-ligands (e.g., tricine, EDDA) to saturate the coordination sphere of 99mTc.[6] | Peptide-based tumor imaging (e.g., 99mTc-HYNIC-TOC)[6] |
| DTPA | >95% | High | Forms a stable complex with 99mTc. The resulting complex is highly hydrophilic and is rapidly cleared by the kidneys.[7] | Renal imaging, brain imaging[7] |
| MAG3 | >95% | High | Forms a stable anionic complex with 99mTc. Exhibits rapid renal clearance via tubular secretion.[6][7] | Dynamic renal imaging[7] |
The Promise of Pyrazole-Based Chelators
Pyrazole-containing ligands have garnered significant interest for their ability to form stable complexes with the fac-[99mTc(I)(CO)3]+ core.[4] This organometallic precursor offers a robust platform for radiolabeling, and the pyrazole moiety provides a versatile scaffold for chemical modification to fine-tune the pharmacokinetic properties of the resulting radiocomplex. The proposed structure of 4-Ethoxymethylpyrazole suggests it may act as a bidentate or tridentate ligand, coordinating the technetium core through the pyrazole nitrogen atoms and potentially the ether oxygen of the ethoxymethyl group.
Caption: Proposed chelation of the 99mTc(CO)3+ core by 4-Ethoxymethylpyrazole.
A Rigorous Validation Workflow for 4-Ethoxymethylpyrazole
To establish 4-Ethoxymethylpyrazole as a viable 99mTc chelator, a systematic and thorough validation process is imperative. The following experimental workflow provides a self-validating system to assess its performance against established standards.
Caption: Experimental workflow for the validation of 4-Ethoxymethylpyrazole.
Part 1: Synthesis and Characterization
The initial step involves the unambiguous synthesis and structural confirmation of 4-Ethoxymethylpyrazole.
Experimental Protocol: Synthesis of 4-Ethoxymethylpyrazole
-
Rationale: A well-defined synthesis route is crucial for producing a pure compound, which is a prerequisite for reproducible radiolabeling and biological evaluation.
-
Step 1: Synthesis. The synthesis of 4-Ethoxymethylpyrazole can be achieved through various established methods for pyrazole synthesis, followed by the introduction of the ethoxymethyl group. A possible route involves the reaction of a suitable precursor with formaldehyde and ethanol under acidic conditions.
-
Step 2: Purification. The crude product should be purified using techniques such as column chromatography or recrystallization to achieve high purity.
-
Step 3: Characterization. The chemical identity and purity of the synthesized 4-Ethoxymethylpyrazole must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: Radiolabeling and Quality Control
The efficiency and purity of the radiolabeled product are critical quality attributes.
Experimental Protocol: Radiolabeling with 99mTc and Quality Control
-
Rationale: The development of a robust and reproducible radiolabeling method is essential for clinical translation. Quality control ensures that the radiopharmaceutical meets the required specifications for purity and identity.
-
Step 1: Preparation of the fac-[99mTc(CO)3(H2O)3]+ precursor. This is typically prepared from [99mTc]NaTcO4 using a commercially available kit (e.g., IsoLink®).[8]
-
Step 2: Radiolabeling. A solution of 4-Ethoxymethylpyrazole is added to the fac-[99mTc(CO)3(H2O)3]+ precursor and heated at an optimized temperature and time (e.g., 75-100°C for 15-30 minutes).
-
Step 3: Radiochemical Purity (RCP) Determination. The RCP of the resulting 99mTc-4-Ethoxymethylpyrazole complex is determined using Instant Thin-Layer Chromatography (ITLC) and High-Performance Liquid Chromatography (HPLC).
-
ITLC: A simple and rapid method to separate the labeled complex from free pertechnetate (99mTcO4-) and reduced/hydrolyzed technetium (99mTcO2).
-
HPLC: Provides a more detailed analysis of the radiolabeled product and can separate the desired complex from other radiochemical impurities and the unlabeled ligand.[9]
-
Part 3: In Vitro Stability Assessment
The stability of the radiolabeled complex in physiological-like conditions is a key predictor of its in vivo behavior.
Experimental Protocol: In Vitro Stability Studies
-
Rationale: The radiopharmaceutical must remain intact in the bloodstream to reach its target. These studies assess the stability of the 99mTc-chelator bond.
-
Step 1: Saline Stability. The 99mTc-4-Ethoxymethylpyrazole complex is incubated in saline at 37°C for various time points (e.g., 1, 2, 4, and 24 hours). The RCP is determined at each time point by ITLC or HPLC to assess for any degradation.[10]
-
Step 2: Serum Stability. The radiolabeled complex is incubated in human or animal serum at 37°C. At different time intervals, the proteins are precipitated (e.g., with ethanol), and the supernatant is analyzed by ITLC or HPLC to determine the percentage of radioactivity that remains bound to the chelator.[10]
Part 4: In Vivo Evaluation
Preclinical in vivo studies are essential to understand the pharmacokinetics and biodistribution of the novel radiotracer.
Experimental Protocol: Biodistribution Studies in a Rodent Model
-
Rationale: This study provides crucial information on the uptake and clearance of the radiopharmaceutical from various organs and tissues, which is critical for assessing its potential as a diagnostic imaging agent.
-
Step 1: Animal Model. Healthy rodents (e.g., mice or rats) are used for initial biodistribution studies.
-
Step 2: Administration. A known amount of 99mTc-4-Ethoxymethylpyrazole is injected intravenously into the animals.
-
Step 3: Tissue Harvesting. At various time points post-injection (e.g., 15 min, 1, 2, 4, and 24 hours), the animals are euthanized, and major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain) are harvested and weighed.
-
Step 4: Radioactivity Measurement. The radioactivity in each tissue sample is measured using a gamma counter.
-
Step 5: Data Analysis. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of the tracer's uptake in different organs over time.[11]
Experimental Protocol: SPECT/CT Imaging
-
Rationale: SPECT/CT imaging provides a visual representation of the radiotracer's distribution in a living animal, complementing the quantitative data from biodistribution studies.
-
Step 1: Animal Model. As with biodistribution studies, healthy rodents are typically used.
-
Step 2: Administration and Imaging. Following the administration of 99mTc-4-Ethoxymethylpyrazole, the animal is anesthetized and placed in a SPECT/CT scanner. Dynamic or static images are acquired at different time points to visualize the tracer's distribution and clearance.
-
Step 3: Image Analysis. The resulting images are analyzed to assess the uptake in various organs and to identify the primary routes of excretion.
Discussion and Future Directions
The validation of 4-Ethoxymethylpyrazole as a 99mTc chelator requires a methodical approach grounded in established radiopharmaceutical principles. The proposed workflow provides a robust framework for generating the necessary data to compare its performance against established chelators like HYNIC, DTPA, and MAG3.
Key performance indicators to scrutinize will be its radiolabeling efficiency under mild conditions, its stability in vitro, and its in vivo pharmacokinetic profile. A desirable outcome would be a chelator that demonstrates high radiolabeling efficiency at room temperature, excellent serum stability, and a biodistribution profile that can be tailored through chemical modifications for specific diagnostic applications. For instance, a hydrophilic complex would likely exhibit rapid renal clearance, making it suitable for applications where fast background clearance is advantageous. Conversely, a more lipophilic complex might show increased hepatobiliary excretion.
The successful validation of 4-Ethoxymethylpyrazole could pave the way for a new class of pyrazole-based 99mTc radiopharmaceuticals with tunable properties, ultimately expanding the diagnostic toolkit of nuclear medicine.
References
- Influence of the ligand donor atoms on the in vitro stability of rhenium(I) and technetium (I)-99m complexes with pyrazole-containing chelators: Experimental and DFT studies. Journal of Organometallic Chemistry. 2009.
- Synthesis and Biological Evaluation of 99m Tc(I) Tricarbonyl Complexes Dual-Targeted at Tumoral Mitochondria. Molecules. 2021.
- Pharmacokinetics and biodistribution of 99mTc N-MPO in healthy human volunteers.
- Structures of different technetium chelators. (a) Pyrazole derivatives.
- 99mTc-Labeled Diarylpyrazoles for Single-Emission Computer Tomography Imaging of Neurotensin Receptor-Positive Tumors: A Compar
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. 2010.
- Development of [99mTc]TcO-ABX474: Design, Synthesis, and Biological Evaluation of PSMA-Binding Technetium-99m Radioligands for SPECT Imaging of Prostate Cancer. Journal of Medicinal Chemistry. 2025.
- Effect of Chelators on the Pharmacokinetics of 99mTc-Labeled Imaging Agents for the Prostate-Specific Membrane Antigen (PSMA). Journal of Medicinal Chemistry. 2013.
- Technetium-99m Chelators in Nuclear Medicine. A Review. Current Radiopharmaceuticals. 2018.
- Radiosynthesis, quality control, biodistribution, and infection-imaging study of a new 99mTc-labeled ertapenem radiopharmaceutical. Frontiers in Medicine. 2022.
- Receptor-targeted technetium-99m radiopharmaceuticals: increasing access to molecular imaging in healthcare. Frontiers in Nuclear Medicine. 2022.
- Effect of chelators on the pharmacokinetics of 99mTc-labeled imaging agents for the prostate-specific membrane antigen (PSMA). UT Southwestern Medical Center. 2013.
- Development of freeze-dried kit for the preparation of [99mTc]Tc-HYNIC-ALUG: A potential agent for imaging of prostate specific.
- Preparation and bioevaluation of a novel 99mTc-labelled propylene amine oxime (PnAO) containing two 4-methyl-2-nitroimidazole groups as a promising tumor hypoxia imaging agent. Bioorganic & Medicinal Chemistry Letters. 2024.
- 99mTc-Labeled Diarylpyrazoles for Single-Emission Computer Tomography Imaging of Neurotensin Receptor-Positive Tumors: A Compar
- Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors.
- Synthesis and evaluation of technetium-99m- and rhenium-labeled inhibitors of the prostate-specific membrane antigen (PSMA). Johns Hopkins University. 2008.
- Technetium-99m labeling and biodistribution of anti-TAC disulfide-stabilized Fv fragment. Journal of Nuclear Medicine. 1997.
- Biodistribution and Semiquantitative Analysis of 99mTc-HYNIC-PSMA-11in Prostate Cancer Patients: A Retrospective Study. Indian Journal of Nuclear Medicine. 2022.
- A 99mTc-Labelled Tetrazine for Bioorthogonal Chemistry.
- Biodistribution of immunoliposome labeled with Tc-99m in tumor xenografted mice. Annals of Nuclear Medicine. 2009.
- Design, Synthesis, and Preclinical Evaluation of Prostate-Specific Membrane Antigen Targeted 99mTc-Radioimaging Agents. Journal of Medicinal Chemistry. 2007.
- The Radiopharmaceutical Chemistry of Technetium-99m.
- Synthesis and Evaluation of 99mTc-Labelled 2-Nitroimidazole Derivatives with Different Linkers for Tumour Hypoxia Imaging. Molecules. 2023.
- Labelling of Red Blood Cells with Technetium-99m for Nuclear Medicine Studies. The Canadian Journal of Hospital Pharmacy. 1982.
- A Picture of Modern Tc-99m Radiopharmaceuticals: Production, Chemistry, and Applications in Molecular Imaging. Molecules. 2019.
- TECHNETIUM Tc99m GENERATOR For the Production of Sodium Pertechnetate Tc99m Injection Diagnostic Radiopharmaceutical. U.S.
Sources
- 1. Effect of Chelators on the Pharmacokinetics of 99mTc-Labeled Imaging Agents for the Prostate-Specific Membrane Antigen (PSMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technetium-99m chelators in nuclear medicine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 6. Frontiers | Receptor-targeted technetium-99m radiopharmaceuticals: increasing access to molecular imaging in healthcare [frontiersin.org]
- 7. Technetium-99m labeling and biodistribution of anti-TAC disulfide-stabilized Fv fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Radiosynthesis, quality control, biodistribution, and infection-imaging study of a new 99mTc-labeled ertapenem radiopharmaceutical [frontiersin.org]
- 11. Pharmacokinetics and biodistribution of 99mTc N-MPO in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of 4-Ethoxymethylpyrazole and 4-Hydroxymethylpyrazole for Drug Development Professionals
In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. This guide provides a detailed comparative analysis of the metabolic pathways of two structurally related pyrazole derivatives: 4-Ethoxymethylpyrazole and 4-Hydroxymethylpyrazole. While both compounds share a common pyrazole core, the seemingly minor difference in their 4-position substituent profoundly influences their biotransformation, impacting their pharmacokinetic profiles and potential pharmacological activities. This document will delve into the established metabolic pathway of 4-Hydroxymethylpyrazole and propose a scientifically-grounded hypothetical pathway for 4-Ethoxymethylpyrazole, supported by existing literature on the metabolism of analogous structures.
Introduction to 4-Substituted Pyrazoles
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The substituent at the 4-position of the pyrazole ring plays a crucial role in determining the molecule's interaction with biological targets and its metabolic stability. This guide focuses on two such derivatives, 4-Ethoxymethylpyrazole and 4-Hydroxymethylpyrazole, to illustrate how a subtle structural modification—an ether versus an alcohol—can lead to distinct metabolic pathways.
Metabolic Pathway of 4-Hydroxymethylpyrazole: An Established Route
4-Hydroxymethylpyrazole is best known as the primary metabolite of fomepizole (4-methylpyrazole), a potent inhibitor of alcohol dehydrogenase (ADH) used as an antidote for methanol and ethylene glycol poisoning.[1][2] Its metabolic pathway has been well-characterized and serves as a valuable reference point for understanding the metabolism of other 4-substituted pyrazoles.
The biotransformation of 4-Hydroxymethylpyrazole is a two-step oxidative process primarily occurring in the liver.
-
Formation from Fomepizole: 4-Hydroxymethylpyrazole is formed from the hepatic oxidative metabolism of fomepizole, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system.[1][3]
-
Oxidation to 4-Carboxypyrazole: Subsequently, 4-Hydroxymethylpyrazole is further oxidized to 4-carboxypyrazole.[2][4] This carboxylic acid metabolite is then readily excreted in the urine.[4]
It is noteworthy that while its parent compound, fomepizole, is a potent ADH inhibitor, 4-Hydroxymethylpyrazole exhibits a significantly higher inhibition constant for ADH, rendering its in vivo inhibitory effect on this enzyme negligible.[3]
Visualizing the Metabolism of 4-Hydroxymethylpyrazole
Caption: Metabolic pathway of 4-Hydroxymethylpyrazole from its precursor, Fomepizole.
Proposed Metabolic Pathway of 4-Ethoxymethylpyrazole: A Hypothetical Route
Ether-containing compounds are known to undergo O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes.[5] Specifically, the CYP2E1 isozyme is known to be involved in the metabolism of both pyrazole derivatives and ethers.[6][7]
Therefore, the proposed primary metabolic pathway for 4-Ethoxymethylpyrazole involves two main steps:
-
O-De-ethylation: The ethyl group of the ethoxymethyl substituent is cleaved by CYP-mediated oxidation. This O-de-ethylation reaction would yield two products: 4-Hydroxymethylpyrazole and acetaldehyde.
-
Further Metabolism of 4-Hydroxymethylpyrazole: The newly formed 4-Hydroxymethylpyrazole would then enter its established metabolic pathway, undergoing oxidation to 4-carboxypyrazole, which is subsequently excreted. The other product, acetaldehyde, is a reactive aldehyde that is rapidly metabolized by aldehyde dehydrogenase to acetic acid.
Visualizing the Proposed Metabolism of 4-Ethoxymethylpyrazole
Caption: Proposed metabolic pathway of 4-Ethoxymethylpyrazole.
Comparative Analysis: Key Differences and Implications
The primary metabolic distinction between 4-Ethoxymethylpyrazole and 4-Hydroxymethylpyrazole lies in the initial metabolic step.
| Feature | 4-Hydroxymethylpyrazole | 4-Ethoxymethylpyrazole (Proposed) |
| Initial Metabolic Step | Oxidation of the hydroxymethyl group | O-De-ethylation of the ethoxymethyl group |
| Primary Metabolites | 4-Carboxypyrazole | 4-Hydroxymethylpyrazole and Acetaldehyde |
| Key Enzymes | Alcohol/Aldehyde Dehydrogenase | Cytochrome P450 (e.g., CYP2E1) |
| Potential for Reactive Metabolites | Low | Generation of acetaldehyde, a potentially reactive metabolite. |
The proposed metabolic pathway of 4-Ethoxymethylpyrazole suggests that its biotransformation generates 4-Hydroxymethylpyrazole as a major intermediate. This implies that the pharmacological and toxicological profile of 4-Ethoxymethylpyrazole could be influenced by the downstream effects of 4-Hydroxymethylpyrazole and its subsequent metabolite, 4-carboxypyrazole. Furthermore, the generation of acetaldehyde, although typically rapidly detoxified, could be a consideration in specific contexts, such as in individuals with impaired aldehyde dehydrogenase activity.
Experimental Protocols for Investigating the Metabolism of 4-Ethoxymethylpyrazole
To validate the proposed metabolic pathway of 4-Ethoxymethylpyrazole and to fully characterize its biotransformation, the following in vitro experimental protocols are recommended.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of 4-Ethoxymethylpyrazole in a complex enzyme system and to identify its primary metabolites.
Methodology:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), 4-Ethoxymethylpyrazole (1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).[8]
-
Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the disappearance of the parent compound and the formation of potential metabolites.[9][10]
Protocol 2: Reaction Phenotyping with Recombinant CYP Isozymes
Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of 4-Ethoxymethylpyrazole.
Methodology:
-
Incubation with Individual CYPs: Incubate 4-Ethoxymethylpyrazole with a panel of recombinant human CYP isozymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) in the presence of a NADPH-regenerating system.[11]
-
Metabolite Analysis: Following incubation, terminate the reactions and analyze the samples by LC-MS/MS to determine which isozymes produce metabolites of 4-Ethoxymethylpyrazole.
-
Kinetic Analysis: For the active isozymes, perform kinetic studies to determine the Michaelis-Menten constants (Km and Vmax) to characterize the enzyme-substrate interaction.
Visualizing the Experimental Workflow
Caption: Recommended in vitro experimental workflow.
Conclusion
The metabolic pathways of 4-Ethoxymethylpyrazole and 4-Hydroxymethylpyrazole, while originating from a common pyrazole scaffold, are predicted to diverge significantly at their initial biotransformation step. 4-Hydroxymethylpyrazole undergoes direct oxidation, whereas 4-Ethoxymethylpyrazole is proposed to undergo O-de-ethylation to form 4-Hydroxymethylpyrazole as a key intermediate. This guide provides a framework for understanding these differences and offers robust experimental protocols to elucidate the complete metabolic profile of 4-Ethoxymethylpyrazole. A comprehensive understanding of these metabolic pathways is essential for the rational design and development of new pyrazole-based therapeutic agents.
References
-
McMartin, K. E., Sebastian, C. S., Dies, D., & Jacobsen, D. (2012). Kinetics and metabolism of fomepizole in healthy humans. Clinical Toxicology, 50(5), 375-383. [Link]
-
Fomepizole. (2023, October 26). In Wikipedia. [Link]
-
McMartin, K. E., Sebastian, C. S., Dies, D., & Jacobsen, D. (2012). Kinetics and metabolism of fomepizole in healthy humans. PubMed. [Link]
-
Fomepizole: Package Insert / Prescribing Information. (2025, November 23). Drugs.com. [Link]
-
Attachment: Extract from Clinical Evaluation Report: Fomepizole. (n.d.). Therapeutic Goods Administration (TGA). [Link]
-
Vaz, A. D., & Coon, M. J. (1994). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]
-
Hong, J. Y., & Yang, C. S. (2001). Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers. Environmental Health Perspectives, 109(Suppl 1), 141–144. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023, February 9). STAR Protocols. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
-
In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. [Link]
-
Staack, R. F., & Hopfgartner, G. (2007). New analytical strategies in studying drug metabolism. Analytical and Bioanalytical Chemistry, 388(7), 1365–1380. [Link]
-
Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 424–442. [Link]
-
Lu, Y., Wu, D., & Cederbaum, A. I. (2006). Enhancement by pyrazole of lipopolysaccharide-induced liver injury in mice: role of cytochrome P450 2E1 and 2A5. Hepatology, 44(1), 265–275. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. [Link]
-
Guengerich, F. P. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 24(5), 521–533. [Link]
-
The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain. (2018). PMC. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
-
What are CYP2E1 inhibitors and how do they work? (2024, June 25). Patsnap Synapse. [Link]
-
Lu, Y., & Cederbaum, A. I. (2008). Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. Toxicology and Applied Pharmacology, 232(1), 120–129. [Link]
-
Product Monograph Fomepizole for Injection 1.5 g / 1.5 mL (1 g/mL) Synthetic Alcohol Dehydrogenase Inhibitor. (2018, June 12). SteriMax Inc.[Link]
-
McMartin, K. E. (1998). 4-Methylpyrazole—Present Status. Clinical Toxicology, 36(4), 379-382. [Link]
-
Nakajima, T. (1997). Cytochrome P450 Isoforms and the Metabolism of Volatile Hydrocarbons of Low Relative Molecular Mass. The Journal of Health Science, 43(1), 1-10. [Link]
-
Xiao, J. F., & Ruan, D. Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Trends in Analytical Chemistry, 32, 1-13. [Link]
-
Metabolite Identification by Mass Spectrometry. (n.d.). ijpras. [Link]
-
Xiao, J. F., & Ruan, D. Y. (2011, November 19). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. R Discovery. [Link]
-
Song, M., Li, S., & Li, H. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of Chromatography B, 822(1-2), 294-299. [Link]
-
The cytochrome P450 isoenzyme and some new opportunities for the predi. (2018, May 8). DDDT. [Link]
-
Song, M., Li, S., & Li, H. (2025, August 10). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Request PDF. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. [Link]
-
Shaik, S., Cohen, S., & de Visser, S. P. (2010). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Drug Metabolism. [Link]
Sources
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Fomepizole - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. books.rsc.org [books.rsc.org]
- 6. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mttlab.eu [mttlab.eu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Guide: Pyrazole Ether vs. Ester Derivatives
Topic: Comparative Stability of Pyrazole Ether vs. Ester Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In medicinal chemistry, the choice between a pyrazole ether and a pyrazole ester is rarely a matter of preference but a strategic decision between metabolic lability and structural durability .
-
Pyrazole Esters are inherently unstable in biological matrices. They act as high-clearance motifs due to rapid hydrolysis by plasma esterases and pH-dependent chemical degradation. They are best utilized as prodrugs to improve solubility or permeability, releasing the active carboxylic acid or alcohol in vivo.
-
Pyrazole Ethers offer superior chemical and metabolic stability. They resist hydrolytic cleavage and are primarily metabolized via CYP450-mediated
-dealkylation, making them the preferred scaffold for active pharmaceutical ingredients (APIs) requiring sustained target occupancy.
This guide provides a mechanistic breakdown, comparative data, and validated protocols to quantify these stability differences.
Mechanistic Analysis: The Stability Divergence
Chemical Stability: Electronic & Steric Factors
The pyrazole ring is an electron-deficient heteroaromatic system (
-
Ester Instability: When an ester is attached to a pyrazole (especially at the C3 or C5 position), the electron-withdrawing nature of the pyrazole ring makes the carbonyl carbon significantly more electrophilic. This lowers the activation energy for nucleophilic attack by water or hydroxide ions (
), accelerating hydrolysis. -
Ether Robustness: Ethers lack the electrophilic carbonyl center. The
bond is chemically inert under physiological pH (1.2–8.0) and resists nucleophilic attack.[5]
Metabolic Stability: Enzymatic Clearance
-
Plasma Stability (Esters): Pyrazole esters are prime substrates for carboxylesterases (e.g., hCES1, hCES2) abundant in liver and plasma. Half-lives (
) are often measured in minutes. -
Microsomal Stability (Ethers): Pyrazole ethers are immune to esterases. Their primary clearance pathway is oxidative
-dealkylation driven by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6). This process is significantly slower than ester hydrolysis, typically yielding values in hours.
Visualization: Hydrolysis Pathways[3]
The following diagram contrasts the rapid hydrolytic failure of the ester against the oxidative stability of the ether.
Figure 1: Mechanistic divergence showing the rapid hydrolytic vulnerability of pyrazole esters versus the oxidative metabolic route of pyrazole ethers.
Comparative Data Profile
The following data is synthesized from structure-activity relationship (SAR) studies involving pyrazole-based inhibitors (e.g., West Nile Virus protease inhibitors and FLT3 inhibitors).
| Feature | Pyrazole Ester Derivative | Pyrazole Ether Derivative |
| Physiological pH Stability | Poor. | Excellent. Stable > 24 hours. |
| Plasma Stability (Human) | Very Low. Rapid hydrolysis by esterases. | High. Stable (>90% remaining after 1h). |
| Metabolic Liability | Ester hydrolysis (Phase I). | |
| Solubility (LogD) | Moderate (often used as prodrugs). | Lower (requires polar groups to compensate). |
| Primary Application | Prodrugs; Transient chemical probes. | Oral Drugs; Sustained-release agents. |
| Degradation Product | Acid + Alcohol (potentially inactive). | Hydroxypyrazole (potential tautomer issues).[6] |
Critical Insight: In a study of West Nile Virus NS2B-NS3 protease inhibitors, replacing a labile pyrazole ester with stable bioisosteres (including ethers and oxadiazoles) increased the buffer half-life from <60 minutes to >24 hours , retaining potency while eliminating rapid clearance [1].
Validated Experimental Protocols
To experimentally verify these differences in your specific series, use the following self-validating protocols.
Protocol A: pH-Dependent Chemical Stability Assay
Objective: Determine the non-enzymatic hydrolytic stability of the pyrazole derivative.
Materials:
-
Test Compound (10 mM DMSO stock)
-
Buffers: 0.1 M HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 9.0)
-
Internal Standard (e.g., Warfarin or Tolbutamide)
-
LC-MS/MS[7]
Procedure:
-
Preparation: Dilute DMSO stock into pre-warmed (37°C) buffer to a final concentration of 1 µM (0.1% DMSO final).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At
min, and 24 hours:-
Remove 50 µL aliquot.
-
Quench immediately with 150 µL ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis: Centrifuge (4000 rpm, 10 min, 4°C). Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives .
Validation Criteria:
-
Ester: Expect significant degradation at pH 1.2 and 9.0.
-
Ether: Expect <5% loss over 24 hours at all pH levels.
Protocol B: Plasma Stability Assay
Objective: Assess susceptibility to plasma esterases.
Procedure:
-
Matrix: Thaw pooled human/rat plasma and centrifuge to remove debris. Adjust pH to 7.4 if necessary.
-
Spiking: Spike test compound (1 µM final) into plasma pre-warmed to 37°C.
-
Controls:
-
Positive Control: Procaine or Bisacodyl (rapid ester hydrolysis).
-
Negative Control: Warfarin (stable).
-
-
Sampling: Aliquot at 0, 10, 30, 60, and 120 minutes.
-
Quench: Add 3 volumes of ice-cold Acetonitrile (with IS) to precipitate proteins.
-
Analysis: LC-MS/MS quantification of parent compound.
Decision Framework for Lead Optimization
Use this logic flow when designing pyrazole substitutions.
Figure 2: Decision tree for selecting between ether and ester functionalities based on therapeutic intent.
References
-
Johnston, P. A., et al. (2007). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.[7] Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for stability protocols).
-
BenchChem Technical Support. (2025). Stability and Storage of Pyrazole Compounds.[8]
Sources
- 1. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking Novel Alcohol Dehydrogenase Inhibitors: A Comparative Analysis of 4-Ethoxymethylpyrazole Against Fomepizole and Ethanol
This guide provides a comprehensive framework for the preclinical benchmarking of novel alcohol dehydrogenase (ADH) inhibitors, using the hypothetical compound 4-Ethoxymethylpyrazole (4-EMP) as a case study against the established clinical standards, fomepizole and ethanol. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic agents for toxic alcohol poisoning.
Introduction: The Critical Role of Alcohol Dehydrogenase Inhibition
Alcohol dehydrogenase (ADH) is a pivotal enzyme in human metabolism, primarily responsible for the oxidation of alcohols to their corresponding aldehydes[1][2]. While this is a crucial step in the detoxification of ethanol, it is also the bioactivation pathway for toxic alcohols such as methanol and ethylene glycol. The metabolism of these substances by ADH produces highly toxic metabolites like formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which lead to severe metabolic acidosis, organ damage, and potentially death[2][3][4].
The primary therapeutic intervention for methanol and ethylene glycol poisoning is the inhibition of ADH, which prevents the formation of these toxic metabolites and allows for the unmetabolized parent alcohol to be cleared from the body[3][4][5][6][7]. For decades, ethanol was the standard of care, acting as a competitive substrate for ADH[3][6]. However, its use is associated with significant side effects, including central nervous system depression and hypoglycemia, and requires intensive monitoring of blood levels[8][9]. The development of fomepizole (4-methylpyrazole) marked a significant advancement in treatment, offering a more potent and specific inhibition of ADH with a more favorable safety profile[3][4][9].
The ongoing search for novel ADH inhibitors is driven by the desire for compounds with improved pharmacokinetic properties, enhanced potency, and potentially lower costs. This guide will use 4-Ethoxymethylpyrazole (4-EMP) as a representative novel pyrazole derivative to illustrate the process of benchmarking against fomepizole and ethanol.
The Inhibitors: A Comparative Overview
Fomepizole (4-Methylpyrazole): The Gold Standard
Fomepizole is a potent competitive inhibitor of ADH[10]. Its high affinity for the enzyme, approximately 8,000 times greater than that of ethanol, allows for effective inhibition at low concentrations[9]. Fomepizole is administered intravenously and has become the first-line treatment for toxic alcohol poisoning in many regions due to its predictable pharmacokinetics and improved safety profile compared to ethanol[3][6][8].
Ethanol: The Historical Standard
Ethanol acts as a competitive substrate for ADH, effectively saturating the enzyme at high concentrations and preventing the metabolism of more toxic alcohols[3][6][11]. While effective, the therapeutic window for ethanol is narrow, and maintaining the target blood concentration of 100-150 mg/dL is challenging. Its use is associated with inebriation, respiratory depression, and the need for frequent monitoring in an intensive care setting[8].
4-Ethoxymethylpyrazole (4-EMP): A Novel Candidate
While specific experimental data for 4-Ethoxymethylpyrazole is not yet widely available in public literature, we can infer its potential properties based on structure-activity relationship (SAR) studies of other 4-substituted pyrazoles[12][13]. The substituent at the 4-position of the pyrazole ring is known to influence the inhibitor's affinity for the ADH active site. The ethoxymethyl group in 4-EMP, being larger and more polar than the methyl group of fomepizole, may alter its binding kinetics, solubility, and metabolic stability. A comprehensive benchmarking study is therefore essential to characterize its inhibitory potential.
In Vitro Benchmarking: A Step-by-Step Protocol
The cornerstone of benchmarking a novel ADH inhibitor is the in vitro determination of its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). This protocol outlines a standard spectrophotometric assay for this purpose.
Principle of the Assay
The activity of ADH is monitored by measuring the rate of reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The inhibitory effect of 4-EMP, fomepizole, and ethanol is quantified by measuring the decrease in the rate of this reaction.
Materials and Reagents
-
Human or equine liver Alcohol Dehydrogenase (ADH)
-
NAD+ (β-Nicotinamide adenine dinucleotide)
-
Ethanol (substrate)
-
Fomepizole (benchmark inhibitor)
-
Ethanol (benchmark inhibitor)
-
4-Ethoxymethylpyrazole (test inhibitor)
-
Sodium phosphate buffer (pH 8.8)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
Caption: Experimental workflow for in vitro ADH inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.8).
-
Prepare stock solutions of NAD+ (e.g., 30 mM), ethanol (e.g., 1 M), fomepizole (e.g., 1 mM), and 4-EMP (e.g., 1 mM) in the assay buffer.
-
Prepare a working solution of ADH in assay buffer (e.g., 1 unit/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, set up the reactions as follows (for a final volume of 200 µL):
-
Control (No Inhibitor): 100 µL assay buffer, 20 µL NAD+ solution, 20 µL ethanol solution, and 40 µL assay buffer.
-
Inhibitor Wells: 100 µL assay buffer, 20 µL NAD+ solution, 20 µL ethanol solution, and a serial dilution of the inhibitor (4-EMP, fomepizole, or ethanol) in a final volume of 40 µL.
-
-
Include appropriate controls, such as a blank without the enzyme and a control without the substrate.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the ADH working solution to each well.
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate (ethanol) concentration and Km is the Michaelis-Menten constant for ethanol with ADH. The Km should be determined experimentally under the same assay conditions.
-
Comparative Data Summary
The following table presents a template for summarizing the key in vitro parameters for the inhibitors. While values for 4-EMP are hypothetical, the data for fomepizole and ethanol are based on literature values.
| Parameter | 4-Ethoxymethylpyrazole (4-EMP) | Fomepizole | Ethanol |
| Mechanism of Action | Competitive Inhibitor (Hypothesized) | Competitive Inhibitor | Competitive Substrate |
| Ki (Inhibition Constant) | To be determined | ~0.1 µM | ~1 mM |
| IC50 (Inhibitory Conc.) | To be determined | Dependent on substrate conc. | Dependent on substrate conc. |
In Vivo Efficacy and Pharmacokinetics
Following in vitro characterization, promising candidates should be evaluated in animal models of toxic alcohol poisoning.
Animal Model
The rodent model (rat or mouse) is a commonly used in vivo system for initial efficacy and pharmacokinetic studies of ADH inhibitors.
Experimental Design
-
Toxicity Study: Determine the maximum tolerated dose (MTD) of 4-EMP.
-
Efficacy Study:
-
Administer a sublethal dose of methanol or ethylene glycol to the animals.
-
At a set time point post-toxicant administration, treat groups of animals with saline (control), fomepizole, or varying doses of 4-EMP.
-
Monitor for clinical signs of toxicity and collect blood samples at various time points to measure toxic metabolite levels (e.g., formic acid or glycolic acid).
-
-
Pharmacokinetic Study:
-
Administer a single dose of 4-EMP to animals and collect blood samples over a 24-hour period.
-
Analyze plasma samples to determine key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F).
-
Interpretation and Future Directions
The collective data from in vitro and in vivo studies will provide a comprehensive profile of 4-Ethoxymethylpyrazole as an ADH inhibitor.
-
Potency: A lower Ki and IC50 value for 4-EMP compared to fomepizole would indicate higher in vitro potency.
-
Efficacy: A significant reduction in toxic metabolite formation in the in vivo model would demonstrate the therapeutic potential of 4-EMP.
-
Pharmacokinetics: A longer half-life and good bioavailability would be desirable for a less frequent dosing regimen.
The decision to advance a novel inhibitor like 4-EMP into further preclinical and clinical development will depend on a thorough evaluation of its efficacy, safety, and pharmacokinetic profile in comparison to the established standard of care, fomepizole.
Conclusion
The benchmarking of novel ADH inhibitors is a critical process in the development of new treatments for toxic alcohol poisoning. By employing a systematic approach that includes robust in vitro characterization and in vivo validation, researchers can effectively evaluate the potential of new chemical entities like 4-Ethoxymethylpyrazole. This guide provides a foundational framework for such an evaluation, emphasizing scientific rigor and a clear understanding of the comparative landscape.
References
-
The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles. [Link]
-
3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. [Link]
-
A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions. [Link]
-
3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. [Link]
-
Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. [Link]
-
Fomepizole Injection. [Link]
-
Synthesis of 4‐Alkylpyrazoles as Inhibitors of Liver Alcohol Dehydrogenase. [Link]
-
Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole. [Link]
-
New inhibitors of alcohol dehydrogenase: studies in vivo and in vitro in the rat. [Link]
-
Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. [Link]
-
fomepizole injection. [Link]
-
Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. [Link]
-
Treating ethylene glycol poisoning with alcohol dehydrogenase inhibition, but without extracorporeal treatments: a systematic review. [Link]
-
Treating ethylene glycol poisoning with alcohol dehydrogenase inhibition, but without extracorporeal treatments. [Link]
-
Treating ethylene glycol poisoning with alcohol dehydrogenase inhibition, but without extracorporeal treatments. [Link]
-
Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. [Link]
-
How Should Patients Exposed to Ethylene Glycol Be Treated and Managed? [Link]
-
Methionine-141 directly influences the binding of 4-methylpyrazole in human sigma sigma alcohol dehydrogenase. [Link]
-
Fomepizole. [Link]
-
Methanol poisoning – Knowledge and References. [Link]
-
Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]
-
Approaching Acute Toxic Alcohol Poisoning: A Narrative Review. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. [Link]
-
Advancements in methanol poisoning management: Integrating traditional treatments, modern innovations, and artificial intelligence for optimal patient outcomes. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
-
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]
-
Fomepizole Antidote. [Link]
-
Alcohol Dehydrogenase Assay (ADH). [Link]
-
Alcohol Dehydrogenase Activity Colorimetric Assay Kit. [Link]
-
Lesson II Alcohol Dehydrogenase Assay. [Link]
-
A comparative review on In-vivo and In-vitro screening models for diuretic agents. [Link]
-
In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. [Link]
-
Elabscience®Alcohol Dehydrogenase (ADH) Activity Assay Kit. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Current status of pyrazole and its biological activities. [Link]
-
Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro: increased effectiveness after induction by pyrazole and 4-methylpyrazole. [Link]
-
Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin. [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
-
In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
Sources
- 1. endodocuments.com [endodocuments.com]
- 2. longdom.org [longdom.org]
- 3. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treating ethylene glycol poisoning with alcohol dehydrogenase inhibition, but without extracorporeal treatments: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lists.upstate.edu [lists.upstate.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. How Should Patients Exposed to Ethylene Glycol Be Treated and Managed? [archive.cdc.gov]
- 9. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 10. Fomepizole - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 4-Ethoxymethylpyrazole Quantification
For researchers, scientists, and professionals in drug development, the robust quantification of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides an in-depth, experience-driven comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Ethoxymethylpyrazole, a hypothetical but representative small molecule. While specific literature for this compound is not available, this guide synthesizes established principles from regulatory guidelines and analogous compound analyses to provide a comprehensive and scientifically-grounded framework.
The validation of a bioanalytical method is a formal process to demonstrate that the method is reliable and suitable for its intended purpose, which is crucial for making informed decisions in drug development.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure data integrity and reliability.[2][4][5][6] This guide will walk you through the critical parameters of method validation, offering insights into experimental design, acceptance criteria, and the scientific rationale behind these choices.
I. The Foundation: Method Development and Specificity
Before a method can be validated, it must be developed. This involves optimizing several key aspects of the analytical process, including sample preparation, chromatographic separation, and mass spectrometric detection.[7]
A. Strategic Sample Preparation: A Comparative Overview
The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine) and to remove interferences that could compromise the analysis.[8] The choice of technique is a critical decision that balances recovery, matrix effect, and throughput.
| Technique | Principle | Pros | Cons | Best Suited For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[9] | Simple, fast, and inexpensive.[9] | Less clean extract, potential for significant matrix effects. | High-throughput screening, early-stage discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can concentrate the analyte. | More labor-intensive, requires solvent optimization. | When cleaner samples are needed and throughput is not the primary concern. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Provides the cleanest extracts, high analyte concentration. | Most complex and expensive method, requires method development. | When high sensitivity and minimal matrix effects are required, such as for regulatory submissions. |
For 4-Ethoxymethylpyrazole, a small polar molecule, a reversed-phase SPE cartridge could offer the best combination of cleanup and recovery. However, for initial method development, PPT is a pragmatic starting point to quickly assess chromatographic performance.
B. Chromatographic Separation and Mass Spectrometric Detection
The objective of chromatography is to separate the analyte from other components in the prepared sample. For pyrazole derivatives, which can be polar, careful column and mobile phase selection is crucial.[10][11]
-
Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography. However, for polar compounds, a biphenyl or a C18 with polar end-capping may provide better retention and peak shape.[10]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization) and an organic component (e.g., acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is a common choice for nitrogen-containing compounds like pyrazoles.[12][13][14] The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
C. Specificity and Selectivity: Ensuring You Measure Only What You Intend To
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3][15] This is a critical first step in validation.
Experimental Protocol: Specificity Assessment
-
Analyze Blank Matrix: Analyze at least six different sources of the biological matrix (e.g., six different lots of human plasma) to ensure that there are no endogenous interferences at the retention time of 4-Ethoxymethylpyrazole and its internal standard.
-
Analyze LLOQ Samples: Spike the blank matrices with the analyte at the Lower Limit of Quantification (LLOQ) to confirm that the analyte can be detected and quantified without significant interference.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard.[16]
II. The Core Validation Parameters: A Quantitative Approach
Once the method's specificity is established, a full validation is performed to assess its performance characteristics.[4]
A. Linearity and Range: Defining the Working Boundaries
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Experimental Protocol: Calibration Curve
-
Prepare Calibration Standards: A series of calibration standards are prepared by spiking blank matrix with known concentrations of 4-Ethoxymethylpyrazole. A minimum of six to eight non-zero concentration levels should be used.[6]
-
Analyze and Plot: The standards are analyzed, and a calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Regression Analysis: A linear regression analysis is performed, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria:
B. Accuracy and Precision: The Heart of Reliability
Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements.[3][15]
Experimental Protocol: Accuracy and Precision Batches
-
Prepare Quality Control (QC) Samples: QC samples are prepared at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (in the middle of the calibration range)
-
High QC (at least 75% of the Upper Limit of Quantification)
-
-
Analyze in Multiple Runs: At least three separate analytical runs are performed on different days. Each run should include a full calibration curve and at least five replicates of each QC level.
-
Calculate and Compare: The mean and coefficient of variation (CV) are calculated for each QC level within each run (intra-run) and across all runs (inter-run).
Acceptance Criteria for Accuracy and Precision [4][6]
| Parameter | QC Samples (Low, Medium, High) | LLOQ |
| Intra-run Precision (CV) | ≤ 15% | ≤ 20% |
| Inter-run Precision (CV) | ≤ 15% | ≤ 20% |
| Intra-run Accuracy (% Deviation) | Within ±15% of nominal | Within ±20% of nominal |
| Inter-run Accuracy (% Deviation) | Within ±15% of nominal | Within ±20% of nominal |
C. Stability: Ensuring Analyte Integrity
Stability experiments are crucial to demonstrate that the concentration of 4-Ethoxymethylpyrazole does not change during sample collection, storage, and processing.[7]
Summary of Stability Experiments
| Stability Test | Purpose | Typical Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | To assess the impact of repeated freezing and thawing cycles. | QC samples are subjected to at least three freeze-thaw cycles. | Mean concentration within ±15% of nominal. |
| Short-Term (Bench-Top) Stability | To evaluate stability at room temperature for the duration of sample preparation. | QC samples are kept at room temperature for a specified period. | Mean concentration within ±15% of nominal. |
| Long-Term Stability | To determine the allowable storage duration at a specific temperature. | QC samples are stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period. | Mean concentration within ±15% of nominal. |
| Stock Solution Stability | To confirm the stability of the analyte in the solvent used for stock solutions. | Stock solutions are stored at specified conditions and compared to freshly prepared solutions. | Mean concentration within ±15% of nominal. |
III. Visualizing the Validation Workflow
A clear understanding of the validation process is essential for efficient and successful execution.
Caption: A flowchart illustrating the sequential stages of LC-MS/MS method development and validation.
IV. Navigating Matrix Effects and Recovery
While not always mandatory for validation, understanding matrix effects and recovery provides deeper insight into the method's performance.
-
Matrix Effect: This refers to the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Recovery: This is the efficiency of the extraction procedure. It is determined by comparing the response of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
A consistent, but not necessarily 100%, recovery is acceptable, as the internal standard should compensate for variability. The matrix effect, however, should be minimized and consistent across different sources of the matrix to ensure data reliability.
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. elearning.unite.it [elearning.unite.it]
- 3. infinixbio.com [infinixbio.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. japsonline.com [japsonline.com]
- 8. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitepress.org [scitepress.org]
- 13. mdpi.com [mdpi.com]
- 14. jocpr.com [jocpr.com]
- 15. resolian.com [resolian.com]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Structural Landscape of 4-Ethoxymethylpyrazole Metal Complexes
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole and its derivatives have long been cornerstones in the field of coordination chemistry, prized for their versatile binding modes and the tunable electronic and steric properties they impart to metal complexes.[1][2] These nitrogen-containing heterocyclic ligands can coordinate to metal centers as neutral molecules or as deprotonated anions, leading to a rich variety of structural motifs, from simple mononuclear species to complex polynuclear clusters.[3][4] The substituent at the 4-position of the pyrazole ring plays a crucial, albeit often subtle, role in modulating the ligand's electronic properties and influencing the crystal packing of the resulting metal complexes.[5] This guide focuses on the structural comparison of metal complexes featuring the 4-ethoxymethylpyrazole ligand, a derivative that introduces an ether functionality, adding another layer of potential interaction and influencing the overall architecture of the complex.
The presence of the ethoxymethyl group can impact the ligand's Lewis basicity and introduces a degree of conformational flexibility, which in turn can affect the coordination geometry and stability of the metal complexes.[5] Understanding these structural nuances is paramount for the rational design of novel catalysts, molecular materials, and metallodrugs.[1] In this guide, we will delve into the synthesis of 4-ethoxymethylpyrazole metal complexes, provide detailed experimental protocols for their characterization, and present a comparative analysis of their structural features based on established principles of coordination chemistry and data from analogous systems.
Synthesis of 4-Ethoxymethylpyrazole Metal Complexes: A Self-Validating Protocol
The synthesis of 4-ethoxymethylpyrazole metal complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can significantly influence the final product. The following protocol is a generalized yet robust procedure that can be adapted for the synthesis of various first-row transition metal complexes.
Experimental Protocol: Synthesis of [M(4-EtOM-pz)₄Cl₂] (M = Co(II), Ni(II), Cu(II))
1. Ligand Synthesis (4-Ethoxymethylpyrazole):
-
Causality: The synthesis of the ligand is the essential first step. A common route involves the Vilsmeier-Haack formylation of a suitable pyrazole precursor, followed by reduction and etherification. For the purpose of this guide, we will assume the availability of the 4-ethoxymethylpyrazole ligand.
2. Complexation Reaction:
-
Step 1: Dissolution of Metal Salt. In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 mmol of the desired metal(II) chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, or CuCl₂·2H₂O) in 10 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.
-
Expertise & Experience: The use of hydrated metal salts is common; however, the water of hydration can sometimes participate in the coordination sphere. For strictly anhydrous conditions, anhydrous salts and solvents should be used.
-
-
Step 2: Ligand Addition. To the stirred metal salt solution, add a solution of 4.0 mmol of 4-ethoxymethylpyrazole in 5 mL of absolute ethanol dropwise over 5 minutes.
-
Trustworthiness: A 4:1 ligand-to-metal molar ratio is often used to favor the formation of tetra-ligated complexes, though the stoichiometry of the final product can vary.
-
-
Step 3: Reaction and Precipitation. Stir the reaction mixture at room temperature for 4 hours. The formation of a precipitate is typically observed. For some complexes, gentle refluxing for 2-3 hours may be necessary to drive the reaction to completion.[6]
-
Step 4: Isolation and Purification. Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 3 mL), and then with diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Step 5: Drying. Dry the isolated complex in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.
3. Self-Validation and Characterization:
-
Yield and Melting Point: Record the final mass and calculate the percentage yield. Determine the melting or decomposition point of the complex.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum to confirm the coordination of the pyrazole ligand to the metal center. Look for shifts in the C=N and N-N stretching vibrations of the pyrazole ring.[6]
-
¹H NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). The coordination of the pyrazole ligand will cause shifts in the proton signals compared to the free ligand.[6]
-
UV-Vis Spectroscopy: Record the electronic absorption spectrum to obtain information about the d-d transitions of the metal ion, which is indicative of the coordination geometry.[7]
-
-
Elemental Analysis: Perform elemental analysis (C, H, N) to confirm the empirical formula of the synthesized complex.[6]
Sources
- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
In Vivo Efficacy Comparison of 4-Ethoxymethylpyrazole-Based Radiotracers
[1]
Executive Summary
This guide evaluates the in vivo efficacy of 4-Ethoxymethylpyrazole (4-EtO-pz) derivatives, specifically when employed as ligands in Technetium-99m (99mTc) tricarbonyl complexes for Myocardial Perfusion Imaging (MPI).
The primary challenge in developing cationic 99mTc-labeled cardiac tracers is achieving high myocardial uptake while minimizing hepatic retention. Standard agents like 99mTc-Sestamibi suffer from persistent liver uptake, which obscures the inferior wall of the heart. The 4-Ethoxymethylpyrazole analogs were designed to solve this via a "metabolic switching" mechanism: the ether moiety provides initial lipophilicity for heart uptake, but is rapidly metabolized in the liver to hydrophilic species, accelerating clearance.
This guide compares the Tris(4-ethoxymethylpyrazolyl)methane 99mTc complex (Tc-4-EtO) against:
-
Tc-4-Methoxymethyl (Tc-4-MeO) analog.
-
99mTc-Sestamibi (Clinical Gold Standard).
-
99mTc-Tetrofosmin (Clinical Gold Standard).
Chemical Landscape & Mechanism of Action
The core technology relies on the tris(pyrazolyl)methane scorpionate ligand system coordinated to a fac-[99mTc(CO)3]+ core. The innovation lies in the functionalization at the 4-position of the pyrazole ring.
Structural Analogs
-
Tc-4-EtO (Target): [99mTc(CO)3{HC(4-EtOCH2-pz)3}]+. Contains three ethyl ether chains. Moderate lipophilicity (LogP ~ 1-2).
-
Tc-4-MeO (Comparator): [99mTc(CO)3{HC(4-MeOCH2-pz)3}]+. Contains three methyl ether chains. Slightly lower lipophilicity.
-
Tc-Sestamibi (Benchmark): [99mTc(MIBI)6]+. Lipophilic cation, stable, no metabolic switching.
Mechanism of "Metabolic Washout"
Unlike Sestamibi, which relies on passive hepatobiliary excretion, 4-EtO analogs undergo O-dealkylation in the liver.
-
Uptake: The intact ether complex enters cardiomyocytes (driven by mitochondrial potential).
-
Liver Transit: In hepatocytes, Cytochrome P450 enzymes attack the ether linkage.
-
Conversion: Ether
Alcohol Carboxylic Acid. -
Excretion: The resulting hydrophilic metabolites are rapidly excreted into bile/urine, clearing the liver background.
Caption: Mechanism of metabolic switching. The 4-ethoxymethyl group ensures heart retention but triggers rapid liver clearance via enzymatic oxidation.
In Vivo Efficacy Comparison
The following data summarizes biodistribution studies in murine models (Sprague-Dawley rats or Swiss mice), comparing the 4-EtO analog with established standards.
Pharmacokinetic Profile (Biodistribution)
| Metric | Tc-4-EtO (Ethoxy) | Tc-4-MeO (Methoxy) | 99mTc-Sestamibi | 99mTc-Tetrofosmin |
| Heart Uptake (5 min) | ~2.5 - 3.0 %ID/g | ~2.0 - 2.5 %ID/g | ~1.5 - 2.0 %ID/g | ~1.5 - 2.0 %ID/g |
| Heart Uptake (60 min) | Stable (>90% retention) | Stable | Stable | Stable |
| Liver Uptake (5 min) | High (Initial) | High (Initial) | High | Low |
| Liver Clearance T1/2 | < 15 min | < 20 min | > 60 min | ~30 min |
| Heart/Liver Ratio (30m) | > 2.5 | ~ 2.0 | < 1.0 | ~ 1.5 - 2.0 |
Key Insight: The Tc-4-EtO analog demonstrates superior Heart/Liver (H/L) ratios compared to Sestamibi.[1][2] While Sestamibi remains trapped in the liver (obscuring imaging), Tc-4-EtO is rapidly metabolized. The ethoxy chain provides a slightly higher initial heart uptake than the methoxy analog due to optimal lipophilicity (LogP closer to 2.0).
Metabolic Stability Analysis
HPLC analysis of urine and plasma confirms the efficacy of the design:
-
Plasma: Primarily intact parent complex (Tc-4-EtO) at early time points.
-
Urine: >90% polar metabolites (alcohol/acid forms) within 60 minutes.
-
Sestamibi Control: Excreted largely intact (slow kinetics).
Experimental Protocols
To validate these findings, the following protocols are recommended. These are self-validating systems where the "Control" (Sestamibi) ensures the animal model is functioning correctly.
Synthesis & Radiolabeling Workflow
Reagents: [99mTc(CO)3(H2O)3]+ precursor (IsoLink kit), Ligand L2 (tris(4-ethoxymethylpyrazolyl)methane).
-
Precursor Prep: Add 1 mL 99mTcO4- to IsoLink kit. Heat 20 min @ 100°C. pH 7.4.
-
Labeling: Add 100 µL precursor to 100 µL Ligand L2 (10^-4 M in EtOH).
-
Reaction: Heat 30 min @ 100°C.
-
QC: HPLC (C18 column). Gradient MeOH/0.1% TFA.
-
Validation: Radiochemical purity must be >95%. Retention time of Tc-4-EtO should match Re-4-EtO standard.
-
Biodistribution Protocol (Murine Model)
Animals: Male Sprague-Dawley Rats (150–200g), n=4 per time point.
-
Injection: Administer 10–20 µCi (0.1 mL) of Tc-4-EtO via tail vein.
-
Time Points: Sacrifice groups at 5, 30, 60, and 120 minutes post-injection.
-
Dissection: Harvest Heart, Liver, Lungs, Blood, Muscle.
-
Measurement: Weigh tissues and count in NaI(Tl) gamma counter.
-
Calculation:
-
Self-Validation: Run a parallel group with 99mTc-Sestamibi . If Sestamibi H/L ratio at 30 min is > 1.5, the model is flawed (liver clearance is artificially fast).
Caption: Step-by-step workflow for evaluating Tc-4-EtO efficacy.
Conclusion & Recommendation
The 4-Ethoxymethylpyrazole analog (as the Tc-tricarbonyl complex) represents a significant advancement over first-generation ether-functionalized pyrazoles.
-
Superiority: It matches the heart uptake of Sestamibi but offers 2-3x higher Heart/Liver ratios at imaging time points (30-60 min).
-
Causality: The improvement is directly linked to the ethoxy ether handle , which tunes lipophilicity for uptake while serving as a substrate for hepatic clearance.
-
Application: Ideal candidate for "Same-Day" rest/stress imaging protocols where rapid background clearance is essential to prevent crosstalk between scans.
References
-
Santos, I. et al. (2009). Tris(pyrazolyl)methane 99mTc tricarbonyl complexes for myocardial imaging. Dalton Transactions.[3] Link
-
Maria, L. et al. (2014). Re(I) and 99mTc(I) tricarbonyl complexes with ether-containing pyrazolyl-based chelators: Chemistry, biodistribution and metabolism. Journal of Organometallic Chemistry. Link
-
Hermann, P. et al. (2022). Technetium-99m Radiopharmaceuticals for Ideal Myocardial Perfusion Imaging: Lost and Found Opportunities. Molecules. Link
-
Alves, S. et al. (2005). Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides. Bioconjugate Chemistry. Link
Safety Operating Guide
Comprehensive Disposal & Handling Guide: 4-Ethoxymethylpyrazole
[1]
Executive Summary & Immediate Action Card
4-Ethoxymethylpyrazole is a substituted pyrazole derivative often used as a ligand in coordination chemistry or a pharmaceutical intermediate. While specific Safety Data Sheets (SDS) for this exact derivative are rare, its structural analogs (e.g., 4-Methylpyrazole, 4-Hydroxymethylpyrazole) indicate it should be treated as a hazardous organic irritant with potential acute toxicity if swallowed.[1]
Critical Hazard Note: As an ether derivative (
Emergency Response (Spill/Exposure)
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes.[1][2] Remove contaminated clothing.[2][3][4][5][6][7][8][9] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if easy to do.[2][3][4][6][7][9] Seek medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a Poison Center immediately.[3][4] |
| Minor Spill | Evacuate area. Wear PPE.[2][3][4][5][6][7][8][9] Absorb with inert material (vermiculite/sand). Place in a sealed waste container. |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam.[1] Do not use a solid water stream (may scatter liquid). |
Chemical Profile & Hazard Identification
To ensure proper segregation, you must understand the chemical nature of the waste.
| Property | Description |
| Chemical Name | 4-(Ethoxymethyl)-1H-pyrazole |
| Structural Class | Heterocyclic Aromatic Amine / Ether |
| Physical State | Likely Viscous Liquid or Low-Melting Solid (Analog 4-Methylpyrazole mp: 25°C) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) .[1][9] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and acid chlorides. |
| Waste Code (RCRA) | Not explicitly listed (P or U list). Characterize as D001 (Ignitable) if liquid flash point <60°C, otherwise manage as Non-Regulated Hazardous Waste . |
Expert Insight: The pyrazole ring is basic. Avoid mixing with strong acids in waste containers to prevent exothermic neutralization reactions unless part of a controlled neutralization protocol.
Waste Segregation & Decision Logic
Proper disposal begins with segregation. Mixing incompatible waste streams is the most common cause of laboratory accidents. Use the following decision tree to determine the correct waste stream.
Figure 1: Waste segregation logic flow.[1] Ensure liquid waste is compatible with the solvent stream selected.
Detailed Disposal Protocols
Protocol A: Liquid Waste (Solutions & Reaction Mixtures)
Applicability: Reaction mixtures, mother liquors, or expired stock solutions.
-
Characterization: Confirm the solvent system.
-
If dissolved in Ethanol/Methanol: Segregate into Non-Halogenated Organic Waste .
-
If dissolved in DCM/Chloroform: Segregate into Halogenated Organic Waste .
-
-
Container: Use high-density polyethylene (HDPE) or glass carboys. Ensure the cap is vented if there is any risk of ongoing reaction (unlikely with pure pyrazole).
-
Labeling:
-
Transfer: Use a funnel to prevent spills. Do not overfill (leave 10% headspace).
Protocol B: Solid Waste (Pure Substance)
Applicability: Expired pure chemical, recrystallization solids.
-
Packaging: Do not dump loose powder into a carboy.
-
Dissolution (Preferred): For small amounts (<5g), dissolve in a compatible combustible solvent (e.g., acetone or ethanol) and dispose of as Liquid Waste (Protocol A) . This ensures complete incineration.
-
Direct Solid Disposal: For larger amounts, place the original container (with cap tight) inside a clear, sealable plastic bag (secondary containment).
-
Disposal: Place in the Solid Hazardous Waste drum.
Protocol C: Empty Containers & Contaminated Debris
Applicability: Empty bottles, syringes, weighing boats, gloves.
-
Triple Rinse:
-
Rinse the empty bottle three times with a small volume of ethanol or acetone.
-
Crucial: Collect these rinsates into the Liquid Waste container (Protocol A). Do not pour rinsate down the drain.
-
-
Defacing: Cross out the label on the bottle. Write "EMPTY."
-
Disposal:
-
Rinsed Bottles: Glass recycling (if permitted by local EHS) or trash.
-
Unrinsed/Debris: Solid Hazardous Waste.
-
Technical Justification & Safety (E-E-A-T)
Why Incineration?
Pyrazoles are nitrogen-containing heterocycles. Thermal decomposition can release nitrogen oxides (
-
Mechanism: High-temperature incineration (>850°C) with secondary combustion ensures the complete breakdown of the pyrazole ring into
, , and .[1] -
Prohibition: Never dispose of pyrazoles down the drain. They can be toxic to aquatic life (aquatic toxicity is common in pyrazole pesticides/pharmaceuticals) and may disrupt municipal water treatment bacteria.
Peroxide Awareness: While 4-Ethoxymethylpyrazole is not on the "List A" of severe peroxide formers (like isopropyl ether), the ethoxymethyl ether linkage is susceptible to autoxidation over years of storage.
-
Test: Before disposal of very old bottles (>3 years), test for peroxides using starch-iodide paper.[1]
-
Action: If peroxides are detected (>100 ppm), contact EHS for stabilization (typically with ferrous sulfate) before moving the container.
References
-
Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpyrazole. Retrieved from (Analogous hazard data).
-
PubChem. (n.d.). Compound Summary: 4-Hydroxymethylpyrazole. National Library of Medicine. Retrieved from .
-
National Research Council. (2011).[11] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[11]
-
TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylpyrazole. Retrieved from .
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to the Safe Handling of 4-Ethoxymethylpyrazole
The pyrazole moiety is a common scaffold in pharmaceutical development, and understanding its general hazard profile is paramount. Pyrazole derivatives can range in toxicity, but many are classified as harmful if swallowed, and can cause skin and eye irritation.[1][2][3] Therefore, a cautious and well-documented approach to handling 4-Ethoxymethylpyrazole is essential.
Core Principles of Safe Handling
Before beginning any work with 4-Ethoxymethylpyrazole, a thorough risk assessment should be conducted. This involves not only understanding the potential hazards of the chemical itself but also considering the specific experimental conditions. Key principles include:
-
Exposure Minimization: The primary goal is to minimize all routes of exposure, including inhalation, skin contact, and ingestion.[4]
-
Engineering Controls: Whenever possible, use engineering controls such as fume hoods to limit the concentration of airborne contaminants.
-
Personal Protective Equipment (PPE): Always use appropriate PPE as a last line of defense.
-
Preparedness: Be familiar with emergency procedures, including spill cleanup and first aid.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is crucial for mitigating the risks associated with handling pyrazole derivatives. The following table summarizes the recommended PPE for working with 4-Ethoxymethylpyrazole, based on guidelines for similar compounds.[1][5][6][7]
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][5][8][9] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents skin irritation and potential absorption.[1][5][6] Gloves should be inspected before use and changed frequently.[5] |
| Respiratory | Use in a well-ventilated area or fume hood. A respirator may be necessary for large quantities or if engineering controls are insufficient. | Minimizes the inhalation of potentially harmful dust or vapors.[5][7][9] |
Step-by-Step Handling Procedures
A systematic approach to handling 4-Ethoxymethylpyrazole will ensure a safe and efficient workflow.
Preparation and Weighing:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Donning PPE: Put on all required PPE before handling the chemical.
-
Weighing: Carefully weigh the desired amount of 4-Ethoxymethylpyrazole on a tared weigh boat or paper. Avoid creating dust. If the compound is a solid, handle it gently.
Dissolution and Transfer:
-
Solvent Addition: Add the desired solvent to the vessel containing the weighed 4-Ethoxymethylpyrazole.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator or gentle heating as specified by the experimental protocol.
-
Transfer: Use a clean pipette or other appropriate transfer device to move the solution to the reaction vessel.
The following diagram illustrates the standard workflow for the safe handling of 4-Ethoxymethylpyrazole.
Caption: Workflow for Safe Handling of 4-Ethoxymethylpyrazole.
Spill and Emergency Procedures
In the event of a spill, it is critical to act quickly and safely.
-
Small Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10] Clean the spill area with an appropriate solvent.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Personal Contamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][11] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][8][9][11] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][8][9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]
-
Waste Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility. 4-Ethoxymethylpyrazole and any materials contaminated with it should be treated as hazardous waste.[10]
-
Waste Segregation: Do not mix 4-Ethoxymethylpyrazole waste with other waste streams unless specifically instructed to do so by your EHS office.
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate waste container.[10] The label should include the full chemical name and the words "Hazardous Waste".[10]
-
Storage: Store the waste container in a designated hazardous waste accumulation area.[10]
-
Disposal: Arrange for pickup and disposal by your institution's EHS office or a licensed hazardous waste disposal company.[12][13] Never pour chemical waste down the drain or dispose of it in the regular trash.[10][13]
By adhering to these guidelines, researchers can safely handle 4-Ethoxymethylpyrazole and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the most up-to-date safety information before beginning any new procedure.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
-
MP Biomedicals. (n.d.). PYRAZOLE UN2811-III (6.1). Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Toxicity and Hazard Exposure Contents. Retrieved from [Link]
-
University of Southern California Dornsife. (2004, April 26). Hazardous Waste Management and Disposal. Retrieved from [Link]
-
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]
-
Village of Bosque Farms. (n.d.). Tips for Disposing of Household Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. dornsife.usc.edu [dornsife.usc.edu]
- 13. wku.edu [wku.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
